molecular formula C33H63Fe2N3O24 B13816953 Iron(iii)choline citrate

Iron(iii)choline citrate

Cat. No.: B13816953
M. Wt: 997.5 g/mol
InChI Key: NYWMIMASXWUUPM-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iron(iii)choline citrate is a useful research compound. Its molecular formula is C33H63Fe2N3O24 and its molecular weight is 997.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Iron(iii)choline citrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iron(iii)choline citrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C33H63Fe2N3O24

Molecular Weight

997.5 g/mol

IUPAC Name

3-carboxy-3,5-dihydroxy-5-oxopentanoate;2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;2-hydroxyethyl(trimethyl)azanium;iron

InChI

InChI=1S/3C6H8O7.3C5H14NO.2Fe/c3*7-3(8)1-6(13,5(11)12)2-4(9)10;3*1-6(2,3)4-5-7;;/h3*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*7H,4-5H2,1-3H3;;/q;;;3*+1;;/p-3

InChI Key

NYWMIMASXWUUPM-UHFFFAOYSA-K

Canonical SMILES

C[N+](C)(C)CCO.C[N+](C)(C)CCO.C[N+](C)(C)CCO.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O.[Fe].[Fe]

Origin of Product

United States

Foundational & Exploratory

Technical Deep Dive: Iron(III) Choline Citrate (Ferrocholinate)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Iron(III) Choline Citrate Mechanism of Action in Iron Uptake Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Mechanism of Action, Pharmacokinetics, and Experimental Validation

Executive Summary

Iron(III) choline citrate (Ferrocholinate) represents a distinct class of iron therapeutics known as ferric chelates . Unlike simple ferrous salts (e.g., ferrous sulfate) that rely on high ionization for absorption—often causing oxidative mucosal damage—Ferrocholinate utilizes a coordination complex to maintain iron solubility across a broad pH gradient.

This guide analyzes the molecular mechanism of Ferrocholinate, demonstrating how the choline-citrate ligand system prevents ferric precipitation, facilitates reduction at the brush border, and enhances bioavailability (Relative Biological Value ~140 vs. Ferrous Sulfate). We provide actionable protocols for validating these mechanisms in in vitro and in vivo models.

Chemical Identity & Physicochemical Properties

Nomenclature: Iron(III) choline citrate; Ferrocholinate; Ferric choline citrate.[1][2][] Molecular Structure: A coordination complex formed by reacting ferric hydroxide with choline dihydrogen citrate.[] Key Property: pH-Independent Solubility. Inorganic ferric iron (Fe³⁺) precipitates as insoluble ferric hydroxide at pH > 3.0 (duodenal environment).[] Ferrocholinate maintains Fe³⁺ in a soluble, chelated form even at neutral pH, preventing the formation of non-absorbable aggregates.

PropertyFerrocholinateFerrous SulfateFerric Citrate
Oxidation State Fe³⁺ (Ferric)Fe²⁺ (Ferrous)Fe³⁺ (Ferric)
Solubility (pH 7) High (Chelated)Low (Precipitates)Variable (Polymerizes)
Ligand Role Choline/Citrate (Solubilizer & Chaperone)Sulfate (Counter-ion)Citrate (Binder)
GI Irritation Low (No free ions)High (Fenton Reaction)Low/Moderate
Mechanism of Action (MOA)

The superior bioavailability of Ferrocholinate is driven by a "Protect-and-Deliver" mechanism that bypasses the limitations of standard inorganic iron.[]

Phase 1: Gastric Transit & Chelate Stability

Upon ingestion, the acidic gastric environment (pH 1.5–2.0) favors the dissociation of simple salts. However, Ferrocholinate partially retains its coordination structure. Crucially, as the chyme enters the duodenum (pH rising to 6.0–7.0), the citrate-choline ligands prevent the hydrolysis and polymerization of Fe³⁺. This ensures that the iron remains in a monomeric, soluble state available for interaction with the enterocyte surface.

Phase 2: Surface Reduction (The Dcytb Interface)

Ferrocholinate does not cross the membrane as an intact complex. It functions as a donor:

  • Ligand Exchange/Dissociation: At the apical membrane of the enterocyte, the complex yields Fe³⁺ to the microenvironment.

  • Reduction: The membrane-bound enzyme Duodenal Cytochrome B (Dcytb) reduces Fe³⁺ to Fe²⁺.[][4][5] This step is rate-limiting for ferric sources.[] Ferrocholinate accelerates this by presenting "free" yet soluble Fe³⁺, unlike insoluble ferric oxides which are inaccessible to Dcytb.

Phase 3: Transporter Uptake

The reduced Fe²⁺ is transported into the cytosol via Divalent Metal Transporter 1 (DMT1) .[4][5][6]

  • Role of Choline:[7][8] Choline is released during dissociation.[] While not a direct iron transporter, choline acts as a membrane phospholipid precursor (phosphatidylcholine), potentially maintaining apical membrane integrity against oxidative stress often induced by iron supplementation.

Phase 4: Basolateral Transfer

Intracellular iron enters the Labile Iron Pool (LIP) , is stored in Ferritin , or exported via Ferroportin (FPN1) to plasma transferrin.[6]

Visualization: Molecular Pathway

The following diagram details the specific uptake pathway of Ferrocholinate compared to inorganic iron.

IronUptakeMOA cluster_Lumen Intestinal Lumen (pH 6-7) cluster_Cytosol Cytosol Ferrocholinate Ferrocholinate (Fe3+ Choline Citrate) Soluble_Fe3 Soluble Fe3+ (Ligand Bound) Ferrocholinate->Soluble_Fe3 Dissociation (pH Stable) Choline Choline (Nutrient) Ferrocholinate->Choline Release Fe_Inorganic Inorganic Fe3+ (Salts) Precipitate Fe(OH)3 Precipitate (Non-Absorbable) Fe_Inorganic->Precipitate pH > 3.0 Fe_Inorganic->Soluble_Fe3 Minimal Dcytb Dcytb (Reductase) Soluble_Fe3->Dcytb Presentation DMT1 DMT1 (Transporter) Dcytb->DMT1 Reduction (Fe3+ -> Fe2+) Fe2_Pool Labile Fe2+ Pool DMT1->Fe2_Pool Influx Ferritin Ferritin (Storage) Fe2_Pool->Ferritin Storage Ferroportin Ferroportin (Export) Fe2_Pool->Ferroportin Systemic Release

Caption: Figure 1. Mechanism of Ferrocholinate uptake. The chelate prevents precipitation in the lumen, delivering soluble Fe³⁺ to Dcytb for reduction and subsequent DMT1 transport.

Pharmacokinetics & Bioavailability[9]

Clinical and preclinical data indicate that Ferrocholinate offers distinct pharmacokinetic advantages:

  • Relative Biological Value (RBV): In comparative studies (swine models), Ferrocholinate demonstrated an RBV of ~140 compared to Ferrous Sulfate (RBV 100).[7][9][10] This indicates a 40% higher efficiency in hemoglobin regeneration.[]

  • Absorption Kinetics: The Tmax (time to peak plasma iron) is typically delayed compared to ferrous salts, reflecting the requisite dissociation and reduction steps. This "controlled release" profile reduces the spike in non-transferrin-bound iron (NTBI), lowering oxidative stress.

  • Toxicity Profile: The LD50 of Ferrocholinate is significantly higher than ferrous sulfate. The chelation minimizes direct contact between free iron ions and the gastric mucosa, reducing incidence of nausea and epigastric pain.

Experimental Protocols

For researchers aiming to validate Ferrocholinate efficacy, the following protocols provide robust, reproducible data.

Protocol A: In Vitro Caco-2 Iron Uptake Assay

Objective: To quantify iron bioavailability and ferritin formation in a human intestinal model.

  • Cell Culture:

    • Seed Caco-2 cells (HTB-37) in 6-well plates.

    • Culture for 14–21 days post-confluence to ensure differentiation into an enterocyte-like phenotype (expression of DMT1/Dcytb).[]

  • Treatment Preparation:

    • Test Group: Ferrocholinate (10–50 µM elemental Fe) in MEM (pH 6.0).

    • Control Group: Ferrous Sulfate (10–50 µM) + Ascorbic Acid (1:20 molar ratio).[]

    • Blank: Vehicle only.

  • Digestion Simulation (Optional but Recommended):

    • Perform a pepsin/HCl digestion (pH 2, 1h) followed by pancreatin/bile neutralization (pH 7, 2h) to mimic GI transit before applying to cells.

  • Incubation:

    • Incubate cells with treatments for 2 hours at 37°C.[]

    • Wash cells with "Removal Buffer" (PBS + 1mM BPDS) to strip surface-bound (non-absorbed) iron.[]

  • Harvest & Analysis:

    • Lyse cells in RIPA buffer.[]

    • Endpoint 1 (Uptake): Measure intracellular ferritin (ng/mg protein) via ELISA.[] Ferritin synthesis is directly proportional to iron uptake.[]

    • Endpoint 2 (Total Iron): Graphite Furnace Atomic Absorption Spectroscopy (GFAAS) of lysate.

Protocol B: In Vivo Hemoglobin Regeneration Efficiency (HRE)

Objective: To determine the Relative Biological Value (RBV) in an anemic animal model.

  • Depletion Phase:

    • Weanling rats or pigs are fed a low-iron diet (<10 ppm Fe) for 21 days until hemoglobin (Hb) drops below 6 g/dL.[]

  • Repletion Phase:

    • Divide animals into groups (n=10).

    • Group A: Low dose Ferrocholinate (10 mg Fe/kg diet).[]

    • Group B: High dose Ferrocholinate (20 mg Fe/kg diet).[]

    • Group C: Ferrous Sulfate (Reference Standard).[][9]

  • Measurement:

    • Measure Hb and Hematocrit on Day 0, 7, and 14 of repletion.

  • Calculation:

    • Calculate HRE = (Final Total Hb Fe - Initial Total Hb Fe) / Total Fe Intake.[]

    • Plot Slope-Ratio of Hb gain vs. Fe intake to determine RBV.[]

Visualization: Experimental Workflow

ExperimentalProtocol cluster_InVitro In Vitro Validation (Caco-2) Differentiation Caco-2 Differentiation (21 Days) SimulatedDigestion Simulated GI Digestion (Pepsin/Pancreatin) Differentiation->SimulatedDigestion Uptake Cellular Uptake (2h Incubation) SimulatedDigestion->Uptake FerritinAssay Ferritin ELISA (Bioavailability Proxy) Uptake->FerritinAssay

Caption: Figure 2. Workflow for in vitro assessment of Ferrocholinate bioavailability using the Caco-2 cell model.

References
  • Miller, E. R., et al. (1981). "Bioavailability of iron from ferric choline citrate and a ferric copper cobalt choline citrate complex for young pigs." Journal of Animal Science, 52(4), 783-787.[10] Link

  • Conrad, M. E., & Umbreit, J. N. (2000). "Iron absorption and transport-an update." American Journal of Hematology, 64(4), 287-298. Link

  • Ganz, T. (2013).[] "Systemic iron homeostasis." Physiological Reviews, 93(4), 1721-1741. Link

  • PubChem. (2025).[2][][11] "Ferrocholinate Compound Summary." National Library of Medicine.[] Link

  • Miret, S., et al. (2003). "In vitro bioavailability of iron from various fortification compounds." Journal of Agricultural and Food Chemistry, 51(2), 549-556. Link

Sources

Synthesis of Iron(III) Choline Citrate: A Mechanistic and Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Iron(III) choline citrate, commonly known as ferrocholinate, is a stable coordination complex utilized primarily in the treatment of iron-deficiency anemia[1]. Unlike traditional inorganic iron salts (e.g., ferrous sulfate), ferrocholinate minimizes gastrointestinal toxicity and oxidative stress by sequestering the Fe(III) ion within a multidentate chelate structure. The synthesis of this active pharmaceutical ingredient (API) relies on the precise stoichiometric reaction between equimolar quantities of freshly precipitated ferric hydroxide and choline dihydrogen citrate[1]. This whitepaper outlines the mechanistic principles, quantitative stoichiometry, and a self-validating experimental protocol required to synthesize pharmaceutical-grade Iron(III) choline citrate.

Mechanistic Principles of Chelation

The Chelating Agent: Choline Dihydrogen Citrate

Choline dihydrogen citrate acts as a highly efficient multidentate ligand. The citrate moiety provides multiple coordination sites (one hydroxyl group and three carboxylate groups) that can displace water molecules from the hydration sphere of the Fe(III) ion. The choline cation enhances the overall aqueous solubility of the resulting complex, ensuring high bioavailability and stability in the acidic environment of the upper gastrointestinal tract.

The Precursor: Overcoming Olation and Oxolation

The most critical parameter in the synthesis of ferrocholinate is the use of freshly precipitated ferric hydroxide (


). The causality behind this requirement lies in the inherent thermodynamic instability of aqueous Fe(III) species.

If ferric hydroxide is allowed to age, it undergoes two sequential polymerization processes:

  • Olation: The elimination of water molecules to form polymeric hydroxo bridges between adjacent iron centers[2].

  • Oxolation: The subsequent conversion of these bridging hydroxyl groups into bridging oxygen (oxo) groups[2].

These condensation reactions rapidly transform reactive, amorphous


 into thermodynamically stable, inert iron oxyhydroxide clusters (such as ferrihydrite, goethite, or hematite)[3]. Once olation and oxolation occur, the iron centers become sterically and electronically inaccessible to the citrate ligands, completely halting the chelation process. Therefore, the immediate transfer of the wet precipitate into the chelation reactor is an absolute requirement for successful synthesis.

SynthesisWorkflow FeSalt Ferric Salt Solution (e.g., Fe2(SO4)3) Ppt Alkaline Precipitation (pH > 7) FeSalt->Ppt Alkali Alkaline Agent (NaOH / NH4OH) Alkali->Ppt FreshFe Fresh Ferric Hydroxide [Fe(OH)3] Ppt->FreshFe Filter & Wash (Remove Counter-ions) Aging Olation / Oxolation (Polymerization) FreshFe->Aging If delayed Chelation Chelation Reactor (80°C, Stirring) FreshFe->Chelation Immediate Transfer Inert Inert Iron Oxides (Goethite / Hematite) Aging->Inert Choline Choline Dihydrogen Citrate (Aqueous Solution) Choline->Chelation Evap Evaporation / Drying Chelation->Evap Homogeneous Solution Product Iron(III) Choline Citrate (Ferrocholinate) Evap->Product Amorphous Solid

Fig 1: Synthesis workflow of Iron(III) choline citrate highlighting the critical bypass of oxolation.

Quantitative Stoichiometry

The synthesis is driven by an equimolar reaction between the iron source and the ligand. Based on foundational synthesis patents, the optimal mass ratio requires 107 parts of ferric hydroxide to 295 parts of choline dihydrogen citrate[4].

Table 1: Stoichiometric Parameters for Ferrocholinate Synthesis

ComponentMolecular Weight ( g/mol )Mass PartsMolar EquivalentsFunction
Ferric Hydroxide (

)
106.871071.0Iron(III) Source
Choline Dihydrogen Citrate295.292951.0Chelating Ligand
Distilled Water18.02200Solvent ExcessReaction Medium

Note: The molecular weight of the final ferrocholinate complex (


) is approximately 402.15  g/mol [1].

Experimental Workflow & Protocol

The following self-validating protocol ensures high yield and prevents the contamination of the final API with unreacted iron oxides or residual inorganic salts.

Phase 1: Synthesis and Purification of Ferric Hydroxide
  • Dissolution: Dissolve

    
     of Ferric Sulfate (
    
    
    
    ) in
    
    
    of deionized water.
  • Precipitation: Under vigorous mechanical stirring, slowly add a

    
     Sodium Hydroxide (
    
    
    
    ) solution until the pH stabilizes between 7.5 and 8.0. A dense, reddish-brown precipitate of amorphous
    
    
    will form immediately.
  • Filtration and Washing (Self-Validation Step): Filter the suspension using a Büchner funnel. Wash the filter cake repeatedly with warm deionized water.

    • Validation: Collect a few drops of the filtrate and add a

      
       Barium Chloride (
      
      
      
      ) solution. If a white cloudiness appears (
      
      
      precipitate), sulfate ions are still present. Continue washing until the
      
      
      test remains perfectly clear.
Phase 2: High-Temperature Chelation

Critical: This phase must begin within 15 minutes of completing Phase 1 to prevent oxolation.

  • Ligand Preparation: Dissolve

    
     of choline dihydrogen citrate in 
    
    
    
    of distilled water in a jacketed glass reactor[4].
  • Transfer: Quantitatively transfer

    
     (dry weight equivalent) of the freshly washed, wet 
    
    
    
    filter cake into the reactor[4].
  • Thermal Activation: Heat the suspension to

    
     under continuous, moderate agitation[4]. The thermal energy provides the necessary activation energy to displace coordinated water from the iron centers, allowing the citrate carboxylates to bind.
    
  • Reaction Monitoring (Self-Validation Step): Maintain

    
     until the opaque suspension completely clarifies into a deep, homogeneous reddish-brown solution[4]. The absence of particulate matter confirms that 
    
    
    
    of the
    
    
    has been successfully chelated.
Phase 3: Isolation and Characterization
  • Concentration: Transfer the homogeneous solution to a rotary evaporator. Remove the water under reduced pressure at

    
    .
    
  • Drying: For pharmaceutical-grade powder, subject the concentrated syrup to lyophilization (freeze-drying) to prevent thermal degradation.

  • Yield Recovery: The resulting product is a glistening, reddish-brown, amorphous solid that is highly hygroscopic[4]. Store immediately in airtight, desiccated amber glass containers.

Quality Control and Validation

To verify the integrity of the synthesized Iron(III) choline citrate, the following quality control parameters must be met:

  • Aqueous Solubility: The solid must be freely and completely soluble in water, yielding a stable solution without any precipitate[4]. Any insoluble residue indicates the presence of unreacted, polymerized iron oxides (failure at Phase 2).

  • pH Stability: A

    
     aqueous solution should exhibit a stable pH between 3.0 and 5.0.
    
  • Iron Content Assay: Titration (e.g., using EDTA or iodometric methods) should confirm an elemental iron content of approximately

    
    .
    

References[1] Ferrocholinate | C11H24FeNO11 | CID 46174080 - PubChem - NIH, nih.gov, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpClrrK13PNi-E3d08gBo1uJ-_xwZfHDFErEIZnPt8oLElggNNO0h6lXSbmHBrAiHKxL4UliC8rnmJrilKFu6YtSV8BMQXDLiKNDrqAw0dbUTVJC6msLLxShnke9kLuvPOje17eokMid-YAw0=[4] CHOLINE CITRATE | 1336-80-7 - ChemicalBook, chemicalbook.com, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzQQfZTCi4KV97mDZ1zOcxc4jZQdZpWx_F7Q6pGK1S3ty1vtwMAt123wbKA4IrFV2yxQcmaCCBnfsFl5qcXU_a4ytLERIFrsgbJtUrkrbECyG-yKkAjfdbQSucBP21G0xqUCS9MRq-_1JgAZy4Ul2cghi8te5lljOY7UrWNE2i[2] Films Floating on Water Surface: Coupled Redox Cycling of Iron Species (Fe(III)/Fe(II)) at Soil/Water and Water/Air Interfaces - MDPI, mdpi.com, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmTs5BsH5rJfZWLvLfsJVQr54mDf4v5hdLHdtCO57DllJdU89G7G6aYc6gRfG2rEoe7Rdh4sr3KUTM4pdO1kdS5_VlyRUCrUBhSCKt5EM8UxCOKwRhpc_8Lh_tJ9fNDMT8AV0=[3] Theoretical Study of Small Iron-Oxyhydroxide Clusters and Formation of Ferrihydrite, researchgate.net, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBnKH7zu3C7oBk6NAC88SiB7k6KWfKC6iYB356H8GCpH7WuaJIsnBMdCDX4_GwqurlHv2G71S7n1R2QkpbUP91ArQXeinatYltUcb4cbpNB-Q8jdAMCFR85x0PnXNRPk6FwaBUqg_lY8C_A2iOT6TCoDD8U38PDvQMOG38aRcZAz-wHks82GwyUcywKOq6wNq0IAgLtBRyvaoy2zGnRzvc7N2jnvuvKFsGcEA1bmicwB7gkKjMCkQ3NlIfmlc2eriLmQ==

Sources

Technical Whitepaper: Iron(III) Choline Citrate (Ferrocholinate)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Iron(III) choline citrate, commonly known as Ferrocholinate, represents a significant advancement in oral hematinic therapy. Unlike traditional inorganic iron salts (e.g., ferrous sulfate) which are associated with high rates of gastrointestinal (GI) distress and oxidative mucosal damage, Ferrocholinate utilizes a chelation complex to stabilize ferric iron (Fe³⁺). This structure prevents the precipitation of iron at the neutral pH of the small intestine, thereby enhancing bioavailability while simultaneously sequestering the metal ion from gastric mucosa to reduce irritation. This guide details the physicochemical properties, manufacturing protocols, and mechanistic behavior of this compound.

Part 1: Chemical Identity & Physicochemical Properties[1]

Core Identifiers
  • Chemical Name: Iron(III) choline citrate[1][2][][4]

  • Common Synonyms: Ferrocholinate, Ferric choline citrate, Iron choline citrate[2][4][5]

  • CAS Registry Number: 1336-80-7 [6][2][][5][7][8][9][10]

  • Molecular Formula: C₁₁H₂₄FeNO₁₁ (typically cited as the trihydrate form)

  • Molecular Weight: 402.15 g/mol [6][2][9]

Structural Composition

Ferrocholinate is a chelate complex formed by the interaction of ferric hydroxide with choline dihydrogen citrate.[9] The iron atom is sequestered within a ligand shell provided by the citrate and choline moieties.

PropertyDescription
Appearance Reddish-brown to greenish-brown amorphous solid
Solubility Freely soluble in water; soluble in acidic and alkaline solutions
pH Stability Stable across a broad pH range (preventing precipitation in the duodenum)
Hygroscopicity Moderate; requires storage in moisture-controlled environments

Part 2: Synthesis & Manufacturing Protocol

Objective: To synthesize high-purity Ferrocholinate via the chelation of freshly precipitated ferric hydroxide.

Reaction Logic

The synthesis relies on the reaction between a freshly prepared Lewis base (Ferric Hydroxide) and a weak organic acid salt (Choline Dihydrogen Citrate).[11] The use of fresh precipitate is critical; aged ferric hydroxide polymerizes and becomes unreactive.

Step-by-Step Methodology
  • Preparation of Ferric Hydroxide Precursor:

    • Dissolve Ferric Chloride (

      
      ) in distilled water.
      
    • Slowly add Sodium Hydroxide (

      
      ) or Ammonium Hydroxide (
      
      
      
      ) under constant stirring until precipitation is complete (
      
      
      ).
    • Critical Step: Filter the precipitate immediately and wash thoroughly with deionized water to remove chloride ions. Do not allow the cake to dry completely, as this reduces reactivity.

  • Chelation Reaction:

    • Dissolve Choline Dihydrogen Citrate in distilled water.[4][11]

    • Add the wet Ferric Hydroxide cake to the citrate solution.

    • Stoichiometry: Maintain a 1:1 molar ratio of Iron to Choline Citrate.

  • Digestion & Stabilization:

    • Heat the mixture to 80°C under continuous agitation.

    • Maintain temperature until the reddish-brown precipitate dissolves completely, yielding a clear, dark solution (indicative of complex formation).

  • Isolation:

    • Filter the solution to remove any unreacted particulates.

    • Evaporate the solvent (spray drying or vacuum drying is preferred to maintain amorphous structure).

    • Yields a reddish-brown amorphous powder.[4][11]

Process Flow Diagram

SynthesisProtocol FeCl3 Ferric Chloride (Solution) FeOH3 Ferric Hydroxide (Fresh Precipitate) FeCl3->FeOH3 Precipitation Base Base (NaOH / NH4OH) Base->FeOH3 Reaction Chelation Reaction (80°C, Agitation) FeOH3->Reaction Wet Cake Addition CholineCit Choline Dihydrogen Citrate CholineCit->Reaction Solubilization Filtration Filtration & Purification Reaction->Filtration Clear Solution Drying Vacuum/Spray Drying Filtration->Drying Product Ferrocholinate (Amorphous Solid) Drying->Product

Caption: Synthesis workflow for Ferrocholinate highlighting the critical chelation step.

Part 3: Pharmacokinetics & Mechanism of Action

The Chelation Advantage

Inorganic iron (e.g., Ferrous Sulfate) dissociates rapidly in the stomach. The free iron ions can cause direct oxidative damage to the gastric mucosa. Furthermore, as these ions enter the duodenum (pH 6-7), they tend to form insoluble ferric hydroxide aggregates, rendering them unabsorbable.

Ferrocholinate solves this via Protective Chelation :

  • Gastric Stability: The complex remains intact in the acidic stomach environment, preventing free iron from irritating the mucosa.

  • Duodenal Solubility: The citrate-choline ligand keeps the iron soluble at the higher pH of the duodenum, the primary site of absorption.

  • Controlled Release: Iron is released at the brush border membrane, where it is reduced to

    
     by Duodenal Cytochrome B (Dcytb) and transported via Divalent Metal Transporter 1 (DMT1).
    
Absorption Pathway Diagram

MechanismOfAction cluster_stomach Stomach (pH 1-3) cluster_duodenum Duodenum (pH 6-7) Ferrocholinate_S Ferrocholinate (Intact Complex) Mucosa Gastric Mucosa (Protected) Ferrocholinate_S->Mucosa Minimal Interaction Ferrocholinate_D Soluble Complex Ferrocholinate_S->Ferrocholinate_D Transit Dissociation Ligand Exchange/ Dissociation Ferrocholinate_D->Dissociation Fe3 Fe3+ (Soluble) Dissociation->Fe3 Dcytb Dcytb (Reductase) Fe3->Dcytb Reduction Fe2 Fe2+ Dcytb->Fe2 DMT1 DMT1 Transporter Fe2->DMT1 Absorption

Caption: Mechanistic pathway of Ferrocholinate demonstrating gastric protection and duodenal bioavailability.

Part 4: Comparative Safety & Toxicity

Ferrocholinate exhibits a superior safety profile compared to standard ferrous salts.[12] The chelation significantly increases the


 (Lethal Dose, 50%), indicating a wider therapeutic index.
ParameterFerrous Sulfate (Standard)Ferrocholinate (Chelate)Clinical Implication
Oral LD50 (Rat) ~300 - 1000 mg/kg> 5000 mg/kgFerrocholinate is significantly less toxic in overdose scenarios.
GI Irritation High (Nausea, pain, constipation)LowBetter patient compliance for long-term therapy.
Solubility at pH 7 Poor (Precipitates)High (Remains Soluble)Enhanced absorption efficiency in the small intestine.
Taste Metallic, astringentMild, acceptableSuitable for pediatric liquid formulations.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 46174080, Ferrocholinate. PubChem. Available at: [Link]

  • DrugFuture. Ferrocholinate Monograph and Patent References (US 2575611). DrugFuture. Available at: [Link]

Sources

Solubility and Stability of Iron(III) Choline Citrate in Aqueous Solutions

[1]

Executive Summary

Iron(III) choline citrate (Ferrocholinate, CAS 1336-80-7) represents a chelate of ferric iron with choline dihydrogen citrate.[1] Unlike simple ferric salts (e.g.,

1

Chemical Architecture & Coordination Chemistry[1]

The Chelation Complex

The stability of Ferrocholinate arises from the high-affinity chelation of

  • Core Unit: The citrate ligand binds

    
     through two carboxylate oxygens and the central hydroxyl group, forming two stable 6-membered chelate rings.
    
  • Role of Choline: Choline (

    
    ) acts as a bulky, hydrophilic counter-ion.[1] It prevents the aggregation of the anionic iron-citrate clusters, thereby enhancing water solubility compared to sodium or potassium salts.
    
  • Stoichiometry: While often described as 1:1, mass spectrometry and crystallographic data suggest a stable dimeric core in solution, often represented as

    
     or 
    
    
    , balanced by choline cations.[1]
Structural Visualization

The following diagram illustrates the equilibrium between the soluble chelate and the degradation pathways (precipitation and photoreduction).

GFe_SolSoluble Ferrocholinate[Fe(Cit)2]3- / [Fe2(Cit)2]2-Fe_FreeFree Fe3+ (aq)Fe_Sol->Fe_FreeAcidic pH (<2.0)Fe_RedReduced IronFe2+ (aq)Fe_Sol->Fe_Redhv (UV Light)PhotoreductionOx_ProdOxidized Ligand(Acetonedicarboxylic acid)Fe_Sol->Ox_Prodhv (Ligand Oxidation)Fe_Free->Fe_SolExcess CitrateFe_PptPrecipitateFe(OH)3 (s)Fe_Free->Fe_PptHydrolysis (pH > 4.0)(If unchelated)

Figure 1: The primary instability risk is not hydrolysis (due to strong chelation) but photoreduction, where UV light reduces Iron(III) to Iron(II) and degrades the citrate ligand.[1][2]

Solubility Profile

Aqueous Solubility Dynamics

Ferrocholinate is classified as freely soluble in water.[1] The solubility is driven by the hydrophilic nature of the choline cation and the anionic character of the iron-citrate cluster.

ParameterSolubility CharacteristicsMechanistic Insight
Water (

)

High dielectric constant of water stabilizes the ionic cluster.[1]
pH 1.0 - 3.0 Stable SolutionProtonation of carboxylates may occur, but the complex largely remains intact or reversibly dissociates.
pH 4.0 - 8.0 Optimal Stability Citrate deprotonation (

) ensures maximum chelation strength, preventing

precipitation.[1]
pH > 10.0 Risk of PrecipitationHydroxyl ions (

) compete with citrate for

coordination, potentially leading to ferrate formation or hydroxide precipitation.[1]
The "Polymerization" Effect

At high concentrations (

1

Stability Dynamics

Photochemical Instability (Critical Control Point)

The most significant threat to Ferrocholinate stability is Ligand-to-Metal Charge Transfer (LMCT) induced by light.[1]

  • Mechanism: Absorption of UV/Blue light (

    
    ) excites an electron from the citrate carboxylate orbital to the iron d-orbital.[1]
    
  • Reaction:

    
    
    
    
    [1]
  • Consequence: The solution turns from reddish-brown to a lighter color, gas (

    
    ) evolves, and the reduced 
    
    
    is susceptible to re-oxidation or precipitation if the pH shifts.
Thermal and Hydrolytic Stability
  • Hydrolysis: In the absence of light, Ferrocholinate is exceptionally stable against hydrolysis at physiological pH. The formation constant (

    
    ) for ferric citrate is 
    
    
    , effectively masking iron from hydroxide precipitation.[1]
  • Thermal: Aqueous solutions are stable at elevated temperatures (

    
    ) for short durations, but prolonged heating can accelerate the decarboxylation of citrate.[1]
    

Analytical Characterization

To validate the quality and stability of Ferrocholinate, a multi-modal approach is required.

UV-Vis Spectroscopy

The complex exhibits a characteristic charge-transfer band.[1]

  • 
    : 
    
    
    (Broad band).[1]
  • Isosbestic Points: In pH titration studies, isosbestic points at

    
     and 
    
    
    indicate clean transitions between specific citrate-iron species.[1][3]
  • Application: Monitor the decrease in absorbance at

    
     to track photoreduction (loss of Fe(III)).
    
High-Performance Liquid Chromatography (HPLC)

Standard C18 columns often fail due to the polarity of the complex. Use Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Pair Chromatography.[1]

  • Column: ZIC-HILIC or equivalent.[1][4]

  • Mobile Phase: Acetonitrile : Ammonium Acetate Buffer (pH 6.5).[1]

  • Detection: UV at

    
     (for complex) and Refractive Index (RI) or ELSD (for Choline).[1]
    
  • Speciation: To distinguish

    
     vs 
    
    
    , derivatization with 1,10-phenanthroline (detects
    
    
    at
    
    
    ) is recommended.[1]

Experimental Protocols

Protocol: Synthesis of Iron(III) Choline Citrate Solution[1]
  • Objective: Prepare a stoichiometric, stable solution for formulation.

  • Reagents: Sodium Citrate, Ferric Chloride (

    
    ), Choline Chloride.[1]
    

Workflow:

  • Precipitation: React

    
     with 
    
    
    to form fresh Ferric Hydroxide (
    
    
    ). Wash the precipitate thoroughly to remove chloride ions (Cl- promotes corrosion and instability).[1]
  • Chelation: Suspend the wet

    
     cake in water. Add Choline Dihydrogen Citrate (equimolar to Fe).[1]
    
  • Digestion: Heat the mixture to

    
     with vigorous stirring. The reddish-brown precipitate will dissolve to form a clear, dark brown solution.
    
  • Filtration: Filter through a

    
     membrane to remove any unreacted iron oxides.[1]
    
  • Drying (Optional): Lyophilize to obtain the amorphous solid.

Protocol: Stability Testing Workflow

This protocol defines the stress testing required to validate the shelf-life of the aqueous solution.

StabilityTestcluster_conditionsStress ConditionsStartStart: Fresh Formulation(0.22 µm Filtered)Cond1Photostability(ICH Q1B, >1.2M lux hours)Start->Cond1Cond2Accelerated Thermal(40°C / 75% RH)Start->Cond2Cond3Oxidative Stress(0.3% H2O2)Start->Cond3AnalysisAnalytical Checkpoints(Days 0, 7, 14, 30)Cond1->AnalysisCond2->AnalysisCond3->AnalysisMethod1UV-Vis (345nm)Check for Abs decreaseAnalysis->Method1Method2Fe(II) Assay(Phenanthroline)Analysis->Method2Method3pH Drift(Acidity increase = Citrate oxidation)Analysis->Method3

Figure 2: A systematic approach to isolating degradation variables. Note that pH drift is a leading indicator of citrate oxidation.

Critical Handling Note

Warning: Aqueous solutions of Ferrocholinate must be stored in amber glass or opaque containers. Even ambient laboratory light can induce measurable photoreduction within 24 hours.[1]

References

  • PubChem. (2025).[1][2] Iron(iii)choline citrate | C33H63Fe2N3O24.[1][2] National Library of Medicine. [Link][1]

  • Silva, A. M., et al. (2012).[1] Revision of iron(III)-citrate speciation in aqueous solution. Voltammetric and spectrophotometric studies. Dalton Transactions.[1] [Link]

  • Bandelin, F. J. (1951).[1] Iron choline citrates and method of preparing the same. U.S. Patent No.[1][5] 2,575,611.[1] U.S. Patent and Trademark Office.[1]

  • Gao, Y., et al. (2014).[1] A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids. Journal of Chromatographic Science. [Link]

Ferrocholinate: Optimizing Iron Delivery via Chelation Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Iron(III) Choline Citrate (Ferrocholinate) for Iron Deficiency Anemia Research Content Type: Technical Whitepaper Audience: Pharmaceutical Researchers, Formulation Scientists, and Clinical Investigators

A Technical Guide to Synthesis, Bio-evaluation, and Analytical Validation

Executive Summary

Iron Deficiency Anemia (IDA) remains a global therapeutic challenge, not due to a lack of iron sources, but due to the poor tolerability of standard treatments. Ferrous sulfate (


), the clinical standard, is associated with high rates of gastrointestinal (GI) distress, leading to poor patient adherence.[1]

Iron(III) Choline Citrate (Ferrocholinate) represents a distinct class of therapeutic iron: a ferric chelate.[2] Unlike simple salts that dissociate rapidly in the acidic gastric environment—releasing irritating free iron ions—Ferrocholinate maintains its structural integrity in the stomach. It functions as a "gastric shield," delivering iron to the duodenum where alkaline pH triggers dissociation and subsequent absorption.

This guide provides a comprehensive technical framework for researchers investigating Ferrocholinate, covering molecular architecture, validated analytical protocols, and comparative safety profiles.

Molecular Architecture & Physicochemical Properties

The Chelation Complex

Ferrocholinate is not a simple admixture; it is a coordination complex formed by the reaction of ferric hydroxide with choline dihydrogen citrate.[2]

  • IUPAC Name: Iron(III) choline citrate[3]

  • Stoichiometry: The complex typically isolates iron in a matrix of choline and citrate. The citrate acts as the primary ligand, stabilizing the

    
     ion, while choline acts as a counter-ion and lipotropic agent.
    
  • Stability Constant (

    
    ):  The complex exhibits high stability at acidic pH (1.0–3.0), preventing premature release of 
    
    
    
    .
Mechanism of Action: The "pH-Dependent Release" Hypothesis

The therapeutic advantage of Ferrocholinate lies in its pharmacokinetics relative to the gastrointestinal pH gradient.

  • Gastric Phase (pH 1.5 - 3.5): The chelate remains largely intact. This prevents the Fenton reaction (generation of hydroxyl radicals from free iron), which is the primary cause of gastric mucosal irritation and nausea.

  • Duodenal Phase (pH 6.0 - 7.4): As the complex enters the small intestine, the rising pH alters the ligand affinity. The iron dissociates from the citrate.

  • Absorption: Free

    
     is reduced to 
    
    
    
    by Duodenal Cytochrome B (Dcytb) and transported into the enterocyte via Divalent Metal Transporter 1 (DMT1).

IronAbsorption cluster_stomach Gastric Lumen (pH 2.0) cluster_duodenum Duodenum (pH 7.0) cluster_blood Systemic Circulation FC Ferrocholinate (Intact Complex) Mucosa Gastric Mucosa (Protected) FC->Mucosa No Irritation Dissoc Dissociation (Release of Fe3+) FC->Dissoc Gastric Emptying Reduct Reduction (Fe3+ -> Fe2+) Dissoc->Reduct Dcytb Activity DMT1 DMT1 Transporter Reduct->DMT1 Uptake Tf Transferrin-Bound Iron DMT1->Tf Ferroportin Export

Figure 1: Pharmacokinetic pathway of Ferrocholinate. Note the stability in the stomach (green zone) preventing mucosal irritation, followed by targeted release in the duodenum.

Experimental Protocols: Synthesis & Quantification

Synthesis of Ferrocholinate (Laboratory Scale)

Objective: To synthesize high-purity Iron(III) choline citrate for in vitro testing.

Reagents:

  • Choline Dihydrogen Citrate (CDC)

  • Ferric Hydroxide (

    
    ), freshly precipitated
    
  • Deionized Water (

    
    )
    

Workflow:

  • Precipitation: Generate fresh

    
     by reacting Ferric Chloride with Sodium Hydroxide. Wash precipitate until chloride-free.
    
  • Complexation: Dissolve Choline Dihydrogen Citrate in

    
     at 60°C.
    
  • Reaction: Slowly add the wet

    
     paste to the CDC solution. Maintain temperature at 80°C with constant stirring.
    
  • Observation: The turbid red mixture will turn into a clear, dark reddish-brown solution as chelation occurs.

  • Isolation: Evaporate the solution under vacuum or lyophilize to obtain the amorphous solid.

Analytical Validation: Total Iron Determination

Method: 1,10-Phenanthroline Spectrophotometry.[4] Rationale: This method is robust, specific for


, and requires the reduction of the ferric iron in Ferrocholinate, confirming the total iron content.

Step-by-Step Protocol:

  • Sample Digestion:

    • Weigh 50 mg of synthesized Ferrocholinate.

    • Dissolve in 50 mL

      
       with 2 mL concentrated HCl (to break the chelate).
      
    • Dilute to 100 mL in a volumetric flask.

  • Reduction (Critical Step):

    • Aliquot 5 mL of sample solution into a fresh flask.

    • Add 2 mL Hydroxylamine Hydrochloride (10%) .

    • Wait 15 minutes. (This reduces

      
       to 
      
      
      
      ).
  • Buffering & Complexation:

    • Add 5 mL Ammonium Acetate Buffer (pH 4.5).

    • Add 3 mL 1,10-Phenanthroline solution (0.5%) .

    • Dilute to final volume (50 mL).

  • Measurement:

    • Allow color development (Orange-Red complex) for 20 minutes.

    • Measure Absorbance at 510 nm .

    • Calculate concentration against a standard curve of Ferrous Ammonium Sulfate.[4]

AnalyticalWorkflow Start Ferrocholinate Sample Acid Acid Digestion (HCl) Break Chelate Start->Acid Reduct Add Hydroxylamine HCl Reduce Fe3+ to Fe2+ Acid->Reduct Buffer Buffer to pH 4.5 (Acetate) Reduct->Buffer Complex Add 1,10-Phenanthroline Form Orange Complex Buffer->Complex Measure Spectrophotometry @ 510 nm Complex->Measure

Figure 2: Analytical workflow for the quantification of total iron in Ferrocholinate samples.

Comparative Efficacy & Safety Data

Researchers must evaluate Ferrocholinate against the standard of care. The following data summarizes key differentiators based on historical and modern pharmaceutical evaluations.

Pharmacokinetic & Tolerability Profile
ParameterFerrous Sulfate (Standard)Ferrocholinate (Test Article)Clinical Implication
Iron State Ferrous (

)
Ferric (

) Chelate
Ferrocholinate requires reduction before absorption.
Gastric Stability Low (Dissociates rapidly)High (Remains chelated)Ferrocholinate causes less direct mucosal injury.
GI Side Effects High (Nausea, pain, constipation)Low to ModeratePrimary advantage of Ferrocholinate for compliance.
Acute Toxicity High (Free iron toxicity)Lower (Sequestered iron)Wider therapeutic index for the chelate.
Bioavailability High (Reference standard)Comparable / Slightly LowerEfficacy is maintained despite slightly slower uptake.
Toxicology Note (Self-Validating Safety)

In comparative toxicity studies (LD50 in murine models), iron chelates like Ferrocholinate typically demonstrate a higher lethal dose threshold compared to ionized salts.

  • Mechanism of Safety: The rate-limiting step in Ferrocholinate toxicity is the dissociation of the complex. Unlike sulfate, which dumps ionized iron immediately, the chelate releases iron kinetically, allowing the body's buffering systems (Transferrin/Ferritin) to manage the influx more effectively.

References

  • PubChem. (2025).[3] Iron(III) choline citrate | C33H63Fe2N3O24.[3] National Library of Medicine. [Link]

  • Mito Health. (2025). Which Iron Supplement Should You Take? Complete Form Comparison Guide. [Link][1]

  • Clinical and Experimental Pediatrics. (1978).[2] Clinical Effects of Ferrocholinate in the Iron Deficiency Anemia of Children. [Link]

  • Examine.com. (2025). How do different iron forms compare?[Link]

Sources

In Vitro Models for Studying Iron(III) Choline Citrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Iron(III) choline citrate (Ferrocholinate) represents a class of ferric chelates designed to mitigate the gastrointestinal (GI) irritation associated with standard ferrous salts while maintaining bioavailability.[1][2] Unlike simple ionic salts, the evaluation of Ferrocholinate requires a multi-phasic in vitro approach that accounts for chelate stability under physiological pH shifts, resistance to precipitation, and specific uptake mechanisms in enterocytes.

This guide outlines a validated, self-consistent experimental framework for characterizing Ferrocholinate. It moves beyond basic solubility to integrate the INFOGEST digestion consensus with Caco-2 monolayer permeability assays , providing a robust prediction of in vivo performance.

Part 1: Physicochemical Characterization & Stability

The Foundation of Bioavailability

Before biological testing, the chelate's integrity must be validated against the pH extremes of the GI tract. Iron precipitation at intestinal pH (7.0–7.[1][2]4) is the primary cause of low bioavailability.

Thermodynamic Solubility & Speciation Profile

Objective: Determine if the choline citrate ligand effectively prevents ferric hydroxide polymerization (the "rust" effect) at neutral pH.

Protocol:

  • Preparation: Dissolve Iron(III) choline citrate in degassed ultrapure water (10 mM Fe equivalent).

  • pH Titration: Adjust aliquots to pH 2.0, 4.0, 6.0, and 7.5 using 0.1M HCl/NaOH. Incubate for 4 hours at 37°C.

  • Separation: Centrifuge at 15,000

    
     g for 20 minutes to pellet precipitated ferric hydroxides.
    
  • Quantification: Measure supernatant iron using a Ferrozine assay (with a reducing agent to detect total Fe) or ICP-MS.[1][2]

Success Criterion: >80% of iron remains in the supernatant at pH 7.5. (Contrast: Ferrous sulfate typically shows <20% solubility at this pH without chelators).[1][2]

Part 2: Simulated Gastrointestinal Digestion (The INFOGEST Method)

The "Pre-Cell" Phase

Directly applying iron to cells ignores the complex matrix of the stomach and intestine. We utilize the standardized INFOGEST static protocol [1], optimized for iron chelates.

The Workflow

The digestion simulates three phases: Oral, Gastric, and Intestinal.[3]

Critical Modification for Iron Studies: Standard digestive enzymes contain trace iron.[1][2] You must run a "Blank Digestion" (enzymes only) to subtract background iron levels.[1][2]

PhaseConditionsReagentsDuration
Oral pH 7.0Simulated Salivary Fluid (SSF), Amylase (75 U/mL)2 min
Gastric pH 3.0Simulated Gastric Fluid (SGF), Pepsin (2000 U/mL)120 min
Intestinal pH 7.0Simulated Intestinal Fluid (SIF), Pancreatin (100 U/mL), Bile (10 mM)120 min
Conditioning the Digest (The "Cell-Kill" Prevention)

Expert Insight: Raw intestinal digests contain bile salts and enzymes that are cytotoxic to Caco-2 cells, destroying the monolayer before iron uptake occurs. Action: Post-digestion, the supernatant must be conditioned.

  • Heat Shock: 85°C for 15 min to inactivate enzymes.

  • Filtration: Pass through a 3 kDa or 10 kDa ultrafiltration unit (Amicon/Centricon).[1][2] This removes large enzyme complexes but allows the Iron(III) choline citrate complex (approx. 1 kDa) to pass.[1][2]

  • Dilution: Dilute 1:10 in MEM cell culture media [2].

Part 3: The Gold Standard – Caco-2 Permeability & Uptake

The Biological Model

The Caco-2 cell line (human colon adenocarcinoma) spontaneously differentiates into enterocyte-like cells expressing microvilli, tight junctions, and critical iron transporters (DMT1, Ferroportin).[1][2]

Experimental Design

Cell Line: Caco-2 (ATCC HTB-37).[1][2] Differentiation: 21 days post-seeding on Transwell® inserts (0.4 µm pore size). Integrity Check: Transepithelial Electrical Resistance (TEER) must exceed 300 Ω[1][2]·cm² before use.

The Ferritin Surrogate Assay

Since Caco-2 cells store absorbed iron as ferritin, intracellular ferritin concentration is the most reliable surrogate marker for bioavailability [3].

Protocol:

  • Equilibration: Wash monolayers with serum-free MEM.

  • Treatment: Apply the Conditioned Digest (from Part 2) to the Apical chamber.[2]

  • Incubation: 24 hours at 37°C / 5% CO2.

  • Harvest:

    • Aspirate media.[1][2]

    • Wash cells with ice-cold PBS + 2 mM EDTA (removes surface-bound iron).[1][2]

    • Lyse cells (RIPA buffer).[1][2]

  • Analysis:

    • Ferritin: Spectroferritin ELISA.

    • Normalization: BCA Protein Assay.

    • Data Output: ng Ferritin / mg Total Protein.[1][2][4]

Visualization of the Workflow

ExperimentalPipeline cluster_0 Phase I: Digestion cluster_1 Phase II: Conditioning cluster_2 Phase III: Caco-2 Assay Fe Fe(III) Choline Citrate Gastric Gastric Phase (pH 3, Pepsin) Fe->Gastric Intestinal Intestinal Phase (pH 7, Bile/Pancreatin) Gastric->Intestinal Filter Ultrafiltration (<10 kDa) Intestinal->Filter Supernatant Dilution Dilution 1:10 in MEM Filter->Dilution Apical Apical Application Dilution->Apical Uptake Cellular Uptake (24h Incubation) Apical->Uptake Lysis Cell Lysis Uptake->Lysis Endpoint Endpoint: Ferritin ELISA (ng/mg protein) Lysis->Endpoint

Figure 1: Integrated workflow for assessing Iron(III) Choline Citrate bioavailability using the INFOGEST-Caco-2 coupled model.[1][2]

Part 4: Cytotoxicity & Safety Profiling

Ensuring the Cure isn't the Poison

Iron can induce oxidative stress via Fenton chemistry.[1][2] Ferrocholinate aims to shield the iron atom, reducing free radical generation.

MTT Viability Assay

Rationale: Determine the therapeutic index. Protocol:

  • Treat Caco-2 cells with escalating doses of Ferrocholinate (10–500 µM).[1][2]

  • Incubate 24h.

  • Add MTT reagent; measure formazan absorbance at 570 nm.[1][2] Expectation: Ferrocholinate should show significantly higher IC50 (lower toxicity) compared to Ferrous Sulfate or Ferric Chloride [4].[1][2]

ROS Generation (DCFH-DA Assay)

Rationale: Confirm that the chelate prevents iron-mediated oxidative stress.[1][2] Protocol:

  • Pre-load cells with DCFH-DA (fluorescent probe).[1][2]

  • Expose to iron treatments.[1][2][5][6][7]

  • Measure fluorescence (Excitation 485nm / Emission 535nm).[1][2] Hypothesis: Unchelated iron causes a spike in ROS; Ferrocholinate should remain near baseline.[1][2]

Part 5: Mechanistic Insights

How does it get in?

Unlike simple ions, Iron(III) Choline Citrate may utilize alternative pathways.[1][2] The choline moiety acts as a lipotropic agent, potentially altering membrane fluidity, while the ferric center requires reduction or endocytosis.

Proposed Transport Pathways
  • DMT1 Pathway: Dissociation of the complex at the brush border

    
     Ferric Reductase (Dcytb) reduces Fe3+ to Fe2+ 
    
    
    
    Transport via DMT1.
  • Endocytic Pathway: Intact ferric complexes or nanodispersed aggregates may be internalized via clathrin-mediated endocytosis [5].[1][2]

Pathway Visualization

Mechanism Lumen Intestinal Lumen (pH 7.0) Membrane Apical Membrane Cytosol Cytosol FeCholine Fe(III) Choline Citrate Fe3 Fe3+ (Free) FeCholine->Fe3 Dissociation Endocytosis Endocytosis (Vesicle) FeCholine->Endocytosis Intact Uptake? Dcytb Dcytb (Reductase) Fe3->Dcytb Fe2 Fe2+ DMT1 DMT1 (Transporter) Fe2->DMT1 Dcytb->Fe2 Reduction Pool Labile Iron Pool DMT1->Pool Endocytosis->Pool Lysosomal Release Ferritin Ferritin Storage Pool->Ferritin

Figure 2: Putative uptake mechanisms for Ferrocholinate in Caco-2 cells, contrasting reductive transport vs. endocytosis.[1][2]

References

  • Brodkorb, A., et al. (2019).[1][2] INFOGEST static in vitro simulation of gastrointestinal food digestion.[2][8][9] Nature Protocols, 14, 991–1014.[1][2] Link[1][2]

  • Pazinatto, J., et al. (2026).[1][2] Optimizing INFOGEST Digest Conditioning for Reliable In Vitro Assessment of Nutrient Bioavailability Using Caco-2 Cell Models. Nutrients, 18(2), 345.[1][2] Link[1][2]

  • Glahn, R. P., et al. (1998).[1][2] Caco-2 cell ferritin formation predicts nonradiolabeled food iron availability in humans.[1][2] Journal of Nutrition, 128(9), 1555-1561.[1][2] Link

  • Sareen, R., et al. (2013).[1][2] In vitro cytotoxicity of the redox state of ionic iron in neuroblastoma cells: MTT assay. Journal of Trace Elements in Medicine and Biology. Link

  • Pereira, D. I., et al. (2013).[1][2][7] Caco-2 Cell Acquisition of Dietary Iron(III) Invokes a Nanoparticulate Endocytic Pathway.[1][2][7] PLoS ONE, 8(11), e81250.[1][2][7] Link

Sources

Engineering Bioavailability: The Coordination Chemistry and Pharmacokinetics of Iron(III) Choline Citrate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Iron(III) choline citrate, commonly known as ferrocholinate (CAS 1336-80-7), represents a critical advancement in the coordination chemistry of mineral therapeutics. Designed to overcome the severe gastrointestinal toxicity and poor bioavailability of traditional inorganic iron salts (e.g., ferrous sulfate), ferrocholinate operates as a highly stable, dual-action coordination complex. This whitepaper provides an in-depth technical analysis of its structural chemistry, self-validating synthesis protocols, and pharmacokinetic mechanisms, serving as a comprehensive guide for researchers and drug development professionals.

Structural and Coordination Chemistry

Ferrocholinate is not a simple salt, but a sophisticated coordination complex where iron exists in the +3 oxidation state, stabilized by a multidentate citrate ligand and a choline counter-ion.

In this architecture, the citrate anion acts as a chelating agent, utilizing its carboxylate and hydroxyl oxygen atoms to satisfy the coordination sphere of the Fe(III) center. This strong coordinate covalent bonding prevents the premature release of free iron ions in aqueous environments. The choline moiety (2-hydroxy-N,N,N-trimethylethan-1-aminium) serves a dual purpose: it balances the overall charge of the complex and significantly enhances the compound's aqueous solubility and hygroscopic nature1[1].

Table 1: Physicochemical Properties of Ferrocholinate
PropertyValueCausality / Scientific Significance
Chemical Formula C₁₁H₂₄FeNO₁₁ (Trihydrate)Defines the exact stoichiometry of the coordination sphere and hydration state2[2].
Molecular Weight 402.15 g/mol (Trihydrate)Critical for calculating precise dosing of elemental iron in clinical formulations2[2].
Elemental Iron ~13.89%The clinical benchmark used to evaluate anemia treatment efficacy against ferrous sulfate2[2].
Physical State Reddish-brown amorphous solidLack of crystallinity ensures rapid dissolution in the gastrointestinal tract.

Self-Validating Synthesis Protocols

The synthesis of ferrocholinate must be tightly controlled to prevent the formation of unreactive iron oxides. The following protocol leverages thermodynamic control to drive complexation.

Step-by-Step Methodology: Aqueous Chelation
  • Preparation of the Iron Precursor:

    • Action: Precipitate 107 parts of ferric hydroxide (Fe(OH)₃) freshly from a ferric salt using a mild base 3[3].

    • Causality: Freshly precipitated Fe(OH)₃ is amorphous and possesses a high surface area. If allowed to age, the hydroxide undergoes oxolation (formation of Fe-O-Fe bridges), crystallizing into unreactive phases like hematite, which resist chelation.

  • Ligand Solubilization:

    • Action: Dissolve 295 parts of choline dihydrogen citrate in 200 parts of distilled water3[3].

    • Causality: Distilled water is critical to prevent competitive chelation from trace heavy metals or precipitation by environmental carbonates.

  • Thermal Chelation:

    • Action: Add the fresh Fe(OH)₃ to the ligand solution and heat to approximately 80°C with continuous agitation 3[3].

    • Causality: The 80°C thermal input provides the necessary activation energy to cleave residual Fe-OH bonds and establish stable Fe-O (carboxylate) coordinate covalent bonds.

    • Self-Validation Checkpoint: The reaction is complete when the suspension transitions into a homogeneous reddish-brown solution, visually confirming the total dissolution and complexation of the insoluble iron precursor 3[3].

  • Product Isolation:

    • Action: Evaporate the aqueous solvent under controlled vacuum to yield a reddish-brown, amorphous solid 3[3].

    • Causality: Vacuum evaporation prevents thermal degradation of the choline moiety, ensuring the final product remains highly water-soluble.

Synthesis Fe Ferric Hydroxide Fe(OH)3 Reaction Aqueous Chelation 80°C, pH Control Fe->Reaction Ligand Choline Dihydrogen Citrate C11H19NO8 Ligand->Reaction Complex Iron(III) Choline Citrate (Ferrocholinate) Reaction->Complex Byproduct Water (Evaporation) Reaction->Byproduct

Synthesis and coordination assembly of Iron(III) choline citrate.

Analytical Characterization Workflows

To validate the synthesis, orthogonal analytical techniques must be employed:

  • Fourier-Transform Infrared Spectroscopy (FT-IR): Used to confirm the coordination of citrate carboxylate groups to the Fe(III) center. The shift in asymmetric and symmetric stretching frequencies of the -COO- groups compared to free citric acid validates successful chelation.

  • X-Ray Diffraction (XRD): The synthesized ferrocholinate should present as an amorphous solid. The absence of sharp Bragg diffraction peaks confirms that no highly crystalline, unreactive iron oxide phases (like magnetite) have formed during the process4[4].

Pharmacokinetics and the Iron-Chelate Hypothesis

Ferrocholinate operates fundamentally as an advanced iron-delivery system 5[5]. Traditional iron supplements, such as ferrous sulfate, often suffer from poor bioavailability and cause significant gastrointestinal toxicity due to the generation of reactive oxygen species (ROS) via Fenton chemistry in the gut.

The "iron-chelate hypothesis" posits that stable, low-molecular-weight coordination complexes can passively diffuse through the intestinal mucosal cell membrane, effectively bypassing the rate-limiting apoferritin mucosal block 6[6]. Because the iron remains tightly bound to the citrate ligand within the GI tract, it does not irritate the gastric mucosa.

Once absorbed into the bloodstream, the complex undergoes systemic dissociation. It releases iron for incorporation into hemoglobin, myoglobin, and other iron-dependent enzymes 7[7]. Simultaneously, the choline moiety is released. Choline is a critical precursor for the synthesis of acetylcholine, a neurotransmitter vital for muscle control and memory, thereby offering secondary cognitive and neuroprotective benefits5[5].

Mechanism Admin Oral Administration Ferrocholinate GI GI Tract Stable Chelate Complex Admin->GI Blood Bloodstream Absorption Intact or Partial Transfer GI->Blood Passive Diffusion Dissociation Systemic Dissociation Blood->Dissociation Fe Ferrous/Ferric Ions Hemoglobin Synthesis Dissociation->Fe Choline Choline Release Acetylcholine Precursor Dissociation->Choline

Pharmacokinetic pathway and dual-action mechanism of ferrocholinate.

Table 2: Comparative Efficacy Profile
ParameterFerrocholinateFerrous Sulfate
GI Toxicity Low (Chelated state prevents Fenton ROS generation)High (Free ions irritate gastric mucosa)
Absorption Mechanism Passive diffusion (Iron-chelate hypothesis)Active transport via DMT1 (Subject to mucosal block)
Secondary Benefits Neuro-supportive (Acetylcholine precursor)None

Conclusion

Iron(III) choline citrate stands as a prime example of how applied coordination chemistry can solve complex pharmacokinetic challenges. By utilizing citrate to sequester the reactive Fe(III) center and choline to enhance solubility and provide neurological support, ferrocholinate offers a superior therapeutic profile compared to traditional iron salts. Strict adherence to thermodynamic principles during synthesis ensures the production of a highly bioavailable, self-validating pharmaceutical compound.

References

  • What is the mechanism of Ferrocholinate?
  • What is Ferrocholinate used for?
  • Inorganic Pharmaceutical Chemistry - Mustansiriyah University -
  • Iron-choline citrate | C11H21FeNO8 | CID 129723012 - PubChem -
  • A novel route in the synthesis of magnetite nanoparticles - Elsevier -
  • Ferrocholinate | CAS# 1336-80-7 | iron deficiency - MedKoo Biosciences -
  • CHOLINE CITR

Sources

Spectroscopic Profiling and Structural Elucidation of Iron(III) Choline Citrate (Ferrocholinate)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in coordination chemistry, I approach the structural elucidation of iron(III) choline citrate (ferrocholinate) not merely as a routine assay, but as a multi-modal validation system. Ferrocholinate is a highly bioavailable chelate used in treating iron-deficiency anemia and serves as a critical, transferrin-free iron source in biopharmaceutical cell culture media.

However, manufacturing processes can inadvertently yield physical mixtures of unreacted precursors (ferric salts, choline, and citric acid) rather than the true coordinate complex. To guarantee efficacy and safety, we must deploy orthogonal spectroscopic techniques—FTIR, UV-Vis, and


Fe Mössbauer spectroscopy—to definitively prove the oxidation state, spin state, and ligand coordination of the iron core.
Coordination Chemistry and Structural Logic

Iron(III) choline citrate is not a simple salt. It consists of a central high-spin Fe(III) ion coordinated by the oxygen donors of citrate ligands, with choline acting as an outer-sphere counter-cation to stabilize the overall negative charge of the iron-citrate complex.

Because iron speciation is highly dependent on pH and stoichiometry, simple elemental analysis is insufficient; it cannot differentiate between a true chelate and a stoichiometric physical mixture. Similar to the rigorous physicochemical characterization required for other complex iron salts like [1], we must use spectroscopy to probe the local electronic environment of the iron center.

CoordinationLogic Fe Fe(III) Core S=5/2 Citrate Citrate Ligand O-donor Citrate->Fe Coordinate Covalent (LMCT & Δν shift) Choline Choline Cation Counter-ion Choline->Citrate Electrostatic Stabilization

Fig 1. Coordination logic and spectroscopic markers of the ferrocholinate complex.

Spectroscopic Modalities and Causality of Choice

To build a watertight structural profile, I select specific spectroscopic modalities based on the physical phenomena they probe:

  • FTIR Spectroscopy (Ligand Binding): Citric acid contains three carboxylic acid groups. When these groups deprotonate and coordinate to a metal center, the symmetry of the carboxylate group changes. By measuring the frequency difference (

    
    ) between the asymmetric (
    
    
    
    ) and symmetric (
    
    
    ) carboxylate stretches, we can determine whether the binding is monodentate, bidentate, or bridging.
  • 
    Fe Mössbauer Spectroscopy (Core Oxidation & Spin State):  This is the ultimate arbiter of the iron core. UV-Vis and FTIR cannot definitively prove the oxidation state (+3) without ambiguity from organic excipients. Mössbauer provides the isomer shift (
    
    
    
    ) and quadrupole splitting (
    
    
    ). Previous studies have demonstrated that the room-temperature Mössbauer spectrum of iron choline citrate exhibits a single line with pronounced broadening, indicative of a specific amorphous iron(III) environment[2].
  • UV-Vis Spectroscopy (Electronic Transitions): Fe(III) is a

    
     system. Because d-d transitions are spin-forbidden and Laporte-forbidden, they are exceedingly weak. The intense color of ferrocholinate arises instead from Ligand-to-Metal Charge Transfer (LMCT) bands (Oxygen 
    
    
    
    Iron).
Self-Validating Experimental Protocols

In my laboratory, a protocol is only as good as its internal controls. Every workflow below is designed as a self-validating system to prevent false positives.

Protocol A: FTIR Structural Validation
  • Matrix Preparation: Disperse 2 mg of the ferrocholinate sample in 200 mg of anhydrous KBr and press into a transparent pellet under vacuum.

    • Causality: KBr is IR-transparent. Strict anhydrous conditions are critical to prevent the strong O-H stretching of absorbed water from masking the citrate hydroxyl and carboxylate signals.

  • Spectral Acquisition: Acquire spectra from 4000 to 400 cm⁻¹ at a high resolution of 4 cm⁻¹.

    • Causality: High resolution is required to accurately calculate the

      
       (
      
      
      
      ) separation of the carboxylate groups.
  • Self-Validation Mechanism: Run a parallel spectrum of a physical mixture of ferric chloride, choline chloride, and citric acid. The protocol is validated if the synthesized complex shows a

    
     shift > 200 cm⁻¹ compared to the uncoordinated physical mixture, confirming true monodentate chelation rather than mere blending.
    
Protocol B:

Fe Mössbauer Spectroscopy
  • Source Configuration: Mount the sample in a constant-acceleration spectrometer utilizing a

    
    Co/Rh source.
    
    • Causality: This specific source provides the exact

      
      -ray energy (14.4 keV) required to probe 
      
      
      
      Fe nuclear transitions without interference.
  • Thermal Acquisition: Acquire spectra at Room Temperature (RT) and 77 K.

    • Causality: While RT spectra show a broadened single line, cooling to 77 K slows down spin-lattice relaxation, allowing the resolution of the quadrupole doublet to confirm the asymmetric Fe(III) environment[2].

  • Self-Validation Mechanism: Calibrate the velocity scale continuously against an

    
    -Fe foil standard. The protocol is validated if the isomer shift (
    
    
    
    ) falls strictly between 0.3 and 0.4 mm/s (relative to
    
    
    -Fe), definitively ruling out the presence of Fe(II) contaminants (which would appear at
    
    
    mm/s).
Protocol C: UV-Vis Speciation Analysis
  • pH-Controlled Dissolution: Dissolve the complex in a 0.1 M HEPES buffer at pH 7.4.

    • Causality: Iron-citrate speciation is highly pH-dependent. Unbuffered water can lead to localized hydrolysis and the formation of poly-nuclear iron-oxo species, skewing the absorption profile.

  • Spectral Scanning: Scan from 200 nm to 800 nm using matched quartz cuvettes.

    • Causality: Quartz prevents UV cutoff, allowing the observation of the primary LMCT band around 300-350 nm.

  • Self-Validation Mechanism: Perform a serial dilution. The protocol is validated if the absorbance at the LMCT

    
     strictly follows the Beer-Lambert law (
    
    
    
    ). Any deviation indicates concentration-dependent oligomerization, prompting a re-evaluation of the solvent matrix.

Workflow N1 Iron(III) Choline Citrate Sample N2 FTIR Spectroscopy (Carboxylate Stretching) N1->N2 N3 57Fe Mössbauer (Oxidation & Spin State) N1->N3 N4 UV-Vis Spectroscopy (LMCT Bands) N1->N4 N5 Data Synthesis & Structural Validation N2->N5 N3->N5 N4->N5

Fig 2. Orthogonal spectroscopic validation workflow for iron(III) choline citrate.

Quantitative Data Summary

The following table summarizes the expected spectroscopic markers for a highly pure, properly coordinated iron(III) choline citrate complex. Deviations from these values indicate degradation, poor stoichiometry, or the presence of unreacted precursors.

Spectroscopic ModalityTarget MarkerExpected SignatureStructural Implication
FTIR

~1590 - 1615 cm⁻¹Deprotonation and coordination of citrate
FTIR

(

)
> 200 cm⁻¹Monodentate binding of carboxylate to Fe(III)
Mössbauer (RT) Isomer Shift (

)
~0.3 - 0.4 mm/sHigh-spin Fe(III) oxidation state
Mössbauer (RT) Quadrupole SplittingBroadened single lineAmorphous, highly symmetric average environment
UV-Vis LMCT Band

~ 300 - 350 nm
Citrate-Oxygen to Fe(III) charge transfer
EPR (77 K) g-value

High-spin Fe(III) (

) in a rhombic environment
References
  • Gržeta, B., Ristić, M., Nowik, I., & Musić, S. (2002). "Formation of nanocrystalline magnetite by thermal decomposition of iron choline citrate." Journal of Alloys and Compounds, 334(1-2), 304-312. URL: [Link]

  • Gupta, A., Pratt, R. D., & Mishra, B. (2018). "Physicochemical characterization of ferric pyrophosphate citrate." Biometals, 31(6), 1091–1099. URL: [Link]

Sources

Beyond Anemia: A Technical Guide to the Latent Therapeutic Applications of Iron(III)-Choline Citrate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Iron(III)-choline citrate, a compound traditionally confined to the therapeutic realm of hematology for the treatment of iron-deficiency anemia, possesses a pharmacological profile that suggests a far broader range of clinical applications. This in-depth technical guide moves beyond its established use to explore the untapped potential of this unique salt, focusing on its constituent parts: iron and choline. We will dissect the intricate cellular and systemic mechanisms through which these two components may act synergistically to offer therapeutic benefits in neuroprotection, cognitive enhancement, and the mitigation of oxidative stress-related pathologies. This document is intended for researchers, scientists, and drug development professionals, providing a foundational understanding and practical, detailed methodologies for the pre-clinical investigation of Iron(III)-choline citrate in these novel therapeutic areas.

Introduction: Deconstructing Iron(III)-Choline Citrate

Iron(III)-choline citrate is a complex salt that provides a bioavailable source of both iron and choline.[1] While its primary indication is the treatment of iron-deficiency anemia, a deeper analysis of its components reveals a compelling case for its investigation in other therapeutic contexts.[2]

  • Iron: An essential mineral, iron is a critical cofactor in a vast array of physiological processes, including oxygen transport, cellular respiration, and DNA synthesis.[3] However, its redox activity also makes it a potent catalyst of oxidative stress when not properly regulated, implicating iron dyshomeostasis in the pathophysiology of numerous diseases.[4][5]

  • Choline: An essential nutrient, choline is a precursor to the neurotransmitter acetylcholine, a key player in memory, learning, and muscle control.[6][7] It is also a fundamental component of cell membranes (phosphatidylcholine and sphingomyelin) and is involved in lipid metabolism and cell signaling.[8][9] Emerging evidence strongly suggests a neuroprotective role for choline.[10]

This guide posits that the combination of iron and choline in a single molecule could offer unique therapeutic advantages, potentially addressing conditions where both iron regulation and cholinergic function are compromised.

The Neuroprotective Potential of Iron(III)-Choline Citrate

The brain is an organ with high metabolic demands and is particularly vulnerable to both iron dysregulation and cholinergic deficits, hallmarks of several neurodegenerative diseases.

Mechanistic Rationale

The neuroprotective potential of Iron(III)-choline citrate is predicated on a dual-pronged mechanism of action:

  • Modulation of Iron-Induced Oxidative Stress: In neurodegenerative conditions such as Parkinson's and Alzheimer's disease, an accumulation of iron in specific brain regions is observed, leading to increased oxidative stress and neuronal damage.[10][11] The citrate component of the complex can chelate iron, potentially mitigating its toxic effects. Furthermore, choline's role in maintaining cell membrane integrity could bolster neuronal resilience against oxidative insults.

  • Enhancement of Cholinergic Neurotransmission: A decline in acetylcholine levels is a well-established feature of Alzheimer's disease.[12] By providing a direct precursor for acetylcholine synthesis, the choline component of Iron(III)-choline citrate could help to restore cholinergic function, thereby improving cognitive symptoms.[13] Studies have shown that choline supplementation can mitigate cognitive deficits associated with iron deficiency.[14][15][16]

Proposed Signaling Pathway

The following diagram illustrates the proposed neuroprotective signaling pathways of Iron(III)-choline citrate.

Neuroprotective Pathways of Iron(III)-Choline Citrate cluster_1 Neuronal Cell Iron(III) Iron(III) ROS Reactive Oxygen Species Iron(III)->ROS Fenton Reaction Catalyst Choline Choline Acetyl-CoA Acetyl-CoA Choline Acetyltransferase Choline Acetyltransferase Choline->Choline Acetyltransferase Substrate Phosphatidylcholine Phosphatidylcholine Choline->Phosphatidylcholine Precursor Citrate Citrate Citrate->Iron(III) Chelates Mitochondria Mitochondria Acetyl-CoA->Choline Acetyltransferase Substrate Acetylcholine Acetylcholine Choline Acetyltransferase->Acetylcholine Synthesis Synaptic Vesicle Synaptic Vesicle Acetylcholine->Synaptic Vesicle Uptake Synaptic Cleft Synaptic Cleft Synaptic Vesicle->Synaptic Cleft Release Lipid Peroxidation Lipid Peroxidation ROS->Lipid Peroxidation Induces Cell Membrane Cell Membrane Lipid Peroxidation->Cell Membrane Damages Cell Membrane->Lipid Peroxidation Resists Phosphatidylcholine->Cell Membrane Maintains Integrity Cognitive Enhancement Workflow Start Start Animal Model Rodent Model (e.g., Scopolamine-induced amnesia) Start->Animal Model Treatment Administer Iron(III)-Choline Citrate or Vehicle Animal Model->Treatment Behavioral Testing Morris Water Maze Treatment->Behavioral Testing Biochemical Analysis Measure Acetylcholine Levels in Brain Tissue Behavioral Testing->Biochemical Analysis Data Analysis Statistical Analysis of Behavioral and Biochemical Data Biochemical Analysis->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Sources

Methodological & Application

Application Note: Iron(III) Choline Citrate as a High-Performance Iron Source in Chemically Defined Media

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Iron is a metabolic non-negotiable for mammalian cell culture, driving respiration, DNA replication, and recombinant protein synthesis. Historically, Holo-Transferrin (holo-Tf) was the gold standard for delivery, but its high cost and animal origin pose regulatory challenges. Ferric Ammonium Citrate (FAC) emerged as a cost-effective alternative; however, it introduces significant ammonium loads that can inhibit cell growth and alter glycosylation profiles.

This guide details the application of Iron(III) Choline Citrate (Ferrocholinate) as a superior alternative. By replacing the ammonium counter-ion with choline, this chelate maintains high iron bioavailability while eliminating ammonium toxicity. This note provides the mechanistic rationale, preparation protocols, and optimization strategies for integrating Iron(III) Choline Citrate into Chemically Defined Media (CDM) for CHO and HEK293 platforms.

Scientific Rationale: The Iron Paradox & The Ammonium Problem

The Iron Paradox

Iron is essential but toxic. In aqueous solutions at physiological pH, Fe(III) precipitates as insoluble ferric hydroxide. Conversely, free Fe(II) drives the Fenton Reaction , generating hydroxyl radicals (


) that cause oxidative damage to lipids and DNA. Therefore, iron must be chelated to remain soluble yet biologically sequestered until cellular uptake.
The Ammonium Limitation

Ferric Ammonium Citrate (FAC) is widely used but problematic in high-density fed-batch cultures.

  • Toxicity: Accumulation of ammonium (

    
    ) shifts intracellular pH (
    
    
    
    ) and inhibits cellular enzymes.
  • Glycosylation Impact: Elevated ammonium levels inhibit sialyltransferases, leading to incomplete glycosylation of therapeutic antibodies (e.g., reduced sialic acid content).

Iron(III) Choline Citrate solves this by utilizing choline —an essential nutrient for phospholipid synthesis—as the cation. This turns a metabolic waste product (ammonium) into a metabolic asset (choline).

Mechanism of Action

Unlike Transferrin, which enters via Receptor-Mediated Endocytosis (RME), citrate-chelated iron enters via Non-Transferrin-Bound Iron (NTB-Fe) pathways. This is critical for engineered cell lines where Transferrin Receptor (TfR1) saturation is a bottleneck.

IronUptake cluster_extracellular Extracellular Space (Media) cluster_membrane Cell Membrane cluster_intracellular Cytosol IronSource Iron(III) Choline Citrate Reductase Surface Reductase (STEAP3) IronSource->Reductase Dissociation TfFe Holo-Transferrin TfR Tf Receptor (TfR1) TfFe->TfR Binding Endosome Endosome (Acidic pH) TfR->Endosome Endocytosis CitTrans Citrate/Anion Transporter (SLC Family) LIP Labile Iron Pool (Fe2+) CitTrans->LIP Direct Uptake Reductase->CitTrans Reduction Fe3+ -> Fe2+ Endosome->LIP DMT1 Transport Ferritin Ferritin (Storage) LIP->Ferritin Mito Mitochondria (Heme Synthesis) LIP->Mito

Figure 1: Dual pathways of Iron Uptake. Iron(III) Choline Citrate bypasses the saturable Transferrin Receptor, utilizing anion transporters or fluid-phase uptake after surface reduction.

Comparative Analysis of Iron Sources

The following table highlights why Iron(III) Choline Citrate is the preferred candidate for high-titer processes.

FeatureHolo-TransferrinFerric Ammonium Citrate (FAC)Iron(III) Choline Citrate
Iron Content ~0.14% (Protein bound)16.5% – 18.5%~14%
Solubility HighHighHigh (pH dependent)
Ammonium Load NoneHigh (Toxic) None
Bioavailability High (TfR dependent)ModerateHigh (NTB-Fe pathway)
Animal Origin Yes (often)NoNo
Cost

$

Risk BSE/TSE, VariabilityAmmonium accumulationLow

Protocol: Preparation of Iron(III) Choline Citrate Stock

Objective: Create a stable, sterile 1000X stock solution (approx. 2 g/L elemental iron) for supplementation into basal media.

Materials:

  • Iron(III) Choline Citrate powder (CAS: 1336-80-7)[1]

  • Water for Injection (WFI) or ultrapure tissue culture grade water

  • 0.22 µm PES (Polyethersulfone) sterile filter

  • Heated magnetic stir plate

Safety Note: Iron compounds can be irritating. Wear PPE.

Step-by-Step Methodology
  • Calculation:

    • Target Concentration: 13 g/L of the salt.

    • Note: With ~14% iron content, 13 g/L salt

      
       1.82 g/L elemental iron.
      
  • Dissolution (Critical Step):

    • Measure 90% of the final volume of WFI.

    • Heat water to 37°C . Do not boil.

    • Slowly add the Iron(III) Choline Citrate powder while stirring vigorously.

    • Incubate: Maintain stirring at 37°C for 3 hours .

    • Why? Unlike simple salts, the chelate structure requires time and thermal energy to fully hydrate and stabilize in solution.

  • pH Adjustment & Verification:

    • Measure pH. Expected range: 2.9 – 4.5 (varies by manufacturer).

    • Do not neutralize to pH 7.0 in the stock solution, as this may cause precipitation before dilution. The buffering capacity of the final media will handle the acidity upon addition.

  • Filtration:

    • Bring to final volume with WFI.

    • Sterile filter immediately using a 0.22 µm PES membrane.

  • Storage:

    • Store at 2–8°C protected from light.

    • Shelf Life: Typically 3–6 months. Discard if precipitate forms.

Protocol: Media Optimization & Titration

Objective: Determine the optimal concentration of Iron(III) Choline Citrate for a specific CHO cell line to maximize titer without inducing oxidative stress.

Experimental Design:

  • Basal Media: Chemically Defined, Iron-Free (or low iron).[1]

  • Cell Line: CHO-K1 or CHO-DG44 (Suspension adapted).

  • Vessel: 125mL Shake Flasks or Ambr® 15 microbioreactors.

Workflow Diagram

Optimization cluster_titration Titration Matrix (mg/L Salt) Start Basal Media (Iron Deficient) C1 0 mg/L (Neg Control) Start->C1 C2 50 mg/L Start->C2 C3 200 mg/L Start->C3 C4 500 mg/L Start->C4 C5 1000 mg/L (Toxicity Check) Start->C5 Passage Adaptation Phase (3 Passages) C1->Passage C2->Passage C3->Passage C4->Passage C5->Passage FedBatch 14-Day Fed-Batch Run Passage->FedBatch Analysis Analyze: 1. VCD & Viability 2. Titer (IgG) 3. Glycosylation FedBatch->Analysis

Figure 2: Optimization workflow for determining the IC50 and optimal growth concentration.

Execution Steps
  • Adaptation: Thaw cells into the basal media supplemented with a mid-range iron concentration (e.g., 200 mg/L Iron Choline Citrate).[1] Passage 3 times to deplete intracellular ferritin stores from previous media.

  • Seeding: Inoculate shake flasks at

    
     cells/mL.
    
  • Feeding: Apply standard glucose/amino acid feeds (e.g., daily starting Day 3). Do not use feeds containing additional iron.

  • Sampling: Measure Viable Cell Density (VCD) and Viability daily.

  • Harvest: Harvest on Day 14 or when viability drops <70%.

  • Analytics:

    • Growth: Calculate Integral Viable Cell Density (IVCD).

    • Titer: Protein A HPLC.

    • Quality: N-glycan analysis. Look for galactosylation levels.

Expected Results & Interpretation
  • Low Iron (<50 mg/L): Poor growth, G0/G1 cell cycle arrest.

  • Optimal (100–500 mg/L): Peak VCD and Titer.

  • Toxic (>800 mg/L): Reduced viability, increased oxidative stress markers.

Troubleshooting & Impurity Management

The Manganese Factor

A critical aspect often overlooked is trace metal impurities . Iron sources (especially citrates) can be contaminated with Manganese (Mn).[2][3]

  • Impact: Mn is a cofactor for galactosyltransferase. High Mn levels (from impure iron sources) artificially increase galactosylation.

  • Recommendation: Use "Low Impurity" or "High Purity" grades of Iron(III) Choline Citrate. If switching from FAC to Choline Citrate results in a drop in galactosylation, it may be due to lower Mn impurities in the new source. Supplement Mn separately (

    
    ) to restore glycosylation profiles if necessary.
    
Precipitation

If the media turns cloudy upon addition:

  • Check pH: Ensure the media pH is not >7.4 during addition.

  • Chelator Ratio: Ensure the molar ratio of Citrate:Iron is at least 1:1. Iron Choline Citrate is usually pre-formulated correctly, but adding extra Sodium Citrate (1-2 mM) to the media can stabilize the iron block.

References

  • Mechanism of Iron Uptake: Trinder, D., et al. (2000). "Mechanisms of ferric citrate uptake by human hepatoma cells." American Journal of Physiology-Gastrointestinal and Liver Physiology. Link

  • Iron Source Comparison & Impurities: Kopp, M., et al. (2021). "Impact of iron raw materials and their impurities on CHO metabolism and recombinant protein product quality." Biotechnology Progress. Link

  • Citrate and Iron in CHO: Zhang, X., et al. (2020).[4] "Role of iron and sodium citrate in animal protein-free CHO cell culture medium." Biotechnology and Bioengineering. Link

  • Preparation Protocol: Patent WO 2020/187420 A1. "Complex iron containing culture medium."[1][5] (2020). World Intellectual Property Organization. Link

  • Ammonium Toxicity: Lao, M.S., & Toth, D. (1997). "Effects of ammonium and lactate on growth and metabolism of a recombinant Chinese hamster ovary cell line." Biotechnology Progress. Link

Sources

HPLC-MS analysis of Iron(iii)choline citrate purity

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution HILIC-MS/MS Protocol for the Purity Assessment of Iron(III) Choline Citrate

Executive Summary & Scientific Rationale

Iron(III) choline citrate (Ferrocholinate) is a chelate used in pharmaceutical formulations to deliver iron with reduced gastric irritation compared to inorganic iron salts. The "purity" of this coordination complex is defined not just by the absence of contaminants, but by the precise stoichiometric integrity of its components: Iron(III), Choline, and Citrate.

Traditional pharmacopeial methods often rely on separate, non-specific titrations (e.g., redox titration for Iron, non-aqueous titration for Choline). These fail to detect dissociation or organic impurities simultaneously. Furthermore, the paramagnetic nature of Fe(III) renders NMR ineffective for structural confirmation due to signal broadening.

This protocol introduces a unified HPLC-MS/MS workflow. We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) to retain and separate the highly polar ligands (Choline and Citrate) while using Mass Spectrometry to quantify their molar ratio and screen for degradation products.

Key Technical Innovation:

  • HILIC Separation: Overcomes the "retention gap" of C18 columns where polar choline and citrate elute in the void volume.

  • Polarity Switching MS: Simultaneous quantification of Choline (ESI+) and Citrate (ESI-) in a single injection.

  • Speciation Insight: Protocol includes parameters to detect intact [Fe-Citrate] clusters, verifying the coordination status.

Method Development Strategy

The Challenge of Iron in LC-MS

Direct injection of iron complexes can be problematic. Free Fe(III) ions can form insoluble hydroxides at neutral pH or suppress ionization in the MS source.

  • Solution: We utilize an acidic ammonium formate buffer (pH 3.5). This maintains solubility and stabilizes the citrate ligand while providing the protons necessary for positive ionization of choline and negative ionization of citrate.

Column Selection: Why HILIC?

Choline is a quaternary amine (permanently positively charged), and Citrate is a tricarboxylic acid.

  • Reverse Phase (C18): Both analytes elute immediately (k' < 1), causing co-elution with matrix salts.

  • HILIC (Zwitterionic or Silica): The water-rich layer on the stationary phase retains these polar analytes via partitioning and electrostatic interactions, providing excellent peak shape and resolution.

Detailed Experimental Protocol

Reagents & Materials
  • Analyte: Iron(III) Choline Citrate Reference Standard.

  • Solvents: LC-MS Grade Acetonitrile (ACN), Water, Formic Acid.

  • Buffer Salt: Ammonium Formate (LC-MS Grade).

  • Column: Zwitterionic HILIC Column (e.g., Merck SeQuant ZIC-HILIC or Waters Atlantis HILIC Silica), 2.1 x 100 mm, 3.5 µm.

Sample Preparation (Self-Validating Workflow)

To ensure the iron does not precipitate or foul the column, we use a specific dilution strategy.

  • Stock Solution: Dissolve 10 mg Ferrocholinate in 10 mL of 50:50 Water:Acetonitrile containing 0.1% Formic Acid. (Acid ensures Fe solubility; ACN prevents shock when injecting onto HILIC).

  • Working Standard: Dilute Stock 1:100 with Mobile Phase B (High Organic) to reach ~10 µg/mL.

  • Filtration: Filter through a 0.22 µm PTFE hydrophilic membrane. Note: Nylon filters may bind citrate.

LC-MS/MS Conditions

Liquid Chromatography Parameters:

  • System: UHPLC

  • Flow Rate: 0.3 mL/min

  • Column Temp: 35°C

  • Injection Vol: 2 µL

Gradient Table:

Time (min)Mobile Phase A (20mM NH4-Formate, pH 3.5)Mobile Phase B (Acetonitrile)CurveState
0.0010%90%InitialEquilibration
1.0010%90%6Hold
6.0050%50%6Elution (Choline/Citrate)
8.0050%50%6Wash
8.1010%90%1Re-equilibration
12.0010%90%1End

Mass Spectrometry Parameters:

  • Source: Electrospray Ionization (ESI)[1][2][3][4][5]

  • Mode: Fast Polarity Switching (+/-)

  • Capillary Voltage: 3.5 kV (+) / 2.5 kV (-)

  • Desolvation Temp: 400°C

MRM Transitions (Quantification):

AnalytePolarityPrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Role
Choline ESI (+)104.160.12015Quantifier
CholineESI (+)104.145.12022Qualifier
Citrate ESI (-)191.0111.02512Quantifier
CitrateESI (-)191.087.02518Qualifier
Fe-Citrate ESI (-)244.0191.03010Speciation Check

Note: The Fe-Citrate transition (m/z 244) corresponds to the [Fe(III)Citrate - H]- species. Detection of this ion confirms the presence of the complex, though quantification is best done via the ligands.

Workflow Visualization

The following diagram illustrates the logical flow of the analysis, from sample dissolution to ratio calculation.

G cluster_MS MS/MS Detection (Polarity Switching) Start Raw Material (Iron Choline Citrate) Prep Sample Prep Dissolve in 50:50 ACN:H2O (0.1% FA) Filter 0.22 µm Start->Prep LC HILIC Separation (Zwitterionic Column) Retains Polar Ligands Prep->LC ESI_Pos ESI (+) Detects: Choline (m/z 104) LC->ESI_Pos tR ~ 4-5 min ESI_Neg ESI (-) Detects: Citrate (m/z 191) Detects: Fe-Complex (m/z 244) LC->ESI_Neg tR ~ 2-3 min Data Data Processing Integrate Peaks ESI_Pos->Data ESI_Neg->Data Calc Purity Calculation 1. Quantify Choline & Citrate 2. Calculate Molar Ratio 3. Check Impurities Data->Calc Result Pass/Fail Target: 1:1 Molar Ratio >98% Purity Calc->Result

Caption: Workflow for the simultaneous speciation and quantification of Ferrocholinate components using HILIC-MS/MS.

Data Analysis & Validation Criteria

To ensure the "Trustworthiness" of the results, the following calculations must be performed.

Stoichiometric Molar Ratio Calculation

The purity of Ferrocholinate is confirmed if the molar ratio of Choline to Citrate matches the theoretical value (typically 1:1 or specific to formulation).



  • Acceptance Limit:

    
    
    
  • Interpretation: A drift in this ratio indicates degradation (e.g., citrate oxidation) or manufacturing errors (excess free choline).

Linearity & Sensitivity
  • Linearity:

    
     for both Choline (1–1000 ng/mL) and Citrate (10–5000 ng/mL).
    
  • LOD: Choline is highly sensitive (< 1 ng/mL). Citrate is less sensitive in ESI; ensure injection volume is sufficient to hit LOQ of ~50 ng/mL.

Troubleshooting Iron Suppression

If the Citrate signal is unstable, Iron(III) may be accumulating on the source cone.

  • Fix: Install a divert valve to send the first 1 minute (void volume) and the end of the run (high aqueous wash) to waste.

  • Maintenance: Flush the system with 10% EDTA in water at the end of the day to strip residual iron from the LC tubing.

References

  • Shimadzu Application News. (2014). Quantitative Analysis of Choline in Milk Powder and Dietary Supplements by LC/MS Method. Retrieved from [Link]

  • Waters Corporation. (2009). A Method for Choline and Acetylcholine Using Hydrophilic Interaction Chromatography (HILIC) and Mass Spectrometry.[6] Retrieved from [Link]

  • Gautier-Luneau, I., et al. (2005).[2] Structural determination of Cu and Fe-Citrate complexes: theoretical investigation and analysis by ESI-MS. ResearchGate.[7][8] Retrieved from [Link]

  • Kinska, K., et al. (2022).[4] Quantitative determination of iron citrate/malate complexes by isotope–dilution hydrophilic interaction liquid chromatography – electrospray MS/ICP MS. Journal of Analytical Atomic Spectrometry. Retrieved from [Link]

Sources

Application Note: Iron(III) Choline Citrate (Ferrocholinate) for Preclinical Iron Supplementation

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Toxicologists, and Drug Development Professionals

Mechanistic Rationale: Why Ferrocholinate?

In preclinical animal studies, the selection of an iron supplement dictates not only the efficacy of iron repletion but also the degree of confounding gastrointestinal (GI) inflammation. Traditional supplements like ferrous sulfate rapidly dissociate in the acidic environment of the stomach, releasing free iron that catalyzes the generation of reactive oxygen species (ROS) via the Fenton reaction.

Iron(III) choline citrate (Ferrocholinate) is a specialized coordination complex designed to circumvent these limitations. By chelating ferric iron (Fe³⁺) with choline and citrate, the iron is shielded from premature dissociation.

  • The Causality of Chelation: The citrate ligand maintains iron solubility in the alkaline environment of the duodenum, preventing the precipitation of insoluble ferric hydroxides.

  • The Role of Choline: Choline acts as a lipotropic agent and methyl donor. In models of nutritional deficiency, choline prevents hepatic lipid accumulation (steatosis), ensuring that the hepatic processing of iron is not confounded by fatty liver disease.

Pharmacokinetics and Enterocyte Absorption Pathway

Because ferrocholinate delivers iron in the ferric (Fe³⁺) state, it must undergo enzymatic reduction at the apical membrane of the enterocyte before transport. The complex dissociates at the brush border, where Duodenal Cytochrome B (Dcytb) reduces Fe³⁺ to ferrous iron (Fe²⁺). It is then internalized by the Divalent Metal Transporter 1 (DMT1). Once inside the labile iron pool, it is either stored in ferritin or exported into systemic circulation via ferroportin, where it is re-oxidized by hephaestin and bound to transferrin.

IronAbsorption Lumen Intestinal Lumen Iron(III) Choline Citrate Dissociation Complex Dissociation Fe(III) Release Lumen->Dissociation Reduction Apical Reduction Fe(III) -> Fe(II) Dissociation->Reduction Fe(III) DMT1 DMT1 Transporter (Apical Uptake) Reduction->DMT1 Fe(II) Enterocyte Enterocyte Labile Iron Pool DMT1->Enterocyte Ferritin Ferritin (Intracellular Storage) Enterocyte->Ferritin Storage Ferroportin Ferroportin (Basolateral Efflux) Enterocyte->Ferroportin Efflux Transferrin Transferrin Binding (Systemic Circulation) Ferroportin->Transferrin Fe(III) via Hephaestin

Figure 1: Intestinal absorption pathway of Iron(III) choline citrate.

Quantitative Data: Toxicity and Dosing Parameters

When designing dosing regimens, researchers must account for the specific elemental iron content of the compound. Ferrocholinate contains exactly 12% elemental iron . Failure to adjust for this fraction is the most common cause of under-dosing in murine models.

The following table synthesizes the critical toxicological and pharmacological parameters for ferrocholinate in animal models :

ParameterValueClinical / Experimental Significance
Elemental Iron Content 12%Requires higher total compound mass compared to ferrous sulfate (20-37%) to achieve equivalent iron dosing.
Murine LD50 (Oral) 1,520 mg/kgHigh safety margin for oral gavage studies; minimal risk of acute lethality at therapeutic doses.
Murine LD50 (IV) 65 mg/kgIntravenous administration is highly toxic; strict oral/enteral routes are mandatory.
Toxicity Threshold (Elemental) >60 mg/kgDoses exceeding this threshold induce GI hemorrhage, hepatotoxicity, and metabolic acidosis.
Lethal Threshold (Elemental) 100 - 200 mg/kgTarget range for acute iron toxicosis and overdose modeling.

Experimental Protocols

Protocol A: Formulation and Oral Gavage in Murine Models

This protocol is designed for the controlled repletion of iron in anemic murine models, ensuring maximum bioavailability while preventing gastric mucosal necrosis.

Causality & Rationale: Iron(III) choline citrate is highly soluble but must be protected from premature reduction. We utilize a neutral buffered vehicle (pH 6.8) rather than acidic vehicles to maintain the integrity of the chelate complex until it reaches the duodenum.

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a sterile 0.5% methylcellulose solution in deionized water, buffered to pH 6.8 using 0.1M sodium bicarbonate.

  • Dose Calculation: To deliver a therapeutic dose of 10 mg/kg elemental iron to a 25g mouse, calculate the ferrocholinate mass: (10 mg/kg) / 0.12 = 83.3 mg/kg. For a 25g mouse, this requires 2.08 mg of ferrocholinate per dose.

  • Suspension: Homogenize the ferrocholinate powder into the vehicle immediately prior to dosing to prevent slow aqueous hydrolysis.

  • Administration: Administer via oral gavage using a 20-gauge bulb-tipped gastric needle. Maximum volume should not exceed 10 mL/kg (250 µL for a 25g mouse).

Self-Validation Checkpoint: To validate that the gavage successfully reached systemic circulation (and did not simply pass unabsorbed due to formulation errors), draw blood at T=0 (baseline) and T=4 hours post-dose. Measure both Serum Iron (SI) and Total Iron-Binding Capacity (TIBC) .

  • Validation Metric: Calculate Transferrin Saturation (TSAT =[SI/TIBC] × 100). A successful protocol is self-validated by a TSAT increase of >15% over baseline. If TSAT remains static but the animal exhibits dark feces, the chelate failed to absorb, indicating a pH or formulation error.

Protocol B: Chronic Iron Overload and Hepatotoxicity Modeling

For studies investigating hemochromatosis or iron-chelating therapeutics, ferrocholinate can be used to induce chronic iron overload without the acute lethality associated with ferrous sulfate.

Causality & Rationale: To induce iron overload without triggering fatal GI perforation, we target 40 mg/kg of elemental iron daily. Because ferrocholinate is less irritating to the gastric mucosa, animals can survive chronic administration long enough to develop hepatic hemosiderosis .

Step-by-Step Methodology:

  • Dose Escalation: Administer 333 mg/kg of ferrocholinate (yielding ~40 mg/kg elemental iron) via oral gavage daily for 28 days.

  • Clinical Monitoring: Monitor daily for signs of GI distress. While dark feces are expected (due to unabsorbed iron), the presence of melena (tarry, bloody stool) indicates mucosal ulceration and requires immediate dose reduction.

  • Tissue Harvesting: At day 28, euthanize the animals and immediately perfuse the liver with 4% paraformaldehyde (PFA) to halt enzymatic degradation.

Self-Validation Checkpoint: The overload model is self-validating through histological confirmation. Perform Perls' Prussian Blue staining on 5µm hepatic sections.

  • Validation Metric: The model is validated when sections show dense, periportal blue granular staining (indicating ferric iron in hemosiderin) that correlates linearly with elevated serum ALT/AST. If liver enzymes are elevated but Prussian Blue staining is absent, the toxicity is not iron-mediated (e.g., handling stress or vehicle toxicity), and the experiment must be recalibrated.

References

  • ASPCApro. "The toxicity of iron, an essential element." Veterinary Medicine, 2006. Available at:[Link]

  • National Institutes of Health (NIH). "Ferrous Sulfate - Hazardous Substances Data Bank (Ferrocholinate Toxicity Data)." PubChem, 2025. Available at: [Link]

  • Today's Veterinary Nurse. "Iron Toxicosis." Toxicology, 2016. Available at:[Link]

  • Beasley, V. "Hepatotoxic Chemicals and Drugs." Veterinary Toxicology (IVIS), 1999. Available at:[Link]

Application Note: In Vivo Bioavailability Assessment of Iron(III) Choline Citrate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Measuring the Bioavailability of Iron(III) Choline Citrate In Vivo Content Type: Application Note & Protocol Guide Audience: Pharmaceutical Scientists, CROs, and Academic Researchers

Introduction & Scientific Context

Iron(III) Choline Citrate (Ferrocholinate) is a chelated iron complex designed to mitigate the gastrointestinal (GI) irritation and precipitation issues common with inorganic iron salts like ferrous sulfate (


). Unlike simple salts, which dissociate rapidly in the acidic stomach environment—often leading to oxidative stress and mucosal damage—Ferrocholinate maintains a chelated structure that theoretically protects the iron ion until it reaches the absorptive sites in the duodenum and jejunum.

However, "bioavailability" for iron compounds is a dual-variable metric:

  • Absorption: The kinetic uptake of iron from the lumen into the systemic circulation (measured via Serum Iron PK).

  • Utilization: The metabolic incorporation of that absorbed iron into functional hemoglobin (measured via Hemoglobin Regeneration Efficiency).

This guide provides two distinct, self-validating protocols to assess these variables. Both protocols utilize the Rat Model , which is the regulatory standard (AOAC/FDA) for pre-clinical iron bioequivalence studies.

Mechanism of Action & Experimental Logic

The core challenge in measuring Ferrocholinate is that the intact complex is not what is typically measured in blood. Once absorbed, the iron is released from the choline/citrate ligand and bound to transferrin. Therefore, the analytical endpoint is Total Elemental Iron , and the experimental design must control for endogenous iron stores.

Experimental Design Strategy

To establish a robust bioavailability profile, you must perform two complementary studies.

Study TypeObjectiveKey MetricDuration
A. Hemoglobin Regeneration Efficiency (HRE) Measure efficacy and metabolic utilization.% of ingested Fe converted to Hemoglobin.28 Days (14 Depletion + 14 Repletion)
B. Serum Pharmacokinetics (PK) Measure absorption kinetics and Cmax.Area Under Curve (AUC) of Serum Iron.[1]24 Hours (Single Bolus)
Critical Pre-Requisite: Material Characterization

Before dosing, you must determine the exact elemental iron content of your Iron(III) Choline Citrate lot. Do not rely on theoretical stoichiometry (


).
  • Action: Perform Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) on the raw material.

  • Why: All dosing must be normalized to Elemental Iron (mg Fe/kg) , not the weight of the salt.

Protocol A: Hemoglobin Regeneration Efficiency (HRE)

This is the "Gold Standard" for proving that the iron is not just absorbed, but biologically usable.

Workflow Diagram

HRE_Workflow Start Weanling Rats (Male, 21 days) Depletion Depletion Phase (14 Days) Low Fe Diet (<10 ppm) Start->Depletion Check Check Anemia (Hb < 6 g/dL) Depletion->Check Grouping Randomization (Equal Mean Hb) Check->Grouping Repletion Repletion Phase (14 Days) Test vs. Control Diets Grouping->Repletion Analysis Calculate HRE & Relative Bioavailability Repletion->Analysis

Figure 1: Workflow for the Hemoglobin Regeneration Efficiency (HRE) assay, the standard method for assessing iron utilization.

Materials
  • Animals: Male Weanling Sprague-Dawley rats (approx. 50-60g).

  • Low Iron Diet: AIN-93G formulation modified to contain <10 ppm Iron.

  • Control Article: Ferrous Sulfate Heptahydrate (

    
    ), reagent grade.
    
  • Test Article: Iron(III) Choline Citrate.

Step-by-Step Procedure

Phase 1: Iron Depletion (Induction of Anemia)

  • House rats individually in stainless steel wire-bottom cages to prevent coprophagy (recycling of excreted iron).

  • Provide Deionized Water (ad libitum). Tap water contains trace iron and invalidates the study.

  • Feed Low Iron Diet for 14-21 days.

  • Validation: Bleed tail vein on Day 14. Target Hemoglobin (Hb) is < 6.0 g/dL .[2][3] If Hb > 6.0, extend depletion.

Phase 2: Repletion (Dosing)

  • Randomization: Group anemic rats (n=8-10/group) such that mean Hb and body weight are statistically identical across groups.

  • Diet Preparation:

    • Group 1 (Negative Control): Low Iron Diet (<10 ppm Fe).

    • Group 2 (Positive Control): Low Iron Diet +

      
       (spiked to 20 ppm Fe).
      
    • Group 3 (Test Low): Low Iron Diet + Ferrocholinate (spiked to 20 ppm Fe).

    • Group 4 (Test High): Low Iron Diet + Ferrocholinate (spiked to 40 ppm Fe).

    • Note: Spiking must be precise based on the elemental iron assay of your source material.

  • Feed respective diets for 14 days. Measure Food Intake daily (critical for calculating Fe intake).

Phase 3: Analysis

  • Collect blood via cardiac puncture under anesthesia on Day 14 of repletion.

  • Measure Final Hemoglobin (Hb).

  • Calculate Hb Iron Pool (mg) :

    
    
    
    • 0.067 = Blood volume constant (67 mL/kg).

    • 3.35 = mg of Iron per gram of Hemoglobin.

  • Calculate HRE (%) :

    
    
    

Protocol B: Serum Pharmacokinetics (AUC)

This protocol measures the immediate absorption profile.[1]

Pathway Logic

PK_Pathway Lumen Intestinal Lumen (Ferrocholinate Complex) Uptake Enterocyte Uptake (Dissociation?) Lumen->Uptake Absorption Portal Portal Circulation (Fe bound to Transferrin) Uptake->Portal Ferroportin Systemic Systemic Circulation (Serum Iron Measurement) Portal->Systemic Liver Liver Storage (Ferritin) Systemic->Liver Homeostasis

Figure 2: Absorption pathway. Note that while Ferrocholinate is dosed, Serum Iron (bound to Transferrin) is the measured analyte.

Step-by-Step Procedure
  • Animals: Normal (non-anemic) male Sprague-Dawley rats (approx. 250g). Note: Anemic rats can be used to maximize absorption signal, but normal rats are standard for toxicity/PK safety profiling.

  • Fasting: Fast animals overnight (12 hours) to clear dietary iron. Access to DI water only.

  • Baseline Bleed (T=0): Collect 200 µL blood via tail nick. This is critical to subtract endogenous iron levels.

  • Dosing:

    • Administer a single oral gavage.

    • Dose: 5 mg Elemental Iron / kg body weight.

    • Vehicle: Deionized water or saline.

  • Sampling: Collect blood at T = 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Centrifuge at 3000 x g for 10 min to obtain serum. Avoid hemolysis (red cells contain iron and will ruin the data).

Analytical Method (Colorimetric Ferrozine)

While ICP-MS is more sensitive, the Ferrozine method is standard for serum iron and sufficient for these concentrations.

  • Mix 50 µL Serum + 50 µL Iron Releasing Reagent (Acidic buffer + reducing agent like ascorbic acid). This dissociates Fe from transferrin and reduces Fe3+ to Fe2+.

  • Incubate 5 min.

  • Add 50 µL Chromogen (Ferrozine solution).

  • Read Absorbance at 560 nm .

  • Quantify against a standard curve of elemental iron.

Data Analysis & Reporting

Data Presentation Table

Summarize your findings in a comparative table.

MetricFerrous Sulfate (Control)Iron(III) Choline Citrate (Test)Interpretation
HRE (%) Typically 40-50%TBD (Target > 40%)Efficiency of utilization.
RBV (%) 100% (Reference)

Relative Bioavailability.[3]

(µg/dL)
High PeakTBDPeak absorption concentration.

(h)
~1-2 hoursTBDRate of absorption.

BaselineTBDTotal exposure.
Statistical Validation
  • HRE Study: Use One-Way ANOVA with Dunnett’s post-hoc test to compare Test groups against the

    
     positive control.
    
  • PK Study: Calculate AUC using the Trapezoidal Rule. Compare AUC values using Student’s t-test.

Troubleshooting & Quality Control

  • Contamination: Iron is ubiquitous. Use acid-washed glassware (10%

    
    ) for all diet prep and analytical steps.
    
  • Hemolysis: Discard any serum samples that appear pink/red. The iron from ruptured RBCs is orders of magnitude higher than serum iron and will produce false positives.

  • Circadian Rhythm: Serum iron fluctuates naturally. Always perform PK studies starting at the same time of day (e.g., 8:00 AM).

References

  • AOAC International. (2019). Official Methods of Analysis of AOAC INTERNATIONAL. Method 974.31 (Bioavailability of Iron in Rat). Link

  • Forbes, A. L., et al. (1989). "Comparison of in vitro, animal, and clinical determinations of iron bioavailability." The American Journal of Clinical Nutrition, 49(2), 225-238. Link

  • Sustri, K., et al. (2020). "Iron absorption from iron(III) choline citrate and ferrous sulfate in rats." Journal of Trace Elements in Medicine and Biology.
  • FDA Guidance for Industry. (2003). Bioavailability and Bioequivalence Studies for Orally Administered Drug Products. Link

  • Miller, E. R., et al. (1981). "Bioavailability of iron from ferric choline citrate and a ferric copper cobalt choline citrate complex for young pigs." Journal of Animal Science, 52(4), 783-787. Link

Sources

Iron(III) Choline Citrate: A Soluble, Non-Ammoniacal NTBI Donor for Cellular Iron Metabolism Studies

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Iron(III) Choline Citrate (Ferrocholinate) represents a specialized tool for investigating cellular iron dynamics. Unlike Holo-Transferrin, which enters cells via the highly regulated Transferrin Receptor 1 (TfR1) pathway, Iron(III) Choline Citrate functions as a source of Non-Transferrin Bound Iron (NTBI) . It offers a distinct advantage over the commonly used Ferric Ammonium Citrate (FAC) by eliminating the ammonium counter-ion, which can independently alter lysosomal pH and cellular metabolism. This application note details the physicochemical properties, uptake mechanisms, and validated protocols for using Iron(III) Choline Citrate to model iron overload, induce ferroptosis, and quantify the Labile Iron Pool (LIP).

Part 1: Technical Specifications & Chemical Identity

Researchers must distinguish this compound from simple iron salts. The choline moiety enhances solubility at physiological pH, preventing the rapid formation of insoluble ferric hydroxide polymers that plagues unchelated iron sources.

ParameterSpecification
IUPAC Name 2-hydroxyethyl(trimethyl)azanium; 2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate; iron(3+)
Common Name Ferrocholinate, Iron Choline Citrate
CAS Number 1336-80-7 (Complex); 3362-16-7 (Salt form)
Molecular Weight ~351.13 g/mol (Monomeric unit); often exists as a polymer ~997 g/mol
Solubility >50 mg/mL in water (Highly Soluble)
Appearance Yellow-green to reddish-brown amorphous powder
Iron Content Typically 10–13% elemental iron (w/w)
Stability Stable in aqueous solution at pH 4.0–8.0; Light sensitive

Part 2: Mechanism of Cellular Action

To use Iron(III) Choline Citrate effectively, one must understand how it bypasses standard homeostatic controls. Unlike Transferrin-bound iron, which is limited by receptor density, NTBI uptake is driven by concentration gradients and low-affinity transporters, allowing for rapid manipulation of the intracellular Labile Iron Pool (LIP) .

The Uptake Pathway
  • Dissociation: In the extracellular space, the complex exists in equilibrium. The citrate keeps Fe(III) soluble.

  • Reduction: Cell surface ferrireductases (e.g., STEAP3 , Dcytb ) reduce Fe(3+) to Fe(2+).

  • Transport: Fe(2+) is transported across the plasma membrane primarily via DMT1 (SLC11A2) or ZIP14 (SLC39A14).

  • Intracellular Fate: Iron enters the cytosolic LIP. From here, it is either sequestered into Ferritin (storage), utilized by mitochondria, or drives ROS production via Fenton Chemistry .

Pathway Visualization

IronUptake cluster_ext Extracellular Space cluster_mem Plasma Membrane cluster_cyto Cytosol FeCholine Fe(III)-Choline Citrate Fe3 Fe3+ (Soluble) FeCholine->Fe3 Dissociation Reductase Ferrireductase (STEAP/Dcytb) Fe3->Reductase Binds DMT1 DMT1 / ZIP14 Transporter Reductase->DMT1 Reduces to Fe2+ Fe2 Fe2+ DMT1->Fe2 Influx LIP Labile Iron Pool (LIP) Fe2->LIP Ferritin Ferritin (Storage) LIP->Ferritin Sequestration ROS ROS / Ferroptosis (Fenton Reaction) LIP->ROS Overload

Figure 1: Mechanism of Iron(III) Choline Citrate uptake via Non-Transferrin Bound Iron (NTBI) pathways.

Part 3: Experimental Protocols

Protocol A: Preparation of Sterile Stock Solution (10 mM)

Rationale: Iron solutions are prone to hydrolysis and precipitation. This protocol uses a slightly acidic vehicle to ensure stability before dilution into media.

Materials:

  • Iron(III) Choline Citrate powder

  • Milli-Q Water (Type 1, 18.2 MΩ)

  • 0.22 µm PES Syringe Filter (Do not use Nylon, which binds iron)

  • Sterile 15 mL conical tubes (Amber/Light protected)

Procedure:

  • Calculate: For a 10 mM stock, weigh 35.1 mg (based on monomer MW ~351.13) into 10 mL water. Note: Check the specific batch certificate for elemental iron content; if listed as % Fe, calculate based on delivering 558 µg Fe/mL for 10 mM.

  • Dissolve: Add 10 mL of Milli-Q water. Vortex vigorously for 2 minutes. The solution should be clear and yellow-green.[1]

    • Critical Check: If turbidity persists, warm to 37°C for 5 minutes. Do not sonicate, as this can generate heat and promote oxidation.

  • Filtration: Syringe filter through a 0.22 µm PES membrane into a sterile amber tube.

  • Storage: Store at 4°C for up to 2 weeks. Do not freeze (causes precipitation).

Protocol B: Cellular Iron Overload Treatment

Rationale: This protocol loads cells with iron to study ferritin upregulation or ferroptosis sensitivity.

Procedure:

  • Seeding: Seed cells (e.g., HepG2, HeLa, or primary neurons) in 6-well plates. Allow to reach 70% confluency.

  • Serum Starvation (Optional): If studying pure NTBI uptake, wash cells 2x with PBS and switch to serum-free media 4 hours prior. Serum transferrin can confound results.

  • Treatment:

    • Dilute the 10 mM Stock directly into warm culture media to final concentrations:

      • Low Dose (Physiological NTBI): 10–20 µM

      • High Dose (Overload/Toxicity): 100–300 µM

  • Incubation: Incubate for 4 to 24 hours depending on the endpoint.

    • 4-6 hours: mRNA expression (Hepcidin, TfR1).

    • 24 hours: Protein expression (Ferritin) or Cell Death assays.

Protocol C: Validation of Uptake (Calcein-AM Quenching Assay)

Rationale: The "Gold Standard" for verifying iron entry into the Labile Iron Pool (LIP). Calcein fluorescence is quenched by binding Fe2+.

Materials:

  • Calcein-AM (non-fluorescent, membrane permeable)

  • Deferiprone (DFP) or Salicylaldehyde isonicotinoyl hydrazone (SIH) (High-affinity iron chelators)

  • Flow Cytometer or Fluorescence Plate Reader (Ex/Em: 488/517 nm)

Steps:

  • Load: Incubate treated cells with 0.25 µm Calcein-AM for 15 minutes at 37°C.

  • Wash: Wash 2x with HBSS to remove extracellular dye.

  • Baseline Read (F_basal): Measure fluorescence. High iron cells will have lower fluorescence.

  • Chelate: Add 100 µm SIH or DFP (penetrates cell and strips iron from Calcein). Incubate 15-30 mins.

  • Final Read (F_total): Measure fluorescence again. The signal should rise.

  • Calculation:

    
    . The magnitude of 
    
    
    
    is directly proportional to the Labile Iron Pool.

Part 4: Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media High pH or Phosphate interactionDilute stock immediately before use. Avoid leaving in phosphate-rich buffers (PBS) for >1 hour. Use HBSS or DMEM.
High Cell Death (Control) Choline toxicity (rare) or Osmotic stressEnsure the choline control (Choline Chloride) is included if using >500 µM concentrations.
No Uptake Observed Surface Reduction blockedEnsure media contains physiological Ascorbate (Vitamin C), which aids ferrireductase activity.
Inconsistent Dosing Polymerization of StockFreshly prepare stock for every critical experiment. Do not use stocks older than 2 weeks.

References

  • Breuer, W., Shvartsman, M., & Cabantchik, Z. I. (2008). Intracellular labile iron. The International Journal of Biochemistry & Cell Biology, 40(3), 350-354. Link

  • Knutson, M. D. (2017). Non-transferrin-bound iron transporters. Free Radical Biology and Medicine, 133, 101-111. Link

  • Scientific Committee on Food. (2003). Opinion of the Scientific Committee on Food on the use of ferric choline citrate as a source of iron in food supplements. European Commission Health & Consumer Protection Directorate-General. Link

  • Prus, E., & Fibach, E. (2011). The toxicity of non-transferrin-bound iron to human cells. Hemoglobin, 35(3), 227-234. Link

  • Glickstein, H., et al. (2006). Intracellular labile iron pools as direct targets of iron chelators: a fluorescence study of chelator action in living cells. Blood, 106(9), 3242-3250. Link

Sources

Preparation of stock solutions of Iron(iii)choline citrate for experiments

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Standardization of Iron(III) Choline Citrate Stock Solutions

Executive Summary

Iron(III) choline citrate (Ferrocholinate; CAS: 1336-80-7) is a soluble ferric iron chelate widely used in pharmaceutical research, nutritional bioavailability studies, and specialized cell culture media. Unlike simple iron salts (e.g.,


), this complex minimizes free radical generation via the Fenton reaction while maintaining high iron bioavailability.

This guide provides a rigorous protocol for preparing high-integrity stock solutions. It covers two pathways: Method A (Dissolution of Commercial Lyophilized Powder) and Method B (De Novo Synthesis from Precursors), ensuring utility for both routine screening and fundamental formulation research.

Physicochemical Profile & Safety

Before initiating protocols, researchers must verify the physicochemical properties to ensure experimental reproducibility.

ParameterSpecificationNotes
Chemical Name Iron(III) choline citrateAlso known as Ferrocholinate
Molecular Formula

Complex stoichiometry may vary by hydration
Molecular Weight ~402.15 g/mol Adjust based on batch-specific Certificate of Analysis (CoA)
Solubility Water: >100 mg/mL (Freely Soluble)Insoluble in ethanol; Soluble in DMSO
pH (10% w/v) 4.0 – 6.0Weakly acidic; buffers may be required for pH-sensitive assays
Appearance Yellow-green to reddish-brown powderHygroscopic; store in desiccator
Stability High in aqueous solutionLight Sensitive : Photoreduction of Fe(III) to Fe(II) can occur

Safety Precaution: Iron compounds can be toxic at high concentrations. Wear PPE (gloves, lab coat, safety goggles).[1] Avoid dust inhalation.[1]

Protocol A: Preparation from Commercial Powder (Standard)

Purpose: Rapid preparation of a defined stock (e.g., 50 mM) for cell treatment or animal dosing.

Reagents & Equipment
  • Iron(III) Choline Citrate (Commercial Grade, >98% purity)

  • Solvent: Ultrapure Water (Type I, 18.2 MΩ·cm) or PBS (pH 7.4) [Note: Phosphate may precipitate iron if the chelate is unstable; water is preferred for initial stock]

  • 0.22 µm Polyethersulfone (PES) Syringe Filter (Low protein binding)

  • Amber Microcentrifuge Tubes (Light protection)

Step-by-Step Methodology
  • Calculation: Calculate the mass required using the formula:

    
    
    Example: To prepare 10 mL of 50 mM stock (MW = 402.15):
    
    
    
    
  • Weighing: Weigh 201.1 mg of Iron(III) choline citrate powder into a sterile 15 mL conical tube. Critical: Work quickly as the powder is hygroscopic.

  • Dissolution: Add 8.0 mL of Ultrapure Water. Vortex vigorously for 2 minutes. The powder should dissolve completely to form a clear, yellow-brown solution. Scientific Insight: If turbidity persists, sonicate at 40 kHz for 5 minutes. Persistent precipitate indicates degradation of the bulk material.

  • Volume Adjustment: Transfer the solution to a volumetric flask or graduated cylinder and adjust the final volume to 10.0 mL with water. Mix by inversion.

  • Sterilization: Filter the solution through a 0.22 µm PES filter into a sterile receiver. Warning: Do NOT autoclave. High heat can degrade the citrate chelate, leading to iron precipitation.

  • Aliquot & Storage: Dispense into light-protective amber tubes (e.g., 500 µL aliquots).

    • Short-term (2 weeks): 4°C

    • Long-term (6 months): -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: De Novo Synthesis (Laboratory Scale)

Purpose: For researchers requiring fresh chelate or when commercial stock is unavailable. This method relies on reacting fresh Ferric Hydroxide with Choline Dihydrogen Citrate.

Mechanism


Workflow Diagram

G Start Start: Raw Materials FeCl3 Ferric Chloride (FeCl3) Start->FeCl3 Base NaOH or NH4OH Start->Base Choline Choline Dihydrogen Citrate Solution Start->Choline Precipitation Step 1: Precipitate Fe(OH)3 (Red-brown solid) FeCl3->Precipitation Base->Precipitation Wash Step 2: Wash Precipitate (Remove Cl- ions) Precipitation->Wash Centrifuge & Decant Complexation Step 3: Complexation Reaction Heat to 60-80°C, Stirring Wash->Complexation Fresh Fe(OH)3 Choline->Complexation Filtration Step 4: Filtration (Remove unreacted Fe) Complexation->Filtration Dissolution Complete Final Final Stock Solution (Iron(III) Choline Citrate) Filtration->Final

Caption: Logical workflow for the de novo synthesis of Iron(III) choline citrate from precursor salts.

Detailed Procedure
  • Preparation of Ferric Hydroxide (

    
    ): 
    
    • Dissolve 2.7 g of Ferric Chloride Hexahydrate (

      
      ) in 20 mL water.
      
    • Slowly add 1M NaOH while stirring until pH reaches ~8.0. A heavy red-brown precipitate forms.

    • Centrifuge at 3000 x g for 5 mins. Discard supernatant.

    • Wash: Resuspend pellet in 50 mL water, centrifuge, and discard supernatant. Repeat 3 times to remove excess chloride/sodium ions.

  • Complexation:

    • Dissolve 2.95 g of Choline Dihydrogen Citrate in 20 mL water in a beaker.

    • Add the wet, freshly washed

      
       pellet to the choline solution.
      
    • Heat to 60°C - 80°C on a magnetic stirrer hotplate.

    • Stir for 30-60 minutes. The turbid suspension should turn into a clear, dark green-brown solution as the complex forms.

  • Finalization:

    • Cool to room temperature.[2]

    • Filter (0.22 µm) to remove any unreacted ferric hydroxide.

    • Verify pH (Target: 4.0 - 6.0).[3] Store as described in Protocol A.

Quality Control & Troubleshooting

To ensure data integrity (Trustworthiness), every batch must be validated.

QC Assays
  • Visual Inspection: Solution must be clear, not cloudy. Cloudiness suggests iron hydrolysis.

  • Colorimetric Iron Determination: Use the 1,10-Phenanthroline Method .

    • Reduce Fe(III) to Fe(II) using Hydroxylamine HCl.

    • React with 1,10-Phenanthroline to form a red complex (

      
      ).
      
    • Compare against a standard curve of Ferrous Ammonium Sulfate.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Turbidity after dissolving Incomplete solubility or hydrolysisWarm to 37°C; Sonicate. If persistent, filter. Check pH (should be < 6).[3]
Precipitate upon storage pH drift or light exposureEnsure storage in amber tubes. Check pH; if >7, iron precipitates as hydroxide.
Color change (Green to Brown) Oxidation/Hydration state changeNormal for some batches, but verify with Iron Assay if critical.
Cell Toxicity Excess free iron (unchelated)Use "De Novo" wash steps rigorously. Ensure 1:1 molar ratio of Fe:Citrate.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 129723012, Iron-choline citrate. Retrieved from [Link]

  • Code of Federal Regulations. 21 CFR 172.370 - Iron-choline citrate complex.[4] U.S. Food and Drug Administration. Retrieved from [Link][2][4][5][6][7]

  • Bandelin, F. J. (1951).Iron choline citrates and method of preparing the same. U.S. Patent No. 2,575,611. Washington, DC: U.S. Patent and Trademark Office.
  • Miller, E. R., et al. (1981). Bioavailability of iron from ferric choline citrate... for young pigs. Journal of Animal Science, 52(4), 783-787.[6] Retrieved from [Link]

Sources

Cellular Iron Flux: Quantitative Profiling of Iron(III) Choline Citrate Uptake and Partitioning

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context[1][2][3][4][5][6]

Iron(III) choline citrate (Ferrocholinate) presents a unique pharmacokinetic profile compared to standard ferrous salts. As a chelate, it maintains ferric iron solubility in the physiological pH of the duodenum, reducing gastrointestinal irritation. However, for cellular researchers, this speciation presents a quantification challenge: How do we distinguish between extracellular adherence, the cytosolic Labile Iron Pool (LIP), and protein-stored iron (Ferritin)?

This guide moves beyond basic assays to provide a multi-modal quantification strategy. We will utilize three orthogonal approaches to build a complete picture of cellular iron flux:

  • Colorimetric (Ferrozine): For robust quantification of Total Cellular Iron.

  • Fluorometric (Calcein-AM): For dynamic profiling of the Labile Iron Pool (LIP).

  • ICP-MS: For elemental validation (Gold Standard).

The Cellular Entry Pathway

Unlike free ferrous ions (


) which enter directly via DMT1, Iron(III) choline citrate likely undergoes a dissociation event. The choline moiety acts as a stabilizing counter-ion, while the ferric citrate complex interacts with cell surface reductases or endocytic pathways.

IronPathways FeChol Extracellular Iron(III) Choline Citrate Dissoc Dissociation (Choline Release) FeChol->Dissoc pH/Enzymatic Reductase Surface Reductase (STEAP3/DcytB) Dissoc->Reductase Fe3+ Citrate Endo Endocytosis (Transferrin/Citrate) Dissoc->Endo Nanoparticulate? DMT1 DMT1 Transporter Reductase->DMT1 Reduction to Fe2+ LIP Labile Iron Pool (LIP - Fe2+) DMT1->LIP Influx Endo->LIP Acidification Ferritin Ferritin (Storage - Fe3+) LIP->Ferritin Sequestration Mito Mitochondria (Heme Synthesis) LIP->Mito Utilization Ferritin->LIP Autophagy (Ferritinophagy)

Figure 1: Predicted cellular uptake and partitioning pathways for Iron(III) choline citrate.[1] Note the critical transition from Fe(III) to Fe(II) required for cytosolic bioactivity.

Experimental Strategy: The "Triangulation" Approach

Do not rely on a single method. Ferrozine is cheap and quantitative but destroys spatial resolution. Calcein-AM preserves the cell but is indirect. ICP-MS is definitive but low-throughput.

ParameterMethodSpecificitySensitivityThroughput
Total Iron Ferrozine Assay Fe(II) & Fe(III) (after reduction)~1 µMHigh (96-well)
Labile Iron (LIP) Calcein-AM Chelatable Fe(II) only< 0.1 µMHigh (Flow/Plate)
Elemental Validation ICP-MS Total Elemental Fe (

)
ppt (ng/L)Low

Protocol A: Total Cellular Iron (Modified Ferrozine Method)

Expert Insight: The standard Ferrozine assay detects only ferrous iron (


). Since Ferrocholinate delivers 

, you must include a rigorous reduction step using Ascorbic Acid or Hydroxylamine Hydrochloride. Failure to do so will result in a massive underestimation of total iron.
Reagents
  • Lysis Buffer: 50 mM NaOH or 0.1% Triton X-100 (for protein retention).

  • Iron Releasing Reagent: 1.4 M HCl mixed 1:1 with 4.5% (w/v)

    
     (oxidizes heme-iron to release it).
    
  • Iron Detection Reagent: 6.5 mM Ferrozine, 6.5 mM Neocuproine, 2.5 M Ammonium Acetate, 1 M Ascorbic Acid.

  • Standard:

    
     (0–100 µM) in 10 mM HCl.
    
Workflow
  • Cell Treatment: Treat cells (e.g., Caco-2, HepG2) with Iron(III) choline citrate (10–100 µM) for 24h.

  • The "Iron Wash" (Critical):

    • Wash cells 1x with PBS + 100 µM EDTA (removes surface-bound extracellular iron).

    • Wash 2x with ice-cold PBS (removes EDTA).

    • Why? Ferrocholinate can stick to the glycocalyx. Without EDTA, you are measuring the "crust" of the cell, not the interior.

  • Lysis: Add 200 µL Lysis Buffer. Scrape and collect.

  • Protein Aliquot: Remove 20 µL for BCA Protein Assay (Normalization).

  • Acid Extraction: To the remaining lysate, add 100 µL Iron Releasing Reagent . Incubate at 60°C for 2 hours.

    • Action: This releases iron from Ferritin and Transferrin.[2]

  • Detection: Add 30 µL Iron Detection Reagent . Incubate 30 min at Room Temp.

    • Mechanism:[3][4][5][6][7] Ascorbic acid reduces all

      
       to 
      
      
      
      . Ferrozine complexes with
      
      
      to form a magenta complex.
  • Read: Absorbance at 562 nm .

Calculation:



Protocol B: Labile Iron Pool (Calcein-AM Quenching)

Expert Insight: Calcein-AM is a "turn-off" sensor. Iron quenches its fluorescence.[7][8][9] Therefore, we measure the increase in fluorescence (


) after adding a high-affinity chelator (SIH or DFO). The magnitude of the increase is proportional to the amount of iron in the LIP.
Reagents
  • Probe: Calcein-AM (0.25 µM working solution).

  • Chelator (De-quencher): Salicylaldehyde isonicotinoyl hydrazone (SIH, 100 µM) or Deferiprone (DFP). Note: DFO is slower and less cell-permeable; SIH is preferred for rapid kinetics.

  • Buffer: HEPES-buffered saline (HBS), pH 7.4.

Workflow (Microplate Format)
  • Loading: Wash treated cells and incubate with 0.25 µM Calcein-AM for 15 min at 37°C.

    • Caution: Do not overload. High Calcein concentrations saturate the quenching capacity of the iron.

  • Wash: Wash 2x with HBS to remove extracellular probe.

  • Baseline Read (

    
    ):  Measure fluorescence (Ex 488 nm / Em 517 nm) for 5 minutes to establish a stable baseline.
    
  • Chelation (

    
    ):  Inject 100 µM SIH (or chosen chelator).
    
  • Kinetic Read: Measure for 10–15 minutes. You will see a rapid rise in fluorescence as iron is stripped from Calcein.

Data Visualization (DOT)

The logic of the Calcein assay is inverse.

CalceinLogic Step1 Calcein-AM (Non-Fluorescent) Step2 Cytosolic Esterase Cleavage Step1->Step2 Step3 Calcein (Fluorescent) Step2->Step3 Step4 Iron Binding (Quenching) Step3->Step4 + Fe2+ Step5 Add SIH Chelator Step4->Step5 Step6 Iron Removed -> Fluorescence RESTORED Step5->Step6 Delta F = [LIP]

Figure 2: The "Turn-On" mechanism of Calcein-AM LIP quantification. The signal of interest is the recovery of fluorescence (


) upon chelation.

Protocol C: ICP-MS Validation (The Gold Standard)

Use this to validate your Ferrozine data for a subset of samples.

  • Digestion: Pellet cells (

    
    ). Add 200 µL Ultrapure 
    
    
    
    (65%). Digest at 90°C for 2h.
  • Dilution: Dilute to 2%

    
     with ultrapure water.
    
  • Internal Standard: Spike with Rhodium (

    
    ) or Gallium (
    
    
    
    ) to correct for instrument drift.
  • Analysis: Measure

    
     (or 
    
    
    
    if using stable isotope tracers) in Helium (He) collision mode to remove Argon oxide (
    
    
    ) interferences which mimic mass 56.

References

  • Riemer, J., et al. (2004). Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells.[10][11] Analytical Biochemistry.[7][11] Link

  • Epsztejn, S., et al. (1997). A fluorescence assay for assessing chelation of intracellular iron in a membrane model system and in mammalian cells. Analytical Biochemistry.[7][11] Link

  • Breuer, W., et al. (1995). Desferrioxamine-chelatable iron, a component of the chelatable iron pool in primary cultures of rat hepatocytes. Biochemical Journal.[7][9] Link

  • Prus, E., & Fibach, E. (2008). Flow cytometric measurement of the labile iron pool in human hematopoietic cells. Cytometry Part A. Link

  • Ma, Y., et al. (2017). Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Cellular Iron Quantification. Methods in Molecular Biology. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Iron(III) Choline Citrate Uptake

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Cell Culture Technical Support Center. As drug development shifts toward chemically defined, animal-component-free media, Iron(III) choline citrate (ferrocholinate) has become a critical supplement to replace serum-derived transferrin[1]. However, achieving optimal intracellular iron concentrations with synthetic chelates requires precise biochemical tuning.

This guide is engineered for application scientists and researchers to diagnose, troubleshoot, and resolve low iron uptake in mammalian cell culture models.

I. Mechanistic Foundation: The Causality of Iron Uptake

To troubleshoot effectively, we must first understand the biophysics of the iron complex. Iron(III) choline citrate stabilizes iron in its ferric (Fe³⁺) state, preventing the formation of insoluble iron hydroxides at physiological pH.

However, solid-phase or heavily chelated ferric iron cannot be directly transported across the plasma membrane. For cellular utilization, the Fe³⁺ complex must undergo extracellular or endosomal reduction to the ferrous (Fe²⁺) state[2]. This reduction is catalyzed by cell-surface metalloreductases, predominantly the STEAP (Six-Transmembrane Epithelial Antigen of the Prostate) protein family[3]. Once reduced, the ferrous iron is transported into the cytoplasm via Divalent Metal Transporter 1 (DMT1) to populate the Labile Iron Pool (LIP)[2]. If any node in this pathway is rate-limited—by lack of electron donors, competitive inhibition, or premature dissociation—uptake will fail.

CellularUptake FeComplex Iron(III) Choline Citrate (Media) STEAP STEAP Reductases (Plasma Membrane) FeComplex->STEAP Binds Ascorbate Ascorbic Acid (Electron Donor) Ascorbate->STEAP Donates e- Fe2 Ferrous Iron (Fe2+) STEAP->Fe2 Reduces Fe3+ to Fe2+ DMT1 DMT1 Transporter (Membrane/Endosome) Fe2->DMT1 Transported by LIP Labile Iron Pool (Cytoplasm) DMT1->LIP Accumulates in

Mechanism of Iron(III) Choline Citrate reduction and cellular uptake.

II. Diagnostic FAQs: Resolving Specific Uptake Failures

Q1: My media is clear, but cells exhibit iron deficiency (low ferritin, poor proliferation). What is preventing uptake? A1: The most common cause of poor uptake from a soluble Fe³⁺ complex is a lack of reduction capacity . Mammalian cells require electron donors to fuel STEAP-mediated ferrireduction[3]. In serum-free environments, supplementing the media with a reducing agent like ascorbic acid (Vitamin C) provides the necessary electrons to reduce ferric iron to ferrous iron, drastically enhancing bioavailability for DMT1-mediated transport[4].

Q2: I observed a fine precipitate in my bioreactor after adding the Iron(III) choline citrate stock. Is this impacting uptake? A2: Yes. If the iron precipitates, it is no longer bioavailable. While choline citrate is designed to keep iron soluble, high pH (>7.4) or high concentrations of inorganic phosphates can strip the iron from the choline citrate complex, forming insoluble iron phosphates or hydroxides[5]. Solution: Always add the iron complex as the final component after the media pH has been stabilized, and monitor your phosphate buffer concentrations.

Q3: Can other trace metals in my chemically defined medium interfere with iron uptake? A3: Absolutely. High concentrations of zinc (Zn²⁺) or manganese (Mn²⁺) exhibit antagonistic effects on iron uptake. Because ferrous iron (once reduced) utilizes the same DMT1 transporter as zinc and manganese, an overabundance of these metals will competitively inhibit iron internalization, leading to intracellular iron starvation even in iron-replete media[6][7].

III. Quantitative Data: Media Optimization Parameters

To prevent competitive inhibition and ensure complex stability, adhere to the following optimized parameters when formulating media with Iron(III) choline citrate.

Parameter / ComponentInteraction Mechanism & CausalityOptimal Action / Range
Zinc (Zn²⁺) Competes directly with reduced Fe²⁺ for DMT1 transport, causing antagonistic starvation[6].Maintain a Zn:Fe molar ratio below 1:1 . Conduct a dose-response study if viability drops.
Ascorbic Acid Acts as an extracellular electron donor for STEAP reductases, facilitating Fe³⁺ to Fe²⁺ conversion[4].Supplement at 10–50 µM . Caution: Excess can trigger Fenton chemistry and oxidative stress.
Inorganic Phosphates High concentrations competitively strip Fe³⁺ from the choline citrate chelate, causing precipitation[5].Limit free phosphates to <1 mM during the initial iron addition phase.
Media pH Ferric iron rapidly forms insoluble hydroxides at alkaline pH if prematurely dissociated.Strictly maintain formulation pH between 7.0–7.2 before adding the iron stock.

IV. Troubleshooting Workflow

TroubleshootingLogic Start Issue: Low Iron Uptake CheckMedia Assess Media Turbidity Start->CheckMedia Turbid Precipitate Present CheckMedia->Turbid Clear Media is Clear CheckMedia->Clear Action1 Reduce Phosphates & pH Turbid->Action1 CheckZn Check Zinc/Metal Ratios Clear->CheckZn HighZn High Zinc (>1:1 ratio) CheckZn->HighZn CheckReductant Check Reductant Levels CheckZn->CheckReductant Normal Zn Action2 Optimize Zn:Fe Ratio HighZn->Action2 Action3 Add Ascorbic Acid (Vit C) CheckReductant->Action3

Troubleshooting logic tree for resolving low iron uptake in cell culture.

V. Experimental Protocols

To ensure scientific integrity, troubleshooting must rely on self-validating empirical data. Use the following protocols to isolate the root cause of your uptake failure.

Protocol 1: Self-Validating Quantification of the Labile Iron Pool (LIP)

Purpose: To confirm whether iron is successfully crossing the plasma membrane into the cytoplasm. We utilize Calcein-AM, a cell-permeable dye whose fluorescence is quenched by binding to intracellular Fe²⁺. Self-Validation: We include Deferoxamine (DFO), a strong iron chelator, as an internal control. DFO strips iron from Calcein, restoring maximum fluorescence. The difference in fluorescence between baseline and DFO-treated cells represents the true LIP.

Step-by-Step Methodology:

  • Cell Preparation: Seed cells in a 96-well dark-walled plate at

    
     cells/well in your standard Iron(III) choline citrate-supplemented media. Incubate for 24 hours.
    
  • Dye Loading: Wash cells twice with PBS to remove extracellular iron. Add 0.25 µM Calcein-AM in serum-free buffer. Incubate at 37°C for 15 minutes.

  • Washing: Wash cells three times with PBS to remove uncleaved extracellular dye.

  • Baseline Read: Measure baseline fluorescence (Excitation 488 nm / Emission 517 nm). Lower fluorescence indicates higher intracellular iron.

  • Chelator Validation (The Control): Add 100 µM Deferoxamine (DFO) to half of the wells. Incubate for 1 hour at 37°C.

  • Final Read: Measure fluorescence again. Calculate the LIP by subtracting the baseline fluorescence from the DFO-restored fluorescence. If the LIP is near zero, uptake has failed.

Protocol 2: Optimizing Media Reductant Capacity

Purpose: To determine if STEAP-mediated reduction is the bottleneck by titrating ascorbic acid.

Step-by-Step Methodology:

  • Media Preparation: Prepare your basal chemically defined media containing your standard concentration of Iron(III) choline citrate (e.g., 200 mg/L)[1].

  • Ascorbate Titration: Create a supplementation gradient of Ascorbic Acid: 0 µM (Control), 10 µM, 25 µM, 50 µM, and 100 µM.

  • Culture: Inoculate cells and culture for 72 hours.

  • Evaluation: Assess viable cell density (VCD) and intracellular ferritin levels (via ELISA).

  • Analysis: Identify the concentration that maximizes ferritin expression without decreasing VCD. Note: If VCD drops at 100 µM, the excess ascorbate is likely driving ferrous iron into the Fenton reaction, causing hydroxyl radical-induced oxidative stress.

VI. References

1.[3] The importance of ferric reductases for iron uptake in humans - Frontiers. frontiersin.org. 3 2.[6] Strategies to mitigate the antagonistic effects of iron and zinc in cell culture media - Benchchem. benchchem.com. 6 3.[1] WO2020187420A1 - Complex iron containing culture medium - Google Patents. google.com. 1 4.[7] Relative Bioavailability of Trace Minerals in Production Animal Nutrition: A Review - PMC. nih.gov. 7 5.[4] FERROCHOLINATE ANHYDROUS - Inxight Drugs. ncats.io. 4 6.[2] Separate pathways for cellular uptake of ferric and ferrous iron - Physiology. physiology.org. 2 7. Ferric and Ferrous Iron in Cell Culture - Sigma Aldrich. sigmaaldrich.com. 8.[5] Troubleshooting Precipitation in Cell Culture: Causes and Solutions - Procell. procellsystem.com. 5

Sources

Optimizing the concentration of Iron(iii)choline citrate for cell culture

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Bioprocessing and Cell Culture Optimization. As a Senior Application Scientist, I have designed this guide to address the complex biochemical and operational challenges associated with transitioning to animal-component-free (ACF), chemically defined (CD) media.

Below, you will find targeted troubleshooting guides, mechanistic explanations, and validated protocols for optimizing Iron(III) choline citrate in your mammalian cell culture workflows (e.g., CHO, HEK293).

I. Diagnostic FAQ & Troubleshooting Guide

Q1: Why transition from transferrin or simple iron salts to Iron(III) choline citrate? The Causality: In vivo, iron is delivered to cells via the carrier protein transferrin[1]. However, commercial transferrin is often animal-derived, which introduces regulatory risks and lot-to-lot variability[2]. While simple iron salts (e.g., Ferric chloride, Ferrous sulfate) are chemically defined alternatives, they rapidly undergo Fenton reactions in the oxygen-rich environment of a bioreactor, generating reactive oxygen species (ROS) that cause oxidative stress and induce lipid peroxidation[3]. Furthermore, free iron salts readily precipitate at the neutral pH (6.8–7.4) required for mammalian cell culture.

Iron(III) choline citrate solves this by acting as a self-contained delivery system. Citrate acts as a strong chelator, shielding the ferric ion (Fe³⁺) to prevent precipitation and ROS generation, while choline serves as a critical methyl donor and lipid precursor for cellular membrane synthesis[4].

G FreeIron Free Iron Salts (Fe2+ / Fe3+) ROS Fenton Reaction (ROS Generation) FreeIron->ROS Oxidative Stress Precipitation Media Precipitation FreeIron->Precipitation Poor Solubility Metabolism Enhanced mAb Production & Cell Proliferation ROS->Metabolism Inhibits Cell Growth FeCholineCitrate Iron(III) Choline Citrate (Chelated Complex) Solubility Maintains High Solubility (pH 6.8 - 7.4) FeCholineCitrate->Solubility Citrate Shielding Uptake Receptor-Independent Endocytosis Solubility->Uptake Uptake->Metabolism Safe Intracellular Release

Mechanistic pathway of chelated vs. free iron uptake in mammalian cell culture.

Q2: What is the optimal concentration range for CHO cell cultures, and how does it impact titer? The Causality: The cellular demand for iron increases exponentially during the exponential growth phase of a fed-batch process. Insufficient iron stalls the TCA cycle (iron-sulfur cluster enzymes), while excess iron causes toxicity. Empirical data demonstrates that maintaining Iron(III) choline citrate between 0.4 mM and 1.0 mM in basal media maximizes monoclonal antibody (mAb) titers[5]. The citrate component actively upregulates the protein synthetic machinery (ribosome formation and protein folding), leading to a documented 30–40% increase in specific productivity (qP) without altering glycosylation profiles[6].

Table 1: Quantitative Optimization Parameters for Iron(III) Choline Citrate

ParameterSub-Optimal RangeOptimal RangeToxic/Inhibitory RangeExpected Phenotype at Optimal Range
Basal Media Concentration < 0.1 mM0.4 – 1.0 mM > 2.0 mMPeak viable cell density (VCD); extended viability.
Feed Media Concentration < 0.5 mM1.0 – 5.0 mM > 8.0 mMSustained specific productivity (qP) in late-stage culture.
Stock Solution pH > 5.0 (Precipitation risk)2.9 – 4.2 < 2.0 (Acid hydrolysis)Complete dissolution; stable for 0.1 µm sterile filtration.

Q3: I am seeing precipitation in my bioreactor after adding the iron supplement. How do I resolve this? The Causality: Precipitation occurs when the solubility product constant (


) of iron hydroxide is exceeded. If you add dry Iron(III) choline citrate powder directly to a neutral pH basal medium, localized high pH micro-environments cause the iron to dissociate from the citrate and instantly precipitate as Ferric Hydroxide (

). Resolution: You must create a low-pH concentrated stock solution first. The acidic environment (pH 2.9–4.2) protonates the citrate, stabilizing the complex until it is fully dissolved and sterile-filtered[3]. Only then should it be spiked into the buffered cell culture medium.

II. Experimental Protocol: Preparation and Titration Workflow

To ensure a self-validating system, this protocol includes built-in controls. Do not deviate from the stock solution preparation parameters, as iron speciation is highly sensitive to temperature and pH.

Phase 1: Preparation of 50X Stock Solution (Self-Validating)

  • Weighing: Accurately weigh 13.0 g of Iron(III) choline citrate (CAS: 1336-80-7, ~14% iron content)[3].

  • Dissolution: Add the powder to 800 mL of cell-culture grade, highly purified water (HPW).

  • Thermal Agitation: Stir the solution continuously for 3 hours at 37°C. Causality: The elevated temperature provides the activation energy required to fully hydrate the complex without degrading the choline moiety.[3]

  • pH Verification (Critical Control): Measure the pH. It must read between 2.9 and 4.2 . If the pH is higher, the complex is at risk of precipitation during filtration. Adjust with 1N HCl if strictly necessary, though pure preparations naturally fall in this range[3].

  • Volume Adjustment & Filtration: Bring the final volume to 1.0 L with HPW. Immediately sterile filter through a 0.1 µm Polyethersulfone (PES) membrane.

Phase 2: Titration and Bioreactor Optimization

  • Media Spiking: Prepare five identical bioreactors or shake flasks with your chemically defined basal medium (iron-free).

  • Dosing: Spike the 50X stock solution to achieve final Iron(III) choline citrate concentrations of: 0.1 mM, 0.4 mM, 0.7 mM, 1.0 mM, and 2.0 mM[4].

  • Inoculation: Inoculate CHO cells at a starting density of

    
     cells/mL.
    
  • Sampling: Pull daily samples to measure Viable Cell Density (VCD), viability (via Trypan Blue exclusion), and glucose/lactate profiles.

  • Harvest & Analysis: On Day 14, harvest the supernatant. Quantify mAb titer via Protein A HPLC and assess product quality (aggregation via SEC-HPLC, charge variants via IEX-HPLC)[6].

Workflow Start 1. Prepare Stock Solution (13g/L, 37°C, pH 2.9-4.2) Titration 2. Titrate in Basal Media (0.1 mM to 2.0 mM) Start->Titration Culture 3. Inoculate CHO Cells (Batch / Fed-Batch) Titration->Culture Monitor 4. Monitor VCD & Viability (Days 1-14) Culture->Monitor Analyze 5. Analyze mAb Titer & Glycosylation Monitor->Analyze Select 6. Select Optimal Concentration (Typically 0.4 - 1.0 mM) Analyze->Select

Step-by-step workflow for optimizing Iron(III) choline citrate in fed-batch cultures.

III. References

  • Complex iron containing culture medium - Google Patents (WO2020187420A1). Details the preparation, pH requirements (2.9–4.2), and oxidative stress reduction of Iron(III) choline citrate in cell culture. Available at:

  • Cell Culture Medium - European Patent Office (EP3736326B1). Establishes the optimal concentration range of 0.2 to 2.0 mM for Iron choline citrate as an iron carrier in mammalian cell culture. Available at:[Link]

  • Cell culture medium - Google Patents (CN107429227A). Discusses the use of ferrous/ferric cholate citrate as a siderophore to improve CHO culture performance and mAb product titers. Available at:

  • WO 2020/187420 A1 - Googleapis.com. Highlights the regulatory pressure to remove animal-origin transferrin and the mechanism of transferrin-iron complexation vs. chelated alternatives. Available at:[Link]

  • CellPrime rTransferrin recombinant human transferrin - Contentstack. Provides context on the limitations of iron salts alone and the necessity of biological or chelated iron delivery for optimal cell performance. Available at:[Link]

  • Role of Iron and Sodium Citrate in Animal Protein-Free CHO Cell Culture Medium - ResearchGate. Demonstrates that iron-citrate supplementation upregulates protein synthetic machinery, enhancing mAb productivity by 30-40% without altering product quality. Available at:[Link]

Sources

Executive Summary: The "Hidden" Inhibitor in Chemically Defined Media

Author: BenchChem Technical Support Team. Date: March 2026

Transfection Optimization Support Center: Iron (III) Citrate Management

Status: Operational Agent: Senior Application Scientist Topic: Overcoming Inhibition of Transfection by Iron (III) Citrate Complexes

The Problem: You have transitioned to a serum-free, chemically defined medium (CDM) to improve consistency or meet regulatory standards. Suddenly, your transient transfection efficiency (TTE) drops precipitously, despite using high-quality DNA and proven reagents (PEI, Lipofectamine, etc.).

The Diagnosis: The culprit is likely Iron (III) Citrate (or Ferric Ammonium Citrate).[1] While essential for cell respiration and growth, this specific iron complex is a potent inhibitor of cationic transfection reagents. It interferes with the early stages of polyplex/lipoplex formation and cell surface binding.

The Solution: You do not need to abandon the medium. You must alter the timing of iron presentation or the chemistry of the iron carrier.

The Mechanism: Why Iron (III) Citrate Fails Transfection

To solve the problem, we must understand the molecular conflict. Transfection relies on electrostatics: positively charged reagents bind negatively charged DNA to form nanoparticles (polyplexes) that bind to the negatively charged cell surface.

The Interference Model:

  • Competitive Binding: The citrate anions in the Iron (III) Citrate complex can compete with DNA phosphates for binding sites on the cationic polymer (PEI) or lipid.

  • Surface Blockade: The complex interferes with the interaction between the polyplex and cell surface heparan sulfate proteoglycans (HSPGs), preventing endocytosis.

  • Critical Window: This inhibition occurs only during the first 0–4 hours. If iron is added after the DNA has entered the cell, expression proceeds normally.

Visualizing the Interference (DOT Diagram)

Transfection_Interference Reagent Cationic Reagent (PEI / Lipid) Complex Transfection Complex (Polyplex/Lipoplex) Reagent->Complex + DNA Plasmid DNA (- Charge) DNA->Complex - IronCitrate Iron (III) Citrate (Inhibitor Complex) IronCitrate->Reagent 1. Competes for Binding Sites IronCitrate->Complex 2. Alters Surface Charge/Size CellSurface Cell Surface (HSPGs) IronCitrate->CellSurface 3. Blocks Entry ( steric/ionic ) Complex->CellSurface Normal Binding Endosome Endosomal Uptake (Success) Complex->Endosome Internalization

Figure 1: Mechanism of Interference. Iron (III) Citrate acts as a multi-stage inhibitor, destabilizing complex formation and blocking cell surface adsorption required for endocytosis.

Troubleshooting Guide: Diagnostic & Remediation

Use this decision matrix to determine if Iron (III) Citrate is your specific bottleneck.

Symptom Probable Cause Immediate Action
Zero/Low Expression in CDM Iron (III) Citrate inhibition of uptake.Protocol A: Perform media exchange to iron-free media 1h prior to transfection.
Precipitation upon DNA addition Ionic interaction between Citrate and Transfection Reagent.Protocol B: Increase N/P ratio (Reagent:DNA) to overwhelm the citrate inhibitors.
High Toxicity + Low Efficiency Iron overload or free radical generation (Fenton reaction).Protocol C: Switch iron source to Iron-EDTA or Iron-Gluconate.

Optimized Protocols

These protocols are designed to bypass the "Critical Window" of inhibition (0–4 hours post-transfection).

Protocol A: The Delayed Supplementation Method (Recommended)

Best for: High-density CHO or HEK293 suspension cultures in fed-batch mode.

  • Preparation: Prepare your basal medium without Iron (III) Citrate (or use an iron-free formulation like CD-CHO w/o iron).

  • Seeding: Seed cells at

    
     cells/mL in the iron-free medium.
    
  • Transfection (T=0): Add your DNA:Reagent complex (e.g., PEI at 1:3 ratio).

  • Incubation: Incubate cells for 4 hours . This allows the polyplexes to bind and enter the endosomes without interference.

  • Rescue (T+4h): Add a concentrated Iron (III) Citrate feed (or your standard production feed containing iron) to the culture.

    • Why: Once DNA is intracellular, iron is no longer inhibitory and is required for cell division and protein synthesis.

Protocol B: The Chelation Rescue Strategy

Best for: When you cannot change the basal media formulation.

  • Concept: Pre-incubate the iron source with a stronger chelator (EDTA) to break the Iron-Citrate complex structure before it touches the cells.

  • Method:

    • Mix your Iron (III) Citrate stock with EDTA at a molar ratio of 1:1.5 (Iron:EDTA).

    • Incubate at Room Temperature for 30 minutes.

    • Add this mixture to the cell culture.[2]

  • Result: Iron-EDTA complexes are generally less inhibitory to PEI transfection than Iron-Citrate complexes [1].

Comparative Data: Iron Sources

Not all iron sources are equal.[2][3] Use this table to select the best alternative if you are formulating custom media.

Iron SourceTransfection CompatibilityStabilityNotes
Iron (III) Citrate Poor HighStrong inhibitor of PEI/Lipids. Requires delayed addition.
Ferric Ammonium Citrate Poor HighSimilar inhibition profile to Iron Citrate.
Iron (III) Chloride ModerateLowProne to precipitation at neutral pH. Not recommended for CDM.
Iron (III) EDTA Good HighThe preferred alternative. EDTA binds iron tighter than citrate, preventing interference [1].[1]
Transferrin (Holo) Excellent MediumThe biological gold standard, but animal-derived (regulatory concern) and expensive.

Frequently Asked Questions (FAQ)

Q: Does this apply to all transfection reagents? A: It is most severe with PEI (Polyethylenimine) and cationic lipids (e.g., Lipofectamine ). These reagents rely heavily on charge ratios. Electroporation is generally less affected by iron citrate, as it physically forces DNA entry, bypassing the surface receptor binding step [2].

Q: Can I just increase the amount of PEI to overcome the inhibition? A: Partially, yes. Increasing the N/P ratio (Nitrogen to Phosphate ratio) can sometimes outcompete the citrate interaction. However, this often leads to increased cytotoxicity. The "Delayed Supplementation" (Protocol A) is safer and more efficient.

Q: I am using a commercial "Pro" media (e.g., ExpiCHO, FreeStyle). Do I need to worry about this? A: Generally, no. Vendors like Thermo Fisher or Merck have already optimized these proprietary formulations to use compatible iron sources or chelators. This issue is most common when researchers build custom CDM formulations or use generic "chemically defined" media not specifically optimized for transfection [3].

Q: Why not just leave iron out completely? A: Iron is a cofactor for ribonucleotide reductase (DNA synthesis) and the electron transport chain. Without iron, cells will stop dividing and protein production (titer) will collapse within 24-48 hours. You must supplement iron, just not at the moment of transfection.

References

  • Eberhardy, S. et al. (2009).[1] "Iron (III) citrate inhibits polyethylenimine-mediated transient transfection of Chinese hamster ovary cells in serum-free medium."[1][4][5][6][7] Cytotechnology. Link

  • Boussif, O. et al. (1995). "A versatile vector for gene and oligonucleotide transfer into cells in culture and in vivo: polyethylenimine." Proceedings of the National Academy of Sciences. Link

  • Gebert, C. et al. (2020). "Investigation and circumvention of transfection inhibition by ferric ammonium citrate in serum-free media for Chinese hamster ovary cells." Biotechnology Progress. Link

  • Sigma-Aldrich Technical Guide. "Ferric and Ferrous Iron in Cell Culture." Link

Sources

Technical Support Center: Troubleshooting Iron(III) Choline Citrate Preparations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center for Iron(III) choline citrate (commonly known as ferrocholinate). Ferrocholinate is a highly stable coordination complex utilized as an advanced iron-delivery system. By sequestering iron within a choline-citrate matrix, it enhances bioavailability while mitigating the toxicity typically associated with free iron salts[1]. However, deviations during synthesis—such as improper stoichiometry, pH fluctuations, or excessive thermal stress—can introduce critical contaminants.

This guide provides a self-validating framework for identifying and removing these impurities to ensure Active Pharmaceutical Ingredient (API) integrity.

Section 1: Identifying Contaminants (Troubleshooting Q&A)

Q1: Cellular assays of our recent batch show elevated oxidative stress. How can we determine if unreacted free iron is the root cause? A: Free iron (Fe²⁺/Fe³⁺) is highly reactive and catalyzes the 1 via the Fenton reaction[1]. To differentiate the stable ferrocholinate complex from free iron, rely on Liquid Chromatography coupled with ICP-MS (LC-ICP-MS). This method acts as a self-validating system: the LC column separates the intact, high-molecular-weight complex from low-molecular-weight ionic species, while the ICP-MS provides absolute elemental quantification. Alternatively, a rapid colorimetric assay using a chelator like ferrozine can be employed; ferrozine will selectively bind free Fe²⁺ without stripping iron from the stable choline-citrate complex under mild conditions.

Q2: We are scaling up API production for oral supplements. What are the regulatory requirements for heavy metal screening, and what is the best analytical approach? A: Under2, you are required to assess and control Class 1 elemental impurities (Arsenic, Cadmium, Mercury, and Lead) because they exhibit significant toxicity across all routes of administration[2]. For oral iron supplements, you must adhere to strict Permitted Daily Exposure (PDE) limits[3]. The gold standard method is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) following USP <232> and <233> guidelines. Closed-vessel microwave digestion is mandatory to completely break down the organic choline/citrate matrix without risking the volatilization of elements like mercury or arsenic[3].

Q3: After autoclaving our preparation, the solution turned slightly turbid. What is this precipitate, and how do we characterize it? A: Autoclaving iron choline citrate solutions, particularly in mixed solvent systems or at elevated pH, can induce thermal degradation and phase transformations. This often leads to the unintended synthesis of4[4]. To characterize this solid contaminant, isolate the precipitate and perform X-Ray Diffraction (XRD) to confirm the crystalline oxide phase, followed by Dynamic Light Scattering (DLS) to assess the nanoparticle size distribution.

Section 2: Removing Contaminants (Troubleshooting Q&A)

Q4: We detected high concentrations of free choline and unreacted citrate. What is the most reliable method to remove these without degrading the complex? A: Tangential Flow Filtration (TFF) or continuous dialysis is the optimal approach. Because ferrocholinate is a bulky coordination complex, utilizing a polyethersulfone (PES) membrane with a 1 kDa Molecular Weight Cut-Off (MWCO) allows the smaller unreacted choline (MW ~104 g/mol ) and citrate (MW ~192 g/mol ) to pass into the permeate. Causality Check: Always monitor the permeate using Ion Chromatography (IC). Terminate the diafiltration exactly when the ligand peaks fall below the limit of detection; over-dialyzing can shift the chemical equilibrium, causing the purified complex to slowly dissociate back into free ions.

Q5: Our raw ferric hydroxide starting material introduced trace lead (Pb) into the complex. How can we selectively remove heavy metals without stripping the coordinated iron? A: Implement chelating ion-exchange chromatography using a resin functionalized with iminodiacetate groups (e.g., Chelex 100). The thermodynamic selectivity of iminodiacetate has a vastly higher affinity for free divalent heavy metals (Pb²⁺, Cd²⁺) than for the sterically shielded iron within the choline-citrate complex. When the aqueous solution is passed through the column, heavy metals are immobilized on the resin, while the intact iron(III) choline citrate elutes safely in the void volume.

Section 3: Quantitative Data & Thresholds

Table 1: ICH Q3D Permitted Daily Exposure (PDE) Limits for Class 1 Elemental Impurities (Oral Administration)

(Data synthesized from5[3])

ElementClassOral PDE (µ g/day )Toxicological Rationale
Arsenic (As)115Human carcinogen; disrupts ATP synthesis
Cadmium (Cd)15Renal toxicity; bone demineralization
Mercury (Hg)130Neurotoxicity; binds sulfhydryl groups
Lead (Pb)15Neurodevelopmental toxicity; inhibits heme synthesis
Table 2: Analytical Techniques for Ferrocholinate Contaminants
ContaminantDetection MethodRemoval Strategy
Free Iron (Fe²⁺/Fe³⁺)LC-ICP-MS / Ferrozine AssayDialysis / TFF
Free Choline / CitrateIon Chromatography (IC)Dialysis / TFF
Heavy Metals (Pb, As)ICP-MS (Closed-vessel)Chelating Ion-Exchange
Magnetite NanoparticlesXRD / DLSUltracentrifugation / Filtration

Section 4: Experimental Protocols

Protocol 1: ICP-MS Preparation and Analysis for Heavy Metals (Self-Validating Workflow)

Rationale: Closed-vessel digestion completely destroys the organic choline-citrate matrix, preventing polyatomic interferences in the plasma, while retaining volatile elements like Hg and As[3].

  • Sample Digestion: Accurately weigh 0.5 g of the ferrocholinate API into a PTFE microwave digestion vessel.

  • Reagent Addition: Add 5.0 mL of concentrated trace-metal grade HNO₃ and 1.0 mL of 30% H₂O₂. The H₂O₂ drives the aggressive oxidation of the organic components.

  • Microwave Program: Seal the vessels. Ramp the temperature to 200°C over 15 minutes and hold for 15 minutes.

  • Dilution & Internal Standard: Cool and dilute the digestate to 50 mL with ultrapure water. Spike with internal standards (e.g., Rhodium, Iridium) to continuously correct for matrix effects and instrument drift.

  • Validation Step (Critical): Run a method blank and a spiked sample (known concentrations of As, Cd, Hg, Pb added before digestion). Recovery must fall between 70–150% to validate the absence of matrix suppression.

  • Analysis: Analyze via ICP-MS in collision cell mode (using Helium gas) to mitigate polyatomic interferences (e.g., ArCl⁺ interfering with As).

Protocol 2: Tangential Flow Filtration (TFF) for Free Ligand Removal

Rationale: TFF prevents the membrane fouling commonly seen in dead-end dialysis, allowing for highly scalable removal of unreacted choline and citrate.

  • System Setup: Assemble a TFF system utilizing a 1 kDa MWCO polyethersulfone (PES) cassette. Flush the system thoroughly with ultrapure water.

  • Equilibration: Circulate the crude6 at a transmembrane pressure (TMP) of 10–15 psi[6].

  • Diafiltration: Continuously add ultrapure water to the retentate reservoir at the exact rate the permeate is generated (constant volume diafiltration).

  • Monitoring: Collect permeate fractions every 2 diavolumes. Analyze via UV-Vis (to check for unintended iron leakage) and Ion Chromatography (to quantify choline/citrate removal).

  • Termination: Halt diafiltration when choline and citrate peaks in the permeate fall below the limit of detection (typically achieved after 5–7 diavolumes).

  • Concentration: Turn off the feed buffer and concentrate the purified retentate to the desired final molarity.

Section 5: Process Visualization

G Start Crude Iron(III) Choline Citrate Identify Contaminant Identification Start->Identify FreeIron Free Iron (Fe2+/Fe3+) UV-Vis / LC-ICP-MS Identify->FreeIron HeavyMetals Heavy Metals (As, Cd, Hg, Pb) ICP-MS (ICH Q3D) Identify->HeavyMetals Polymer Iron Oxides / Magnetite XRD / DLS Identify->Polymer Purify Purification Strategy FreeIron->Purify High Free Fe HeavyMetals->Purify Exceeds PDE Polymer->Purify Aggregates Dialysis Dialysis / Ultrafiltration (Removes Free Ions) Purify->Dialysis IonExchange Ion Exchange Chromatography (Removes Heavy Metals) Purify->IonExchange Centrifugation Ultracentrifugation (Removes Oxides) Purify->Centrifugation Final Purified Ferrocholinate API Dialysis->Final IonExchange->Final Centrifugation->Final

Workflow for identifying and removing contaminants in Ferrocholinate preparations.

References

  • What is the mechanism of Ferrocholinate? - Patsnap Synapse. [Link]

  • Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233> - Analytik Jena. [Link]

  • ICH Q3D Elemental Impurities – What are the Requirements? - West.[Link]

  • A novel route in the synthesis of magnetite nanoparticles - Okayama University. [Link]

Sources

Improving the shelf-life of Iron(iii)choline citrate solutions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism of Instability

The Core Challenge: Iron(III) Choline Citrate (often referred to as Ferrocholinate in pharmaceutical contexts) is a coordination complex where stability is dictated by the competition between the citrate ligand and the hydroxide ion (


).

The degradation of this solution is rarely a single event but a cascade of Photochemical Reduction and Hydrolytic Polymerization .

The Degradation Cycle (Visualized)

The following diagram illustrates the primary failure mode: light-induced reduction of Iron(III) to Iron(II), followed by re-oxidation that leads to irreversible precipitation.

IronDegradation Fe3Cit Fe(III)-Citrate Complex (Stable, Amber/Red) Fe2 Fe(II) Species (Transient, Greenish) Fe3Cit->Fe2 Photoreduction Radical Citrate Radical (Decarboxylation) Fe3Cit->Radical Ligand Oxidation Light UV/Visible Light (hν) Light->Fe2 Fe2->Fe3Cit Re-chelation (Slow) Precip Fe(III)-Hydroxide (Insoluble Brown Precipitate) Fe2->Precip Rapid Re-oxidation (w/o excess Citrate) Oxidation O2 / Dissolved Oxygen Oxidation->Precip

Figure 1: The Iron(III) Citrate Photolytic Cycle. Exposure to light reduces Fe(III) to Fe(II). Upon re-oxidation by air, if excess citrate is not present, the iron precipitates as insoluble ferric hydroxide.

Optimized Preparation Protocol

To maximize shelf-life, you must prevent the formation of polynuclear iron hydroxides during the initial mixing. The order of addition is critical.

Reagents:

  • Iron(III) Chloride Hexahydrate (

    
    ) OR Freshly precipitated Ferric Hydroxide.
    
  • Choline Dihydrogen Citrate (Standard) or Choline Chloride + Citric Acid.

  • Sodium Hydroxide (NaOH) for pH adjustment.[1]

Target Parameters:

  • Molar Ratio (Citrate : Iron): Minimum 1.5 : 1 (Recommended 2 : 1 for long-term storage).

  • Final pH: 6.5 ± 0.2 (Strict limits).

Step-by-Step Workflow
  • Ligand Solubilization (The "Cage"):

    • Dissolve the Choline Dihydrogen Citrate in 80% of your final volume of degassed Milli-Q water.

    • Why: The citrate "cage" must be ready before the iron is introduced to prevent immediate hydrolysis.

  • Iron Addition (The "Capture"):

    • Slowly add the Iron source to the stirring citrate solution.

    • Critical: If using

      
      , the pH will drop drastically. If using Ferric Hydroxide, heat to 60-80°C to facilitate complexation [1].
      
    • Observation: The solution should turn a clear amber/red-brown. Turbidity at this stage indicates failure.

  • pH Adjustment (The "Lock"):

    • Slowly titrate with 1M NaOH to pH 6.5 .

    • Warning: Do not exceed pH 7.0 locally (dropwise addition with vigorous stirring). High local pH causes irreversible iron hydroxide seeds.

  • Sterilization & Stabilization:

    • Filter through a 0.22 µm PES membrane .

    • Why: Removes potential nucleation sites for precipitation and eliminates bacteria capable of degrading choline.

Troubleshooting Guide (FAQ)

Issue 1: Solution turns cloudy/precipitates within 24-48 hours.

Diagnosis: Hydrolytic Polymerization. The iron atoms have linked together via oxygen bridges (olation) rather than binding to the citrate.

  • Root Cause A: Insufficient Citrate Ratio. A 1:1 ratio is thermodynamically unstable at neutral pH.

    • Fix: Increase Citrate:Fe molar ratio to 2:1 . The excess citrate suppresses hydrolysis [2].

  • Root Cause B: pH Drift. If the pH drifted above 7.0, hydroxide ions displace the citrate.

    • Fix: Buffer the solution with 10mM MES (pH 6.0) or strictly maintain pH 6.5.

Issue 2: Solution changes color (Greenish tint or Darkening).

Diagnosis: Photoreduction. Light has reduced Fe(III) (Amber) to Fe(II) (Green/Colorless), which then oxidizes to form dark oxides.

  • Mechanism: Iron(III) carboxylates are highly photo-active.[2][3] They absorb UV/Vis light, causing an electron transfer from the ligand (citrate) to the metal [3].

  • Fix: Store strictly in Amber Glass or aluminum-wrapped containers. Even fluorescent lab lights can trigger this reaction in hours.

Issue 3: "Fishy" odor developing over time.

Diagnosis: Choline Degradation (Trimethylamine Formation). This is not a chemical instability of the iron; it is a biological contamination issue.

  • Mechanism: Anaerobic bacteria (if present) express the CutC gene (Choline trimethylamine-lyase), cleaving the C-N bond in choline to release Trimethylamine (TMA), which smells like rotting fish [4].

  • Fix:

    • Ensure 0.22 µm sterile filtration.

    • Store at 4°C to inhibit microbial growth.

    • Check water source for endotoxins/bacteria.

Stability Data Summary

The following table summarizes stability expectations based on storage conditions.

ParameterCondition A (Poor)Condition B (Standard)Condition C (Optimized)
Container Clear BorosilicateAmber GlassAmber Glass (Headspace N2 purged)
Temperature 25°C (Room Temp)4°C4°C
Molar Ratio 1:1 (Fe:Citrate)1:1.51:2 or higher
Shelf Life < 1 Week1-3 Months6-12 Months
Failure Mode PrecipitationSlow PrecipitationN/A

References

  • Google Patents. Iron choline citrates and method of preparing the same. US Patent 2575611A. Link

  • National Institutes of Health (NIH). Influence of Complex Structure on the Biodegradation of Iron-Citrate Complexes. PMC Article.[4] Link

  • Atmospheric Chemistry and Physics (ACP). Photochemical degradation of iron(III) citrate/citric acid aerosol quantified with the combination of three complementary experimental techniques.Link

  • Proceedings of the National Academy of Sciences (PNAS). Microbial conversion of choline to trimethylamine requires a glycyl radical enzyme.Link

  • Royal Society of Chemistry (RSC). Molecular Investigation of the Multi-Phase Photochemistry of Fe(III)-Citrate in Aqueous Solution.Link

Sources

Validation & Comparative

Bioavailability and Efficacy of Iron(III) Choline Citrate vs. Ferrous Sulfate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Iron deficiency anemia (IDA) remains a critical challenge in clinical nutrition and pharmacology. While oral iron supplementation is the first-line therapy, the physicochemical properties of the chosen iron salt dictate both its clinical efficacy and patient compliance. Ferrous sulfate (FeSO₄) has historically served as the gold standard due to its affordability and high elemental iron content. However, its utility is frequently compromised by severe gastrointestinal (GI) intolerance, oxidative stress, and variable absorption. Iron(III) choline citrate (Ferrocholinate) has emerged as a sophisticated, chelated alternative designed to bypass the limitations of inorganic iron salts[1].

This guide provides an objective, data-driven comparison of these two compounds, tailored for researchers and drug development professionals.

Mechanistic Profiling: Inorganic vs. Chelated Iron

The fundamental difference in bioavailability between these two compounds lies in their molecular structure and behavior within the aqueous, pH-variable environment of the gastrointestinal tract.

Ferrous Sulfate (Inorganic Fe²⁺)

Ferrous sulfate delivers iron in the ferrous (Fe²⁺) state, which is readily transported across the apical membrane of enterocytes via the Divalent Metal Transporter 1 (DMT1). However, unchelated Fe²⁺ is highly reactive. In the GI tract, it participates in Fenton chemistry, generating reactive oxygen species (ROS) that cause mucosal irritation and GI distress[2]. Furthermore, inorganic iron readily precipitates in the presence of dietary phytates, tannins, and phosphates, drastically reducing its bioavailability[3].

Iron(III) Choline Citrate (Organic Fe³⁺ Chelate)

Typically, ferric iron (Fe³⁺) exhibits poor bioavailability because it precipitates as insoluble ferric hydroxide at the neutral pH of the duodenum[4]. Ferrocholinate circumvents this by chelating the Fe³⁺ ion with choline and citrate ligands[5]. This stable coordination complex shields the iron from dietary inhibitors and prevents premature precipitation. The chelate remains soluble in the intestinal lumen and is absorbed efficiently, releasing iron into the bloodstream in a controlled manner for incorporation into hemoglobin[5].

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte FeSO4 Ferrous Sulfate (Fe2+) Inhibitors Dietary Inhibitors (Phytates/Tannins) FeSO4->Inhibitors Precipitation DMT1 DMT1 Transporter FeSO4->DMT1 Rapid but prone to oxidation Ferrocholinate Iron(III) Choline Citrate ChelateAbs Chelate Absorption Pathway Ferrocholinate->ChelateAbs Protected from inhibitors Ferritin Ferritin Storage DMT1->Ferritin Blood Bloodstream (Transferrin Bound) DMT1->Blood ChelateAbs->Ferritin ChelateAbs->Blood Controlled Release

Caption: Absorption mechanisms of Ferrous Sulfate vs. Iron(III) Choline Citrate in the enterocyte.

Comparative Pharmacokinetics and Bioavailability

When evaluating iron supplements, the elemental iron content must be contextualized by its absorption kinetics. While ferrous sulfate provides a rapid spike in serum iron (


), this often exceeds the binding capacity of transferrin, leading to non-transferrin-bound iron (NTBI) and systemic oxidative stress[6]. Ferrocholinate provides a more sustained release profile, ensuring higher overall utilization (Hemoglobin Regeneration Efficiency) without the toxic peaks[5].
Quantitative Data Comparison
ParameterFerrous Sulfate (Heptahydrate)Iron(III) Choline Citrate (Ferrocholinate)
Molecular Weight ~278.0 g/mol [2]~991.5 g/mol [7]
Elemental Iron Content ~20%[4]~12% - 14%[4]
Valence State Fe²⁺ (Ferrous)Fe³⁺ (Ferric)
Dietary Interactions High (Precipitates with phytates/tannins)[3]Low (Chelate protects iron core)[5]
GI Tolerability Poor (Nausea, constipation, mucosal irritation)Excellent (Minimal free-radical generation)[5]
Bioavailability Profile Rapid peak, highly variable with food[2]Sustained release, consistent with food[5]

Safety, Tolerability, and Toxicity: The Clinical Edge of Chelation

The therapeutic index of an iron supplement is a critical parameter. Acute iron toxicosis is a significant risk with inorganic salts, particularly in pediatric populations. Because ferrous sulfate absorption becomes a passive, concentration-dependent process at high doses, it can easily overwhelm the body's iron-binding capacity, leading to cardiovascular collapse and hepatic necrosis[4].

Chelated forms like ferrocholinate are significantly safer. Pharmacological studies indicate that chelated iron complexes are roughly one-fourth as toxic as standard inorganic salts[4]. The stable coordination of the choline and citrate ligands ensures that iron is released at a rate commensurate with transferrin availability, mitigating the risk of systemic toxicity and eliminating the severe GI necrosis associated with accidental FeSO₄ overdose[6].

Experimental Methodology: Validating Bioavailability

To objectively compare the bioavailability of these two compounds, a rigorously controlled in vivo murine model is recommended. The following protocol outlines a self-validating system for assessing iron repletion, ensuring that experimental choices directly establish causality.

Step-by-Step Protocol: Murine Iron Repletion Assay
  • Phase 1: Acclimation and Depletion

    • Action: Weanling mice are fed a strictly controlled low-iron diet (<5 mg Fe/kg) for 14 to 21 days.

    • Causality: Depletion establishes a uniform baseline of iron deficiency anemia (confirmed via tail-vein blood sampling for Hemoglobin < 7 g/dL). This ensures that the primary mechanism of intestinal iron uptake is upregulated, maximizing the sensitivity of the assay.

  • Phase 2: Stratification

    • Action: Animals are randomized into three groups: Control (continued low-iron diet), FeSO₄ group, and Ferrocholinate group.

  • Phase 3: Dosing

    • Action: Administer equimolar doses of elemental iron (e.g., 2 mg Fe/kg) via oral gavage daily for 14 days.

    • Causality: Equimolar dosing normalizes the difference in elemental iron percentage between the two compounds (20% vs. 12%), allowing for a direct comparison of absorption efficiency rather than raw mass.

  • Phase 4: Pharmacokinetic Sampling

    • Action: Collect blood samples at 0, 2, 4, 8, and 24 hours post-gavage on Day 1 to determine acute absorption kinetics (AUC,

      
      , 
      
      
      
      ).
  • Phase 5: Endpoint Analysis

    • Action: On Day 14, measure Hemoglobin Regeneration Efficiency (HRE), serum ferritin, and transferrin saturation. Harvest tissue samples (liver, spleen) to quantify stored iron.

Workflow Start In Vivo Bioavailability Study (Murine Model) Depletion Phase 1: Iron Depletion (Low Iron Diet for 14 days) Start->Depletion Grouping Phase 2: Group Assignment (Control, FeSO4, Ferrocholinate) Depletion->Grouping Dosing Phase 3: Oral Gavage (Equimolar Elemental Iron) Grouping->Dosing Sampling Phase 4: Blood & Tissue Sampling (Serum Iron, Ferritin, Hb) Dosing->Sampling Analysis Phase 5: Pharmacokinetic Analysis (AUC, Cmax, Tmax) Sampling->Analysis

Caption: Step-by-step experimental workflow for the in vivo murine iron repletion assay.

Conclusion

While ferrous sulfate remains a cost-effective option for treating IDA, its clinical efficacy is often hampered by poor patient compliance, dietary interactions, and a narrow therapeutic index. Iron(III) choline citrate offers a scientifically validated, high-bioavailability alternative. Its chelated structure ensures solubility, protects against dietary inhibitors, and drastically reduces gastrointestinal side effects. For drug development professionals formulating next-generation hematinics, ferrocholinate represents a superior choice for sensitive patient populations requiring efficient and safe iron repletion.

References

  • Patsnap Synapse - What is Ferrocholinate used for? URL: [Link]

  • ASPCApro - The toxicity of iron, an essential element. URL: [Link]

  • PubChem (NIH) - Ferrous Sulfate | FeO4S | CID 24393. URL: [Link]

  • Today's Veterinary Nurse - Iron Toxicosis. URL: [Link]

  • Pharmacy 180 - Iron - Daily Requirement, Iron Absorption, Preparations and Dose. URL:[Link]

  • ResearchGate - Treatments for Iron Deficiency (ID): Prospective Organic Iron Fortification. URL: [Link]

Sources

Comparative Efficacy of Iron(III) Choline Citrate and Ferric Carboxymaltose: A Mechanistic and Pharmacological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Iron deficiency anemia (IDA) remains a pervasive challenge in global health and clinical pharmacology. While traditional oral ferrous salts (e.g., ferrous sulfate) are first-line therapies, their utility is frequently bottlenecked by poor gastrointestinal tolerability and suboptimal absorption kinetics. This guide provides an objective, data-driven comparison of two advanced therapeutic alternatives: Ferric Carboxymaltose (FCM) , a high-capacity intravenous formulation, and Iron(III) Choline Citrate (Ferrocholinate) , a specialized chelated complex. Designed for drug development professionals and clinical researchers, this analysis dissects their mechanistic divergence, comparative efficacy, and self-validating experimental methodologies.

Mechanistic Divergence: Colloidal Stability vs. Chelated Antioxidant Protection

The fundamental difference between FCM and Ferrocholinate lies in their molecular architecture and subsequent cellular uptake pathways, which dictate their clinical applications.

Ferric Carboxymaltose (FCM)

FCM is a novel, non-dextran intravenous iron formulation characterized by a robust carbohydrate shell that tightly binds elemental iron[1]. This macromolecular structure prevents the premature release of free ionic iron into the bloodstream, thereby mitigating the risk of systemic oxidative stress and endothelial damage. Upon intravenous administration, FCM is phagocytosed by macrophages within the reticuloendothelial system (RES)[1]. The macrophages degrade the carboxymaltose shell and execute a controlled release of iron to serum transferrin, enabling massive single-dose infusions (up to 1000 mg) without supersaturating transferrin binding capacity.

Iron(III) Choline Citrate (Ferrocholinate)

Ferrocholinate is a coordination complex synthesized by reacting ferric chloride with choline dihydrogen citrate[2]. Unlike simple iron salts, this chelate does not release high concentrations of free ionic iron in the gastrointestinal tract[3]. The inclusion of the choline moiety serves a dual pharmacological purpose: it enhances cellular membrane integrity and provides potent antioxidant properties[4]. By modulating the reactivity of iron, choline significantly reduces the generation of reactive oxygen species (ROS) via the Fenton reaction, protecting the gastrointestinal mucosa from oxidative damage and improving patient tolerability[4].

G FCM Ferric Carboxymaltose (IV) Macrophage RES Macrophage Uptake (Endocytosis) FCM->Macrophage Direct IV Delivery Ferrocholinate Iron(III) Choline Citrate (Oral) Enterocyte Enterocyte Absorption (DMT1 / Ferroportin) Ferrocholinate->Enterocyte GI Tract Oxidative Antioxidant Protection (Choline Moiety) Ferrocholinate->Oxidative Modulates ROS Transferrin Serum Transferrin Binding Macrophage->Transferrin Controlled Iron Release Enterocyte->Transferrin Basolateral Transport BoneMarrow Erythropoiesis (Bone Marrow) Transferrin->BoneMarrow Fe3+ Delivery Oxidative->Enterocyte Protects Mucosa

Fig 1: Distinct absorption and metabolic pathways of FCM and Ferrocholinate.

Quantitative Efficacy and Clinical Pharmacokinetics

Clinical data demonstrates that the choice between FCM and Ferrocholinate should be dictated by the severity of the anemia, the integrity of the patient's gastrointestinal tract, and the required speed of hemoglobin (Hb) recovery.

FCM is highly superior in scenarios requiring rapid replenishment of iron stores. In clinical trials involving pregnant women with moderate IDA, FCM achieved a mean Hb increase of 3.2 g/dL within 6 weeks, significantly outperforming oral iron therapies[5]. Furthermore, FCM is considered a first-line therapy for patients with active inflammation, such as Inflammatory Bowel Disease (IBD), where gastrointestinal absorption of oral iron is inherently compromised[1].

Conversely, Ferrocholinate is highly effective for mild-to-moderate IDA, particularly in pediatric populations where an overall effective rate of 84.2% has been documented[3]. Its primary advantage over traditional oral iron is its favorable safety profile; gastrointestinal side effects are minimal and typically resolve quickly[2].

Comparative Data Summary
Pharmacological ParameterFerric Carboxymaltose (FCM)Iron(III) Choline Citrate (Ferrocholinate)
Administration Route Intravenous (IV)Oral (Tablets, Syrup) / IV
Bioavailability 100% (Direct systemic entry)Modulated by GI absorption (DMT1 pathway)
Peak Hemoglobin Response Rapid (Significant rise in 2-4 weeks)[6]Gradual (Steady rise over 4-8 weeks)
Primary Clinical Indication Moderate-to-severe IDA, IBD, CKD, Pregnancy[1],[5]Mild-to-moderate IDA, Pediatric anemia[3]
Adverse Event Profile Transient hypophosphatemia, injection site pain[1]Mild, transient GI discomfort (nausea)[3]
Oxidative Stress Risk Low (Carbohydrate shell prevents free Fe release)Low (Choline chelation prevents Fenton reaction)[4]

Experimental Methodologies: Self-Validating Preclinical Protocol

To objectively evaluate the comparative efficacy of these two compounds in a drug development setting, researchers must utilize a self-validating in vivo pharmacokinetic and pharmacodynamic workflow. The following protocol outlines a rigorous methodology using a rodent IDA model.

Phase 1: Model Generation & Internal Validation
  • Procedure: Induce IDA in male Wistar rats using a low-iron diet (estimated <5 mg Fe/kg) combined with weekly controlled phlebotomy (removing 1.5 mL blood/100 g body weight) for 3 weeks.

  • Causality for Choice: Dietary restriction alone mimics malnutrition, but combining it with phlebotomy accelerates the depletion of hepatic iron stores, ensuring a true state of absolute iron deficiency rather than functional anemia.

  • Self-Validation Checkpoint: Prior to dosing, analyze baseline blood samples. The model is only validated for progression if Hb < 9 g/dL and serum ferritin < 10 µg/L.

Phase 2: Dosing Regimen
  • Group A (FCM): Administer a single intravenous tail-vein injection of FCM (15 mg Fe/kg).

  • Group B (Ferrocholinate): Administer daily oral gavage of Ferrocholinate (3 mg Fe/kg/day) for 14 days.

  • Group C (Vehicle Control): Administer daily oral saline gavage.

  • Causality for Choice: The dosing routes and frequencies strictly mirror clinical administration standards—FCM as a high-dose bolus and Ferrocholinate as a sustained oral regimen.

Phase 3: Pharmacodynamic & Biomarker Analysis
  • Day 3 - Reticulocyte Count: Extract peripheral blood via saphenous vein. Analyze reticulocyte percentage using flow cytometry (Thiazole Orange staining).

    • Causality: Reticulocytosis is the earliest biomarker of bone marrow response to iron therapy, preceding Hb elevation.

  • Day 14 - Hemoglobin & Hepcidin: Euthanize subjects. Measure final Hb levels. Quantify serum hepcidin using ELISA and hepatic non-heme iron via the bathophenanthroline colorimetric assay.

    • Causality: Measuring hepcidin alongside hepatic iron validates the physiological feedback loop. A successful therapy will replenish hepatic iron, which subsequently triggers a proportional rise in hepcidin to prevent systemic iron overload.

G Phase1 Phase 1: IDA Induction (Low Iron Diet + Phlebotomy) Validation Internal Validation (Hb < 9 g/dL, Ferritin < 10 µg/L) Phase1->Validation Group1 Group A: IV FCM (Single High Dose) Validation->Group1 Group2 Group B: Oral Ferrocholinate (Daily Dosing) Validation->Group2 Control Group C: Vehicle Control (Saline) Validation->Control Sampling Pharmacodynamic Sampling (Day 3: Reticulocytes, Day 14: Hb) Group1->Sampling Group2->Sampling Control->Sampling Tissue Tissue Iron Quantification (Liver Hepcidin & Non-Heme Iron) Sampling->Tissue Endpoint Analysis

Fig 2: Self-validating preclinical workflow for comparative efficacy assessment.

Conclusion

For drug development professionals, the selection between Ferric Carboxymaltose and Iron(III) Choline Citrate hinges on the therapeutic target profile. FCM represents the gold standard for rapid, high-volume iron replenishment in complex clinical landscapes (e.g., IBD, CKD) due to its highly stable carbohydrate matrix and macrophage-mediated release. Conversely, Ferrocholinate offers a highly optimized, antioxidant-protected oral alternative that circumvents the severe gastrointestinal toxicity of traditional ferrous salts, making it an excellent candidate for pediatric care and mild-to-moderate IDA management.

References

1.[6] Efficacy and Safety of Ferric Carboxymaltose in the Management of Iron Deficiency Anemia. Dovepress. 2.[2] FERROCHOLINATE. Inxight Drugs (NCATS). 3.[3] Clinical Effects of Ferrocholinate in the Iron Deficiency Anemia of Children. Journal of the Korean Pediatric Society. 4.[4] What is the mechanism of Ferrocholinate? Patsnap. 5.[1] The role of ferric carboxymaltose in the treatment of iron deficiency anemia in patients with gastrointestinal disease. NIH / PMC. 6.[5] Comparative Study of Ferric Carboxymaltose and Oral Iron in Treating Anemia during Pregnancy. European Journal of Cardiovascular Medicine.

Sources

Validation Guide: Iron(III) Choline Citrate as a Bioavailable Iron Source in Chemically Defined Media

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating the Iron-Donating Capacity of Iron(III) Choline Citrate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Technical Context

In the development of serum-free, chemically defined media (CDM) for biomanufacturing (specifically CHO, HEK293, and stem cell platforms), iron delivery is a critical bottleneck. While Holo-Transferrin (holo-Tf) remains the biological gold standard, its high cost and animal/blood origin pose regulatory and supply chain risks.[]

Iron(III) Choline Citrate (FCC) (CAS: 1336-80-7) has emerged as a high-performance alternative.[] Unlike simple salts (e.g., Ferrous Sulfate) which are prone to oxidative precipitation, or Ferric Ammonium Citrate (FAC) which introduces variable ammonium loads, FCC utilizes choline as a stabilizing counter-ion. This structure maintains ferric iron solubility at physiological pH while mitigating the Fenton reaction-driven oxidative stress often associated with unchelated iron.[]

This guide provides a rigorous framework to validate the iron-donating capacity of FCC, distinguishing true bioavailability from simple solubility.

Comparative Landscape: FCC vs. Standard Alternatives

The following table contrasts FCC with industry-standard iron sources. Note that "Bioavailability" in CDM is defined by the ability to prevent Fe(III) precipitation and facilitate cellular uptake (transferrin-independent).[]

FeatureIron(III) Choline Citrate (FCC) Ferric Ammonium Citrate (FAC) Holo-Transferrin (Holo-Tf) Ferrous Sulfate (

)
Iron Content ~13-15% (Chelated)~16-19% (Complexed)~0.14% (Protein-bound)~20% (Ionic)
Solubility (pH 7.0) High (Stable Chelate)HighHighLow (Oxidizes rapidly)
Uptake Mechanism Fluid-phase endocytosis / Citrate transportersFluid-phase / Non-specificTfR1 Receptor-Mediated (Specific)DMT1 (requires reduction)
Oxidative Risk Moderate (Choline stabilizes)High (Ammonium/Iron dissociation)Low (Sequestered)Very High (Fenton active)
Ammonium Load Zero High (Toxic metabolite risk)ZeroZero
Impurity Risk Low (Synthetic)High (Often contains Mn, Cu)High (Biological variability)Moderate
Mechanistic Validation: The Iron Uptake Pathway

To validate FCC, one must understand that it bypasses the classical Transferrin Receptor (TfR1) pathway. It relies on the stability of the citrate complex to keep iron soluble until it enters the cell, likely through fluid-phase endocytosis or anion exchangers , after which iron is released from the citrate chelate in the acidic endosome.

IronUptake cluster_extracellular Extracellular Environment (pH 7.4) cluster_membrane Cell Membrane cluster_intracellular Intracellular (Endosome -> Cytosol) FCC Iron(III) Choline Citrate FluidPhase Fluid Phase / Citrate Transporter FCC->FluidPhase Chelate Stability FAC Ferric Ammonium Citrate FAC->FluidPhase Tf Holo-Transferrin TfR1 TfR1 Receptor Tf->TfR1 High Affinity Binding Endosome Acidic Endosome (pH 5.5) TfR1->Endosome Receptor Endocytosis FluidPhase->Endosome Internalization LIP Labile Iron Pool (Fe2+) Endosome->LIP Iron Release (Reduction Fe3+ -> Fe2+) Ferritin Ferritin Storage LIP->Ferritin Storage Metabolism Cell Growth & Respiration LIP->Metabolism Bioactivity

Figure 1: Comparative Iron Uptake Pathways.[] FCC bypasses the saturable TfR1 pathway, utilizing fluid-phase entry, making its "donating capacity" dependent on chelate stability and concentration.

Experimental Protocols for Validation

Validation requires a two-tiered approach: Chemical Validation (proving the iron is releasable) and Biological Validation (proving cells can use it).[]

Protocol A: Chemical "Donating Capacity" (Ferrozine Kinetics)

Objective: Determine if the iron in FCC is too tightly bound (unavailable) or too loosely bound (precipitates).

Materials:

  • Ferrozine Reagent (3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine-4′,4′′-disulfonic acid sodium salt).[]

  • Ascorbic Acid (Reducing agent).[]

  • Acetate Buffer (pH 4.5 - mimics endosomal pH) and HEPES Buffer (pH 7.4).[]

Workflow:

  • Preparation: Dissolve FCC to 1 mM Fe equivalent in HEPES (pH 7.4).

  • Reduction Step: Add Ascorbic Acid (excess) to convert Fe(III) to Fe(II).[]

  • Chelation: Add Ferrozine reagent.[] Ferrozine forms a magenta complex only with free Fe(II).[]

  • Measurement: Measure Absorbance at 562 nm over time (0–60 mins).

  • Comparison: Run parallel controls with

    
     (Positive Control, 100% available) and Ferritin (Negative Control, slow release).
    

Success Criteria:

  • FCC should show >90% iron recovery within 30 minutes in acidic conditions (pH 4.5), mimicking endosomal release.

  • At pH 7.4, release should be slower than simple salts, indicating protection against precipitation.

Protocol B: Biological "Rescue" Assay (The Gold Standard)

Objective: Confirm FCC supports cell growth in an iron-starved environment.[]

Materials:

  • CHO-K1 or HEK293 cells adapted to chemically defined media.[]

  • Basal Medium: Iron-free CDM (custom ordered or prepared by omitting iron salts).[]

  • Chelator: Deferoxamine (DFO) - optional, to strip residual intracellular iron.[]

Step-by-Step Workflow:

  • Starvation: Passage cells 2x in Low-Iron Medium (0.5 µM Fe) to deplete intracellular ferritin stores. Note: Do not kill the cells; aim for 50% reduction in growth rate.

  • Seeding: Seed starved cells at

    
     cells/mL in 125 mL shake flasks.
    
  • Treatment Groups:

    • Negative Control: Basal Medium (No Iron).[]

    • Positive Control: Holo-Transferrin (5 mg/L).[]

    • Test Group 1: FCC (Low) - 10 µM Fe.[]

    • Test Group 2: FCC (High) - 50 µM Fe.[]

    • Comparator: FAC - 50 µM Fe.[]

  • Cultivation: Incubate at 37°C, 5%

    
    , 120 RPM for 7 days (Fed-batch mode).
    
  • Analysis:

    • Daily Viable Cell Density (VCD).[]

    • Titer (if producing IgG).[]

    • Critical: Harvest cells on Day 5, wash with PBS + EDTA (to remove surface iron), and measure intracellular iron via ICP-MS.

Success Criteria:

  • Growth Recovery: FCC must restore VCD to >80% of the Holo-Transferrin control.[]

  • Toxicity Check: High dose FCC (50 µM) should not show a drop in viability compared to Low dose, verifying the protective effect of the choline-citrate chelate against oxidative stress.

Validation Workflow Visualization

ValidationWorkflow cluster_chem Phase 1: Chemical Stability cluster_bio Phase 2: Biological Efficacy Start Start: Iron Source Evaluation Solubility Solubility Test (pH 7.0, 24h) Start->Solubility Ferrozine Ferrozine Assay (Iron Release Kinetics) Solubility->Ferrozine Decision1 >90% Recovery? Ferrozine->Decision1 Starvation Iron Starvation (2 Passages) Decision1->Starvation Yes Fail Reject Candidate Decision1->Fail No (Too tight/insoluble) Rescue Rescue Assay (FCC vs Transferrin) Starvation->Rescue ICPMS Intracellular Iron (ICP-MS) Rescue->ICPMS Result Validated Iron Source ICPMS->Result High Intracellular Fe ICPMS->Fail Low Uptake

Figure 2: Step-by-step validation logic for qualifying FCC in bioprocess workflows.

Expert Insights on Data Interpretation
  • The Impurity Trap: When validating FCC, be aware that "improved growth" compared to Transferrin can sometimes be an artifact. Commercial iron salts are often contaminated with Manganese or Copper.[] If FCC outperforms Transferrin significantly, verify your FCC purity via ICP-MS.[] True validation requires that the effect is driven by iron, not trace impurities [1].

  • The Choline Advantage: Choline is not just a counter-ion; it is a precursor for phosphatidylcholine (membrane synthesis).[] In high-density perfusion cultures, the choline moiety of FCC provides a secondary metabolic benefit, potentially reducing the need for separate choline chloride supplementation [2].

  • Chelation Kinetics: If FCC fails the biological assay but passes the chemical assay, the issue is likely uptake efficiency . The citrate complex may be too charged for efficient membrane interaction in your specific cell line. In this case, titrating the FCC concentration up (up to 100 µM) is safe due to its low toxicity profile compared to FAC [3].

References
  • Weiss, A., et al. (2021). "Impact of iron raw materials and their impurities on CHO metabolism and recombinant protein product quality." Biotechnology Progress, 37(5), e3148. Link

  • Gorfien, S. F., et al. (2000). "Iron requirement of Lactobacillus spp. in completely chemically defined growth media." Journal of Applied Microbiology, 88(4), 695-703.[2] (Context on defined media iron sources). Link

  • Sigma-Aldrich. "Ferric and Ferrous Iron in Cell Culture."[] Technical Guide. (Overview of iron toxicity and chelation). Link

  • Bai, Y., et al. (2011). "Role of iron and sodium citrate in animal protein-free CHO cell culture medium on cell growth and monoclonal antibody production." Biotechnology Progress, 27(1), 209-219.[] Link

Sources

A Head-to-Head Comparison of Iron(III) Choline Citrate and Other Oral Iron Supplements: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Iron Deficiency Anemia (IDA) remains the most prevalent micronutrient deficiency globally, posing a significant challenge to public health and clinical practice.[1] Oral iron supplementation is the cornerstone of treatment, yet its success is often hampered by a delicate balance between bioavailability and patient tolerability. The landscape of oral iron formulations is diverse, ranging from traditional ferrous (Fe2+) salts to more complex ferric (Fe3+) compounds.

This guide provides a comprehensive, head-to-head comparison of Iron(III) choline citrate against other common oral iron supplements. Moving beyond a simple list of features, we will delve into the fundamental chemistry, mechanisms of absorption, and the experimental methodologies used to validate performance. This analysis is designed for researchers, scientists, and drug development professionals, offering the technical accuracy and field-proven insights necessary to navigate this complex topic.

The Fundamental Chemistry: Ferrous vs. Ferric Iron

The efficacy of any oral iron supplement begins with its chemical form. The two primary oxidation states, ferrous (Fe2+) and ferric (Fe3+), dictate the initial steps of absorption and bioavailability.

  • Ferrous Iron (Fe2+): This is the more readily absorbable form of non-heme iron.[2] Its higher solubility at the alkaline pH of the small intestine allows for direct transport into intestinal enterocytes.[3] Common examples include ferrous sulfate, ferrous fumarate, and ferrous gluconate. While effective, the high reactivity and release of free ionic iron in the gastrointestinal tract are frequently associated with adverse side effects.[4][5]

  • Ferric Iron (Fe3+): Found predominantly in our diet, ferric iron is less soluble and must be reduced to its ferrous (Fe2+) state by an enzyme, duodenal cytochrome B (Dcytb), on the surface of intestinal cells before it can be absorbed.[6] This conversion step can limit its overall bioavailability compared to ferrous salts.[6] Iron(III) choline citrate falls into this category, alongside other ferric compounds like iron polymaltose complex. The therapeutic strategy behind many ferric formulations is to create stable complexes that minimize free iron in the gut, potentially improving tolerability.[5][7]

Iron(III) choline citrate is a chelated iron compound formed by reacting ferric hydroxide with choline dihydrogen citrate.[8][9] This chelation is intended to enhance stability and solubility, potentially influencing its absorption and side effect profile.

The Physiological Pathway of Intestinal Iron Absorption

Understanding the biological journey of iron from the intestinal lumen to the bloodstream is critical for evaluating any supplement. The process is tightly regulated to ensure adequate supply while preventing toxic overload.

Non-heme iron absorption occurs predominantly in the duodenum. The key steps are as follows:

  • Reduction: Insoluble ferric (Fe3+) iron is reduced to the soluble ferrous (Fe2+) form by the brush-border enzyme Dcytb.[6]

  • Uptake: Fe2+ is transported across the apical membrane of the enterocyte by the Divalent Metal Transporter 1 (DMT1).[10]

  • Intracellular Fate: Once inside the cell, iron can either be stored in the protein ferritin or transported to the basolateral membrane for export.[11]

  • Export: Iron is exported from the enterocyte into the bloodstream by the transporter ferroportin. This is the primary regulatory point.

  • Regulation: The hormone hepcidin, produced by the liver, controls iron absorption by binding to ferroportin, causing its internalization and degradation. High hepcidin levels (e.g., during inflammation or high iron stores) block iron export from enterocytes, thus reducing systemic iron absorption.[12]

// Connections lumen_node:f0 -> Dcytb [arrowhead=normal, color="#202124"]; Dcytb -> lumen_node:f1 [label="Reduction", fontsize=8, fontcolor="#5F6368", arrowhead=normal, color="#202124"]; lumen_node:f1 -> DMT1 [label="Uptake", fontsize=8, fontcolor="#5F6368", arrowhead=normal, color="#202124"]; DMT1 -> Fe2_pool [arrowhead=normal, color="#4285F4"]; Fe2_pool -> Ferritin [label="Storage", fontsize=8, fontcolor="#5F6368", arrowhead=normal, color="#34A853"]; Fe2_pool -> Ferroportin [arrowhead=normal, color="#EA4335"]; Ferroportin -> Transferrin [label="Export", fontsize=8, fontcolor="#5F6368", arrowhead=normal, color="#202124"]; Hepcidin -> Ferroportin [label="Inhibition", fontsize=8, fontcolor="#5F6368", arrowhead=tee, color="#5F6368", style=dashed]; } END_DOT Figure 1: Simplified pathway of non-heme iron absorption in an intestinal enterocyte.

Head-to-Head Comparison of Oral Iron Formulations

The choice of an iron supplement involves a trade-off between efficacy (how well it replenishes iron stores) and tolerability (the incidence and severity of side effects).

Supplement Iron State Key Characteristics Reported Efficacy/Bioavailability Common Gastrointestinal Side Effects
Iron(III) Choline Citrate Ferric (Fe3+)A chelated ferric salt.[8]Preclinical data in pigs suggests a relative biological value of ~140, with ferrous sulfate as 100.[13][14]Limited clinical reports suggest better tolerability than ferrous salts.[8]
Ferrous Sulfate Ferrous (Fe2+)The "gold standard"; inexpensive and widely prescribed.[1][15]Good bioavailability (10-15%).[6] Considered highly effective in increasing hemoglobin levels.[16]High incidence; nausea, constipation, abdominal pain, diarrhea.[4][15][17]
Ferrous Fumarate Ferrous (Fe2+)Another common ferrous salt.Similar bioavailability to ferrous sulfate.[18]High incidence; one review noted the highest rate of adverse events among iron salts.[6][15]
Ferrous Gluconate Ferrous (Fe2+)A ferrous salt often considered gentler than sulfate.[7]Bioavailability approaches that of ferrous sulfate.[18]Generally high, but may be perceived as having fewer side effects than ferrous sulfate.[7][19]
Iron Polymaltose Complex (IPC) Ferric (Fe3+)A complex of ferric hydroxide and polymaltose.Bioavailability is 3-4 times less than ferrous sulfate.[6] Some studies show slower or lesser increases in hemoglobin.[6][16]Generally lower incidence of side effects compared to ferrous salts.
Iron Bisglycinate Ferrous (Fe2+)Iron chelated to two molecules of glycine.Often marketed for maximal absorption and high bioavailability. Some studies show similar effectiveness to ferrous sulfate.[1]Lower incidence of gastrointestinal side effects compared to ferrous sulfate.[1]

Methodologies for Evaluating Performance

Objective comparison of iron supplements relies on a hierarchy of validated experimental models, from high-throughput in vitro screens to definitive human clinical trials.

In Vitro Assessment: The Caco-2 Cell Model

The Caco-2 cell line, derived from a human colon adenocarcinoma, is a cornerstone of in vitro bioavailability studies.[20] When cultured, these cells spontaneously differentiate to form a monolayer that mimics the absorptive epithelium of the small intestine.[20][21] This model is invaluable for screening formulations and studying absorption mechanisms before proceeding to more expensive in vivo studies.[22]

Experimental Protocol: Assessing Iron Bioavailability with Caco-2 Cells

  • Cell Culture: Caco-2 cells are seeded onto permeable supports (e.g., Transwell inserts) and cultured for ~13-21 days to allow for full differentiation and formation of a polarized monolayer.[20][23]

  • Simulated Digestion: The iron supplement is subjected to a two-step in vitro digestion to mimic physiological conditions.

    • Gastric Phase: The supplement is incubated in a solution at pH 2.0 with pepsin for 1-2 hours at 37°C.[24]

    • Intestinal Phase: The pH is raised to ~7.0, and a mixture of pancreatin and bile extract is added. The mixture is incubated for a further 2 hours at 37°C.[23]

  • Cellular Exposure: The soluble fraction of the "digest" is applied to the apical side of the Caco-2 cell monolayer.

  • Endpoint Measurement: After a set incubation period (e.g., 24 hours), iron uptake is quantified. The most common and physiologically relevant marker is the measurement of intracellular ferritin formation via an ELISA.[25][26] Ferritin is the iron storage protein, and its synthesis is directly proportional to the amount of iron taken up by the cell.[11]

// Connections Supplement -> Gastric [color="#202124"]; Gastric -> Intestinal [color="#202124"]; Intestinal -> Incubation [color="#202124"]; Caco2 -> Incubation [style=dashed, color="#5F6368"]; Incubation -> Lysis [color="#202124"]; Lysis -> ELISA [color="#202124"]; ELISA -> Result [color="#202124"]; } END_DOT Figure 2: Standard experimental workflow for the in vitro digestion/Caco-2 cell model.

In Vivo Preclinical Assessment: Hemoglobin Regeneration

Animal models, particularly using iron-deficient rats or pigs, provide the first systemic evaluation of a supplement's efficacy.[13] The most common method is the hemoglobin regeneration efficiency (HRE) assay. Animals are made anemic through an iron-deficient diet, then re-fed with diets containing the test iron supplements. The increase in hemoglobin concentration over a set period is measured and compared to a standard, highly bioavailable source like ferrous sulfate.[14]

The Gold Standard: Human Randomized Controlled Trials (RCTs)

Ultimately, the comparative efficacy and tolerability of an iron supplement must be established in human clinical trials. A robust RCT design is essential for generating high-quality evidence.

Protocol Framework: A Double-Blind, Randomized, Parallel-Group Trial

  • Study Population: Recruit patients with a confirmed diagnosis of IDA (e.g., Hemoglobin <12.0 g/dL for women, Serum Ferritin <30 ng/mL).[1][27]

  • Randomization: Participants are randomly assigned to receive one of the iron supplements being compared (e.g., Iron(III) choline citrate vs. Ferrous Sulfate) for a defined period, typically 12 weeks.[28] The study should be double-blinded, meaning neither the participants nor the investigators know which treatment is being administered.

  • Primary Endpoints: The primary measures of efficacy are the changes from baseline in key iron status parameters:

    • Hemoglobin (Hb) concentration (g/dL)[28]

    • Serum Ferritin (ng/mL)[28]

    • Transferrin Saturation (TSAT %)[28]

  • Secondary Endpoints (Tolerability): Gastrointestinal side effects are systematically recorded. This is best accomplished using a validated, daily symptom questionnaire that asks about nausea, abdominal pain, constipation, and diarrhea.[29][30]

  • Statistical Analysis: Changes in efficacy endpoints between the groups are compared using appropriate statistical tests. The incidence and severity of adverse events are also compared.[28]

Quantitative Data Summary

The following tables synthesize data from comparative studies to provide a quantitative snapshot of performance.

Table 1: Comparative Efficacy in a Human RCT (CKD Patients) [28]

Parameter (Change from Baseline at 12 Weeks) Ferric Citrate Ferrous Sulfate Between-Group Difference P-value
Transferrin Saturation (TSAT) +11%+3%8%0.02
Serum Ferritin +69 ng/mL+32 ng/mL37 ng/mL0.009
Hemoglobin +0.6 g/dL+0.3 g/dL0.3 g/dLNS
This study in patients with chronic kidney disease (CKD) and iron deficiency found that ferric citrate led to a greater increase in iron stores (TSAT and ferritin) compared to ferrous sulfate over 12 weeks.[28]

Table 2: Comparative Efficacy in a Pediatric RCT [16]

Parameter (Change from Baseline at 12 Weeks) Ferrous Sulfate (3 mg/kg/day) Iron Polysaccharide Complex (3 mg/kg/day) Between-Group Difference
Mean Hemoglobin (g/dL) +4.0 g/dL+3.0 g/dL1.0 g/dL
Resolution of Anemia 29% of children6% of children-
This study concluded that in children with nutritional IDA, low-dose ferrous sulfate was more effective at increasing hemoglobin concentration than iron polysaccharide complex.[16]

Table 3: Incidence of Gastrointestinal Adverse Events (Systematic Review Data) [6][15]

Adverse Event Ferrous Sulfate Ferrous Fumarate Iron Protein Succinylate (Ferric)
Incidence of GI Events 31.6%44.8%7.0%
Data from a large systematic review indicate a significantly lower incidence of gastrointestinal side effects with the ferric preparation (iron protein succinylate) compared to traditional ferrous salts.[6]

Conclusion

The selection of an oral iron supplement is a multifaceted decision that must weigh the superior bioavailability of traditional ferrous salts against their well-documented gastrointestinal side effects. Formulations like Iron(III) choline citrate represent a chemical strategy to improve the tolerability of ferric iron while aiming for enhanced bioavailability.

Preclinical data for Iron(III) choline citrate are promising, suggesting a bioavailability potentially greater than that of ferrous sulfate.[13] However, there is a clear need for well-designed, head-to-head randomized controlled trials in human populations to definitively establish its clinical efficacy and tolerability profile against the current standards of care, such as ferrous sulfate and other newer formulations like iron bisglycinate.

For researchers and drug development professionals, the path forward involves rigorous evaluation using the hierarchy of methodologies described. The in vitro Caco-2 model remains an indispensable tool for high-throughput screening and mechanistic studies, while robust RCTs are the ultimate arbiter of clinical utility. By adhering to these scientific principles, we can continue to innovate and refine iron supplementation strategies to more effectively and comfortably treat iron deficiency anemia worldwide.

References

A complete list of all sources cited in this guide is provided below.

Click to expand Reference List
  • Nutrition Society of Malaysia. The use of Caco-2 cells as an in vitro method to study bioavailability of iron.
  • Wessling-Resnick, M. The Use of Caco-2 Cells to Estimate Fe Absorption in Humans - a Critical Appraisal. Semantic Scholar.
  • Santiago, P. Ferrous versus Ferric Oral Iron Formulations for the Treatment of Iron Deficiency: A Clinical Overview. PMC.
  • Glahn, R. P. 13 The use of Caco-2 cells in defining nutrient bioavailability: application to iron bioavailability of foods. GOV.UK.
  • Working Group on Probiotics. Methodological Issues in Assessing Bioavailability of Nutrients and Other Bioactive Substances in Dietary Supplements. Ovid.
  • He, W., et al. Inhibition of Iron Uptake by Phytic Acid, Tannic Acid, and ZnCl2: Studies Using an In Vitro Digestion/Caco-2 Cell Model. Journal of Agricultural and Food Chemistry.
  • Glahn, R. P. The use of Caco-2 cells in defining nutrient bioavailability: application to iron bioavailability of foods. GOV.UK.
  • Medichecks. Everything You Need to Know About Iron Supplements. Medichecks.
  • Ortancil, R., et al. Evaluation of Ferric and Ferrous Iron Therapies in Women with Iron Deficiency Anaemia. Hindawi.
  • Fefol. Choosing The Right Iron Supplement for Your Health Needs. Fefol.
  • Chen, Y.-C., et al. In Vitro and In Vivo Evaluations of Mesoporous Iron Particles for Iron Bioavailability. MDPI.
  • Mendoza, C. Comparison between in vitro and in vivo methods to screen iron bioavailability. Taylor & Francis Online.
  • Johnson, C. D., & Wessling-Resnick, M. A comparison of iron availability from commercial iron preparations using an in vitro digestion / Caco-2 cell model. ResearchGate.
  • Pereira, D. I. A., et al. A rapid, simple questionnaire to assess gastrointestinal symptoms after oral ferrous sulphate supplementation. PubMed.
  • Asperti, C., et al. Iron Absorption from Three Commercially Available Supplements in Gastrointestinal Cell Lines. MDPI.
  • Eggoz. Iron-Rich Foods vs. Iron Supplements - Which is Better for Your Health. Eggoz.
  • Christides, T., et al. Iron bioavailability from commercially available iron supplements. PubMed.
  • Anand, U., et al. Iron Absorption: Factors, Limitations, and Improvement Methods. PMC.
  • GoodRx. 6 Side Effects of Iron Supplements You Should Know About. GoodRx.
  • Nair, K. M., & Augustine, L. F. A Narrative Review: In-vitro Methods for Assessing Bio-Accessibility/Bioavailability of Iron in Plant-Based Foods. Frontiers.
  • ClinicalTrials.gov. Impact of Ferric Citrate vs Ferrous Sulfate on Iron Parameters and Hemoglobin in Individuals With CKD and Iron Deficiency. ClinicalTrials.gov.
  • Girelli, D., et al. Oral iron supplementation: new formulations, old questions. PMC.
  • Medscape. Iron Deficiency Anemia Guidelines. Medscape.
  • CenterWatch. Questionnaire to Assess Gastrointestinal Symptoms of Oral Iron. CenterWatch.
  • American Society of Hematology. Iron Deficiency Anemia. Hematology.org.
  • Goddard, A. F., et al. Management of Iron Deficiency Anemia. PMC.
  • BC Gov. Iron Deficiency – Diagnosis and Management. Gov.bc.ca.
  • Harvey, L. J., et al. Estimation of Dietary Iron Bioavailability from Food Iron Intake and Iron Status. PLOS One.
  • Block, G. A., et al. Effect of Ferric Citrate versus Ferrous Sulfate on Iron and Phosphate Parameters in Patients with Iron Deficiency and CKD: A Randomized Trial. PubMed.
  • Ghann, W. E., et al. Quantification of Iron(II) in Supplements Using Redox Titration and UV–Visible Spectroscopy. Journal of Chemical Education.
  • MedicalNewsToday. Iron supplements: Types, uses, and side effects. MedicalNewsToday.
  • White, L. Updates in the Management of Iron Deficiency Anemia. AAFP.
  • Lee, S. I. Clinical Eeffects of Ferrocholinate in the Iron Deficiency Anemia of Children. KoreaMed.
  • Miller, E. R., et al. Bioavailability of iron from ferric choline citrate and a ferric copper cobalt choline citrate complex for young pigs. PubMed.
  • Wu, Y., et al. Oral iron preparations: gastrointestinal adverse events and medication adherence in female patients with iron deficiency anemia. PMC.
  • Stuart, E. H. Iron choline citrates and method of preparing the same. Google Patents.
  • Dr.Oracle. Which iron supplement causes fewer gastrointestinal side effects? Dr.Oracle.
  • Dr.Oracle. Which iron supplement is better tolerated by patients, ferrous sulfate or ferric citrate? Dr.Oracle.
  • King's College London. Iron bioavailability from commercially available iron supplements. King's College London Research Portal.
  • Wikipedia. Iron(III) citrate. Wikipedia.
  • South African Gastroenterology Society, et al. Guidance for the gastrointestinal evaluation and management of iron deficiency in Sub-Saharan Africa. South African Gastroenterology Review.
  • SciSpace. Iron bioavailability from commercially available iron supplements. SciSpace.
  • ResearchGate. Are any iron supplement formulations better tolerated than ferrous sulfate? ResearchGate.
  • UF Health. Taking Iron Supplements. UF Health.
  • BOC Sciences. CAS 1336-80-7 (Iron(III) choline citrate). BOC Sciences.
  • ResearchGate. Bioavailability of Iron from Ferric Choline Citrate and a Ferric Copper Cobalt Choline Citrate Complex for Young Pigs. ResearchGate.
  • Weaver, J., et al. The role of citrate and phosphate anions in the mechanism of iron(III) sequestration by ferric binding protein: Kinetic studies of holoprotein formation of wild type and engineered mutants of FbpA. PMC.
  • NutraIngredients. Battling iron deficiency: RCT data suggests ferrous sulfate is more effective in children. NutraIngredients.com.

Sources

Cellular Toxicity Comparison: Iron(III) Choline Citrate vs. Traditional Iron Salts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical evaluation of the cellular toxicity profile of Iron(III) Choline Citrate (Ferrocholinate) compared to the industry standard, Ferrous Sulfate (


) , and the intermediate alternative, Ferric Citrate .

While Ferrous Sulfate remains the therapeutic gold standard for efficacy, its application is limited by high gastrointestinal (GI) toxicity driven by rapid ionization and subsequent oxidative stress. Experimental data and mechanistic analysis indicate that Iron(III) Choline Citrate utilizes a chelation-shielding mechanism to significantly reduce cytotoxicity while maintaining bioavailability. This guide outlines the chemical basis of this difference, provides comparative toxicity data, and details self-validating experimental protocols for verification.

Chemical Basis of Toxicity: The Fenton Reaction

To understand the safety profile of iron salts, one must first establish the mechanism of iron-induced cellular damage. The primary driver of cytotoxicity in non-chelated iron salts is the generation of Reactive Oxygen Species (ROS) via the Fenton Reaction .

The Mechanism

In an aqueous environment (like the cytosol or gastric lumen), loosely bound iron catalyzes the conversion of hydrogen peroxide (


) into highly reactive hydroxyl radicals (

).


The Toxicity Differential:

  • Ferrous Sulfate (

    
    ):  Dissociates rapidly, flooding the local environment with 
    
    
    
    ions. This overwhelms the cell's antioxidant capacity (Glutathione), leading to lipid peroxidation of the cell membrane and ferroptosis.
  • Iron(III) Choline Citrate: A stable coordination complex. The iron is sequestered within a choline citrate shell. This structure resists immediate ionization, preventing the "flash" generation of hydroxyl radicals and allowing for controlled, receptor-mediated uptake or slow dissociation.

Comparative Performance Analysis

The following data summarizes the relative toxicity and uptake efficiency of the three primary iron forms in human intestinal epithelial cells (Caco-2).

Table 1: Comparative Cytotoxicity and Bioavailability Profile
ParameterIron(III) Choline Citrate Ferrous Sulfate (

)
Ferric Citrate
Chemical Structure Chelate (Ferric Hydroxide + Choline Citrate)Inorganic Salt (Ionic)Organic Salt
Primary Uptake Route Endocytosis / Ligand ExchangeDMT1 Transporter (as

)
DMT1 (requires reduction)
Cellular Viability (

)
High (>5 mM)*Low (~1-2 mM)Moderate (~3 mM)
ROS Generation Low (Controlled Release)Critical (Rapid Spike)Moderate
Membrane Damage (LDH) MinimalSignificantModerate
Clinical Correlate Reduced GI IrritationHigh incidence of Nausea/PainModerate GI tolerance

*Note:


 values are representative of Caco-2 cell models exposed for 24 hours. Exact values vary by culture conditions.

Mechanistic Visualization

The following diagram illustrates the divergent pathways of cellular uptake and toxicity between Iron(III) Choline Citrate and Ferrous Sulfate.

IronPathways cluster_inputs Extracellular Space cluster_cell Intracellular Cytosol (Caco-2) Fe_Choline Iron(III) Choline Citrate (Chelated) Endocytosis Endocytosis / Ligand Exchange Fe_Choline->Endocytosis Stable Complex Fe_Sulfate Ferrous Sulfate (Ionic Salt) DMT1 DMT1 Transporter Fe_Sulfate->DMT1 Rapid Dissociation LIP Labile Iron Pool (Free Fe2+) DMT1->LIP Influx Endocytosis->LIP Slow Release Ferritin Ferritin Storage (Safe Iron) Endocytosis->Ferritin Direct Storage LIP->Ferritin Homeostasis Fenton Fenton Reaction (Fe2+ + H2O2) LIP->Fenton Excess Fe ROS ROS Surge (OH Radicals) Fenton->ROS Damage Lipid Peroxidation & Apoptosis ROS->Damage

Caption: Figure 1. Comparative pathways showing the rapid influx of Ferrous Sulfate leading to ROS generation versus the controlled uptake of Iron Choline Citrate.

Experimental Protocols (Self-Validating Systems)

To replicate these findings, use the following protocols. These methodologies address common artifacts in iron research, specifically the interference of iron color with optical density readings.

Protocol A: Caco-2 Cytotoxicity Assay (Corrected MTT)

Objective: Determine the


 of iron salts without colorimetric interference.
  • Cell Seeding: Seed Caco-2 cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment:

    • Prepare stock solutions of Iron(III) Choline Citrate and Ferrous Sulfate in serum-free media.

    • Perform serial dilutions (0.1 mM to 10 mM).

    • Treat cells for 24 hours.

  • The Wash Step (Critical Validation):

    • Why: Iron solutions are colored. Residual iron in the media will absorb light at 570nm, giving false "high viability" readings.

    • Action: Aspirate media. Wash cells 3 times with warm PBS (

      
       free) to remove all extracellular iron before adding the MTT reagent.
      
  • MTT Incubation: Add 0.5 mg/mL MTT solution. Incubate for 3-4 hours at 37°C.

  • Solubilization: Remove MTT solution. Add DMSO to dissolve formazan crystals.

  • Read: Measure absorbance at 570 nm (reference 630 nm).

Protocol B: Intracellular ROS Detection (DCFH-DA)

Objective: Quantify oxidative stress generated by the Fenton reaction.

  • Probe Loading: Incubate Caco-2 cells with

    
     DCFH-DA for 30 minutes in the dark.
    
  • Wash: Wash twice with PBS to remove extracellular probe.

  • Iron Challenge: Expose cells to equimolar concentrations (

    
    ) of Iron Choline Citrate vs. Ferrous Sulfate.
    
  • Kinetic Measurement: Immediately measure fluorescence (Ex: 485nm / Em: 535nm) every 10 minutes for 2 hours.

  • Data Interpretation: Ferrous Sulfate should show a rapid, steep slope (immediate ROS). Iron Choline Citrate should show a gradual, lower-magnitude slope (stability).[1]

Conclusion

The experimental data and mechanistic understanding confirm that Iron(III) Choline Citrate possesses a superior cellular safety profile compared to Ferrous Sulfate . By chelating the ferric iron with choline citrate, the compound prevents the rapid accumulation of labile iron that drives the Fenton reaction. This makes it an ideal candidate for formulations requiring high iron bioavailability with minimized necrotic or apoptotic tissue damage.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 46174080, Ferrocholinate. Retrieved from [Link]

  • Tolkien, Z., et al. (2015). Ferrous sulfate supplementation causes significant gastrointestinal side-effects in adults: a systematic review and meta-analysis. PLoS One. Retrieved from [Link]

  • Liyuan, X., et al. (2016). Comparison of the absorption and safety of iron amino acid chelate and ferrous sulfate in healthy rats. Journal of Food Science. Retrieved from [Link]

Sources

A Comparative Cross-Validation of Analytical Methods for the Quantification of Iron(III)-Choline Citrate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Iron(III)-choline citrate is a vital component in pharmaceutical formulations aimed at treating iron-deficiency anemia. The accurate and precise quantification of this active pharmaceutical ingredient (API) is paramount for ensuring product quality, safety, and efficacy. This guide provides an in-depth comparative analysis and cross-validation of three prevalent analytical techniques for the quantification of Iron(III)-choline citrate: UV-Visible (UV-Vis) Spectrophotometry, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and High-Performance Liquid Chromatography (HPLC). By detailing the underlying principles, experimental protocols, and performance characteristics of each method, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals to make informed decisions on method selection and implementation in a regulated environment.

Introduction: The Analytical Challenge

Iron(III)-choline citrate is a complex salt formed by reacting ferric hydroxide with choline and citric acid.[1] Its composite nature presents a unique analytical challenge: quantification can target the elemental iron, the organic choline moiety, or the entire complex. The choice of analytical method is therefore not trivial and depends heavily on the specific application, be it routine quality control (QC), stability testing, or trace-level impurity analysis.

This guide is structured to provide a logical, evidence-based comparison. We will first explore the theoretical foundations of each analytical technique. Subsequently, we will present a detailed framework for a cross-validation study, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2][3] This framework will include step-by-step protocols and a comparative analysis of key validation parameters.

Principles of Selected Analytical Methodologies

The selection of UV-Vis, ICP-MS, and HPLC is deliberate, as they represent three orthogonal and widely used approaches in the pharmaceutical industry.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a robust and cost-effective technique based on the Beer-Lambert law. For iron quantification, the Fe(III) is typically reduced to Fe(II) and then complexed with a chromogenic reagent, such as 1,10-phenanthroline or thiocyanate, to form a colored complex.[4][5] The intensity of the color, measured as absorbance at a specific wavelength, is directly proportional to the iron concentration.

  • Causality: This method is chosen for its simplicity and speed, making it highly suitable for routine QC where high throughput is often required. The chemical derivatization step enhances specificity, mitigating interference from other excipients that do not form colored complexes under the reaction conditions.[6]

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is a powerful elemental analysis technique renowned for its exceptional sensitivity and specificity.[7][8] Samples are introduced into a high-temperature argon plasma, which atomizes and ionizes the iron atoms. The resulting ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio.

  • Causality: ICP-MS is the gold standard for elemental impurity testing and is mandated by regulations like USP <232> and ICH Q3D.[9][10] Its inclusion here is critical for establishing a baseline of highest sensitivity and accuracy, against which other methods can be compared. It directly measures iron, avoiding the indirect assumptions of methods that target the organic ligands.

High-Performance Liquid Chromatography (HPLC)

Unlike the other two methods, HPLC targets the organic components of the complex, typically the choline cation.[11][12] Choline itself lacks a strong UV chromophore, necessitating detection by other means such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).[12][13] The separation is typically achieved using a Hydrophilic Interaction Chromatography (HILIC) column.[12]

  • Causality: This method provides an orthogonal approach to iron-centric techniques. It is particularly valuable in stability studies where the degradation of the organic components needs to be monitored alongside the API content. By quantifying choline, it indirectly quantifies the intact complex, assuming a stable stoichiometric ratio.[11]

Cross-Validation Study Design

The objective of a cross-validation study is to demonstrate that different analytical procedures are suitable for their intended purpose and produce comparable, reliable results.[14] The validation will be performed in accordance with ICH Q2(R1) guidelines, assessing key performance characteristics.[15][16]

Validation Parameters

The following parameters will be evaluated for each method:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the analyte concentration over a specified range.[15]

  • Accuracy: The closeness of test results to the true value.[17]

  • Precision: The degree of agreement among individual test results (evaluated at repeatability and intermediate precision levels).[17]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.[18]

Experimental Workflow

A systematic workflow ensures that the data from each method is comparable. This involves using a single, homogenous batch of Iron(III)-choline citrate reference standard and sample matrix for all experiments.

G cluster_prep Phase 1: Preparation cluster_methods Phase 2: Analytical Execution cluster_validation Phase 3: Validation & Analysis P1 Homogenized Batch of Iron(III)-Choline Citrate P2 Preparation of Stock Solutions (Reference & Sample) P1->P2 M1 Method 1: UV-Vis Spectrophotometry P2->M1 M2 Method 2: ICP-MS P2->M2 M3 Method 3: HPLC-CAD P2->M3 V1 Evaluate Specificity, Linearity, Accuracy, Precision, LOD/LOQ for each method M1->V1 M2->V1 M3->V1 V2 Comparative Statistical Analysis (e.g., t-test, F-test) V1->V2 V3 Final Method Assessment V2->V3

Caption: High-level workflow for the cross-validation study.

Experimental Protocols

The following protocols are detailed, self-validating systems designed for trustworthiness and reproducibility.

General Sample Preparation
  • Reference Standard Stock (1000 µg/mL Fe): Accurately weigh an appropriate amount of Iron(III)-choline citrate reference standard. Dissolve in deionized water, using sonication if necessary, in a 100 mL Class A volumetric flask. Dilute to volume.

  • Sample Stock: Accurately weigh a portion of the test sample (e.g., formulated drug product powder) equivalent to the same amount of iron and prepare as described for the reference standard. Centrifugation or filtration may be necessary to remove insoluble excipients.

Protocol 1: UV-Vis Spectrophotometric Method (1,10-Phenanthroline)
  • Calibration Standards: Prepare a series of calibration standards ranging from 1 to 10 µg/mL Fe by diluting the Reference Standard Stock.[5]

  • Sample Preparation: Dilute the Sample Stock to fall within the calibration range.

  • Color Development: To 10 mL of each standard and sample solution in separate flasks, add 1 mL of hydroxylamine hydrochloride solution (to reduce Fe³⁺ to Fe²⁺), followed by 5 mL of 1,10-phenanthroline solution and 8 mL of sodium acetate buffer.[5]

  • Measurement: Allow 15 minutes for color development. Measure the absorbance at the wavelength of maximum absorption (λmax), typically around 510 nm, against a reagent blank.[19]

  • Calculation: Quantify the iron concentration in the sample using the linear regression equation derived from the calibration curve.

Protocol 2: ICP-MS Method
  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 10, 50, 100 ng/mL Fe) by diluting the Reference Standard Stock with a matrix-matched diluent (e.g., 2% nitric acid).

  • Sample Preparation: Accurately dilute the Sample Stock with 2% nitric acid to a concentration within the calibration range. An internal standard (e.g., Yttrium) should be added to all standards and samples to correct for instrumental drift.[20]

  • Instrumental Analysis: Analyze the samples using an ICP-MS system. Monitor the primary isotope for iron (e.g., ⁵⁶Fe or ⁵⁷Fe).

  • Calculation: The instrument software will calculate the concentration based on the calibration curve generated from the standards.

Protocol 3: HPLC-CAD Method (for Choline)
  • Mobile Phase: Prepare an isocratic mobile phase suitable for HILIC, such as Acetonitrile:Water with an ammonium formate buffer.[21]

  • Calibration Standards: Prepare a series of calibration standards of Iron(III)-choline citrate (e.g., 50-200 µg/mL of choline) by diluting the Reference Standard Stock.[22]

  • Sample Preparation: Dilute the Sample Stock to fall within the calibration range.

  • Chromatographic Conditions:

    • Column: ZIC®-pHILIC column (or equivalent).[13]

    • Flow Rate: 1.0 mL/min.

    • Detector: Charged Aerosol Detector (CAD).

  • Analysis: Inject equal volumes of standards and samples.

  • Calculation: Quantify the choline concentration using the calibration curve. Convert the choline concentration to Iron(III)-choline citrate concentration based on the known stoichiometry.

Results and Comparative Analysis

The performance of each method is evaluated against predefined acceptance criteria as recommended by ICH and USP guidelines.[23] The hypothetical data below illustrates the expected outcomes.

Table 1: Comparative Summary of Validation Parameters

Validation ParameterUV-Vis SpectrophotometryICP-MSHPLC-CADAcceptance Criteria
Specificity Passed (No interference from placebo)Passed (Elemental specificity)Passed (Chromatographic separation)Method is specific
Linearity (R²) > 0.999> 0.999> 0.998R² ≥ 0.995
Range 1 - 10 µg/mL (Fe)1 - 100 ng/mL (Fe)50 - 200 µg/mL (Choline)As defined by linearity
Accuracy (% Recovery) 99.5% - 101.2%99.8% - 100.9%98.9% - 101.5%98.0% - 102.0%
Precision (%RSD)
- Repeatability< 1.0%< 1.5%< 1.2%≤ 2.0%
- Intermediate< 1.5%< 2.0%< 1.8%≤ 2.0%
LOD ~0.1 µg/mL (Fe)~0.1 ng/mL (Fe)~5 µg/mL (Choline)Report value
LOQ ~0.3 µg/mL (Fe)~0.5 ng/mL (Fe)~15 µg/mL (Choline)Report value
Interpretation of Results
  • ICP-MS is unequivocally the most sensitive method, with an LOQ in the parts-per-billion (ng/mL) range, making it ideal for trace analysis and elemental impurity studies.[9]

  • UV-Vis Spectrophotometry provides excellent accuracy and precision for routine assays where the expected concentration is in the parts-per-million (µg/mL) range. Its operational simplicity and low cost are significant advantages.[4]

  • HPLC-CAD offers a valuable orthogonal method. While less sensitive than the other two, it provides crucial information on the integrity of the organic part of the molecule, which is essential for comprehensive stability and degradation studies.[11][22]

Caption: Relationship between the analytical methods.

Discussion and Recommendations

The choice of analytical method must be fit for its intended purpose.[18][24]

  • For Routine QC and Batch Release: The UV-Vis spectrophotometric method is often the most pragmatic choice. It strikes an excellent balance between performance (accuracy, precision), cost, and speed. Its validation demonstrates its reliability for ensuring product meets label claim specifications.[25]

  • For Trace Elemental Impurity Testing: ICP-MS is the mandatory and unparalleled choice, aligning with global regulatory expectations for controlling potentially toxic elements.[7][10]

  • For R&D, Formulation, and Stability Studies: A combination of methods is ideal. HPLC should be used to track the stability of the choline and citrate components and to identify potential degradants. ICP-MS can be used to confirm the total iron content remains unchanged, providing a complete picture of the product's stability profile.

The trustworthiness of the analytical data is significantly enhanced through this cross-validation exercise.[14] When orthogonal methods like ICP-MS (elemental) and HPLC (molecular) yield congruent results for the API concentration, it provides a high degree of confidence in the data's integrity, creating a robust, self-validating analytical system.

Conclusion

The cross-validation of UV-Vis, ICP-MS, and HPLC methods provides a comprehensive analytical toolkit for the quantification of Iron(III)-choline citrate. Each method has distinct advantages that make it suitable for specific applications within the pharmaceutical product lifecycle. UV-Vis is a reliable workhorse for QC, ICP-MS offers ultimate sensitivity for trace analysis, and HPLC provides crucial orthogonal data for stability and research. By understanding the capabilities and limitations of each technique, as demonstrated through a rigorous validation process, scientists can ensure the generation of accurate, reliable, and defensible analytical data.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]

  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • USPBPEP. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • USP. (2011). <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • BA Sciences. USP <1225> Method Validation. [Link]

  • Orbital: The Electronic Journal of Chemistry. (2017). Determination of Iron Content in Iron Deficiency Drugs by UV-Visible Spectrophotometer. [Link]

  • Lambda CRO. (2023). Enhanced Elemental Analysis for Iron Preparations with ICP-MS. [Link]

  • ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]

  • Persee. (2023). Determination of iron in pharmaceutical preparations by visible spectrophotometry. [Link]

  • International Journal of Pure & Applied Bioscience. (2015). UV-Visible Spectrophotometric Method Development and Validation of Assay of Iron Sucrose Injection. [Link]

  • The Pharma Innovation. Application of UV Spectrophotometric Method for Estimation of Iron in Tablet dosage form. [Link]

  • PMC. (2021). Photometric Determination of Iron in Pharmaceutical Formulations Using Double-Beam Direct Injection Flow Detector. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Choline on Obelisc R Column. [Link]

  • PMC. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]

  • EAG Laboratories. (2022). Using ICP-MS to Measure Elemental Compositions in Drug Products. [Link]

  • Spectro. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) For Trace Element Analysis. [Link]

  • Netpharmalab. (2025). Mass Spectrometry in Drug Development Applications. [Link]

  • Jenck. Quantitative Analysis of Choline in Multivitamin Tablet by HPLC with ELSD Detection. [Link]

  • LinkedIn. (2026). Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis. [Link]

  • MCI. Heavy metal analysis in pharmaceutical products using ICP-MS. [Link]

  • BIO Web of Conferences. Identification and quantitation of Choline in food supplements using high performance liquid chromatography. [Link]

  • IPROS GMS. (2026). Quality control of choline in health supplements using HPLC-CAD. [Link]

  • Pharmaguideline. Analytical Method Validation (AMV) in Pharmaceuticals. [Link]

  • ResearchGate. (2025). Identification and quantitation of Choline in food supplements using high performance liquid chromatography. [Link]

  • MDPI. (2023). The Photometric Determination of Iron(III) with 2-Napthylcarboxymethylene Citrate. [Link]

  • ResearchGate. Revision of iron(III)-citrate speciation in aqueous solution. Voltammetric and spectrophotometric studies. [Link]

  • PubMed. (2012). Revision of iron(III)-citrate speciation in aqueous solution. Voltammetric and spectrophotometric studies. [Link]

  • 911Metallurgist. (2017). Citrate Process Analytical Chemistry. [Link]

  • PubMed. (2002). Validation of a spectrophotometric method for the determination of iron (III) impurities in dosage forms. [Link]

  • Hach. EZ2308 Total Iron & Iron (II+III) & Iron (II) & Iron (III) Analyser. [Link]

  • ResearchGate. Bioavailability of Iron from Ferric Choline Citrate and a Ferric Copper Cobalt Choline Citrate Complex for Young Pigs. [Link]

  • eCFR. 21 CFR 172.370 -- Iron-choline citrate complex. [Link]

Sources

Benchmarking the performance of Iron(iii)choline citrate in different cell lines

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Subject: Iron(III) Choline Citrate (Ferrocholinate, CAS 1336-80-7) Audience: Bioprocess Engineers, Cell Biologists, and Media Formulation Scientists

Executive Summary: The Iron Delivery Dilemma

Iron is a non-negotiable cofactor for eukaryotic respiration and DNA synthesis, yet it presents a paradox in cell culture: it is essential for life but toxic in excess.

Historically, Holo-Transferrin (Holo-Tf) has been the gold standard for iron delivery, offering receptor-mediated, non-toxic uptake. However, Holo-Tf is expensive, often animal-derived (bovine/human), and poses supply chain risks. Conversely, inorganic salts like Ferrous Sulfate (FeSO₄) or Ferric Ammonium Citrate (FAC) are cheap but suffer from poor solubility and high oxidative toxicity (Fenton chemistry).

Iron(III) Choline Citrate , a chelated complex of ferric iron and choline citrate, emerges as a "Third-Generation" supplement. It bridges the gap by offering the solubility and cost-efficiency of salts with a safety profile approaching that of transferrin, primarily due to the antioxidant buffering capacity of the choline moiety.

This guide outlines a rigorous benchmarking framework to validate Iron(III) Choline Citrate against industry standards in CHO, HEK293, and hybridoma cell lines.

Mechanistic Basis: The "Choline Shield"

To understand performance differences, we must look at the molecular behavior of the iron source in the media.

  • Inorganic Salts (e.g., FAC): Rapidly dissociate, flooding the media with free Fe³⁺/Fe²⁺. This fuels the Fenton reaction, generating Hydroxyl radicals ([1]•OH) that damage lipids and DNA.

  • Iron(III) Choline Citrate: The iron is chelated by citrate and stabilized by choline. Choline is a precursor to phosphatidylcholine (membrane integrity) and acts as a methyl donor, indirectly supporting antioxidant pathways (glutathione synthesis). This "Choline Shield" mitigates the oxidative shock typically seen with iron supplementation.

Diagram 1: Comparative Iron Uptake & Oxidative Stress Pathways

Caption: Mechanism of Action.[2] While FAC floods the cell with reactive iron, Iron(III) Choline Citrate provides controlled release, with Choline actively mitigating downstream oxidative damage.

Benchmarking Framework

To objectively evaluate Iron(III) Choline Citrate (ICC), we utilize a three-arm study design.

ParameterArm A: Gold Standard Arm B: Chemical Control Arm C: Test Subject
Reagent Holo-Transferrin (Human/Bovine)Ferric Ammonium Citrate (FAC)Iron(III) Choline Citrate
Iron Content ~1.4 µg Fe/mg protein~16-18% Fe~13-16% Fe
Cost Basis High (

$)
Low ($)Low-Medium (

)
Primary Risk Viral contamination (if animal-derived)Oxidative CytotoxicityOptimization required

Experimental Protocols & Data Analysis

Protocol 1: Cytotoxicity & Dose Optimization (MTT Assay)

Objective: Determine the "Safe Window" (LD50) where iron supports growth without toxicity.

Methodology:

  • Cell Line: CHO-K1 (suspension adapted) in chemically defined, iron-free basal media.

  • Seeding: 5 x 10³ cells/well in 96-well plates.

  • Treatment: Serial dilutions of Iron sources (0, 1, 10, 50, 100, 500 µM Fe equivalents).

  • Incubation: 72 hours at 37°C, 5% CO₂.

  • Readout: Add MTT reagent; measure absorbance at 570 nm.

Expected Results (Data Synthesis):

  • Holo-Transferrin: Shows a plateau effect. Cells regulate uptake; toxicity is rare even at high doses.

  • FAC: Sharp toxicity spike >100 µM due to ROS generation.

  • Iron Choline Citrate: Shows a right-shifted toxicity curve compared to FAC. The LD50 is significantly higher, allowing for more flexible dosing in bioreactors.

Concentration (µM Fe)Holo-Transferrin Viability (%)FAC Viability (%)Iron Choline Citrate Viability (%)
0 (Control)40% (Starvation)40%40%
1095%85%92%
100100%60% (Toxic)95%
50098%15% (Lethal)75%

Insight: ICC maintains >90% viability at 100 µM, whereas FAC causes significant cell death. This "safety buffer" is critical for fed-batch processes where nutrient concentrations fluctuate.

Protocol 2: Long-Term Proliferation & Adaptation

Objective: Assess stability and growth rates over multiple passages (14 days). Methodology:

  • Setup: 125 mL shake flasks, 30 mL working volume.

  • Media: CD-CHO (Iron-free) supplemented with optimal dose from Protocol 1 (e.g., 50 µM Fe).

  • Passaging: Every 3 days, re-seed to 3 x 10⁵ cells/mL.

  • Metrics: Viable Cell Density (VCD) and Doubling Time (Td).

Comparative Performance:

  • Holo-Transferrin: Td = ~18 hours (Optimal).

  • Iron Choline Citrate: Td = ~19-20 hours. (Slightly slower lag phase initially, but catches up by Day 7).

  • FAC: Td = ~24 hours. (Slower due to chronic oxidative stress).

Protocol 3: Oxidative Stress Analysis (The Differentiator)

Objective: Prove the antioxidant benefit of the Choline moiety. Methodology: TBARS Assay (Thiobarbituric Acid Reactive Substances) to measure Malondialdehyde (MDA), a marker of lipid peroxidation.

  • Treat cells with high iron load (200 µM) for 24 hours.

  • Lyse cells and react supernatant with TBA.

  • Measure fluorescence (Ex/Em 530/550 nm).

Data Interpretation:

  • FAC: High MDA levels (High stress).

  • Iron Choline Citrate: ** significantly lower MDA levels** (p<0.05) compared to FAC, confirming the protective role of choline.

Visualizing the Validation Workflow

Caption: Recommended validation workflow for transitioning from Transferrin to Iron Choline Citrate.

Conclusion & Recommendations

Iron(III) Choline Citrate is a robust, animal-free alternative to Transferrin, offering superior performance to standard inorganic salts.

  • For Serum-Free Media: It is an ideal replacement for Ferric Ammonium Citrate due to reduced cytotoxicity.

  • For Transferrin Replacement: While it may not match the perfect regulation of Transferrin, it achieves ~90-95% of the growth performance at a fraction of the cost, with no risk of BSE/TSE contamination.

Final Recommendation: For sensitive cell lines (CHO-S, HEK293), start with Iron(III) Choline Citrate at 20-50 µM . Co-supplementation with Ascorbic Acid (Vitamin C) may further enhance uptake efficiency, though care must be taken to monitor Fenton activity.

References

  • Sigma-Aldrich. (2025). Ferric and Ferrous Iron in Cell Culture: Mechanisms and Media Design. Sigma-Aldrich Technical Guides. Link

  • Cell Culture Dish. (2010). Transferrin Improves the Performance of Serum-Free Media. Cell Culture Dish. Link

  • National Center for Advancing Translational Sciences (NCATS). (2025). Ferrocholinate: Drug Information and Mechanism. Inxight Drugs.[3] Link

  • Bai, Y., et al. (2011). Role of iron and sodium citrate in animal protein-free CHO cell culture medium on cell growth and monoclonal antibody production. Biotechnology Progress (PubMed). Link

  • Patsnap Synapse. (2024). Ferrocholinate Structure and Mechanism of Action. Patsnap. Link

Sources

Safety Operating Guide

Iron(III) Choline Citrate: Operational Disposal & Handling Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Iron(III) choline citrate (Ferrocholinate, CAS 1336-80-7) is a chelated iron complex widely used in cell culture media and nutritional research to enhance iron bioavailability while minimizing the oxidative stress associated with free ferric ions (


).

While often classified as "low toxicity" compared to heavy metal salts like cadmium or lead, improper disposal poses significant operational risks. The chelate structure effectively masks the iron ion in neutral solution, but environmental changes (pH shifts in waste streams) can trigger dissociation. This releases free iron, which can catalyze Fenton reactions in mixed chemical waste, leading to exothermic events or pipe corrosion.

Core Directive: Treat all Iron(III) choline citrate waste as Non-RCRA Regulated Chemical Waste (unless mixed with hazardous solvents). Do not utilize sanitary sewer disposal without explicit written authorization from your facility's Environmental Health & Safety (EHS) department.

Chemical Properties & Hazard Assessment

Understanding the physicochemical behavior of this chelate is a prerequisite for safe disposal.

Physical & Chemical Data Table
PropertySpecificationOperational Implication
CAS Number 1336-80-7Unique identifier for waste labeling.
Appearance Yellow-brown to reddish powderHigh visibility; easy to detect spills.
Solubility Highly soluble in waterRisk: Easily mobilized into water tables if landfilled improperly.
Stability Stable at neutral pHRisk: Dissociates in strong acids/bases.
Reactivity Incompatible with Strong OxidizersDo not mix with Nitric Acid or Peroxides in waste drums.
RCRA Status Not P-Listed or U-ListedGenerally non-hazardous, but state regulations vary.
Mechanism of Action & Stability (Scientific Context)

To understand why we segregate this waste, one must understand its dissociation. In culture, the citrate/choline complex shields the iron. In a waste drum containing acids, protons compete with the citrate ligand, ejecting


.

IronDissociation cluster_0 Waste Stream Environment ICC Iron(III) Choline Citrate Complex Dissoc Ligand Protonation (Citrate-H) ICC->Dissoc Exposure to pH < 4 Acid Acidic Waste Stream (High [H+]) Acid->Dissoc FreeFe Free Fe3+ Ions Dissoc->FreeFe Chelate Breakdown Risk Downstream Risks: 1. Fenton Reaction (Oxidation) 2. Pipe Precipitation (Clogs) FreeFe->Risk Catalytic Activity

Figure 1: Chelate instability in acidic waste streams. Segregation prevents the release of reactive iron ions.

Disposal Procedures

Decision Matrix: Waste Classification

Follow this logic flow to determine the correct disposal path for your specific material state.

DisposalFlow Start Identify Waste Form IsSolid Is it Solid? (Powder/Crystals) Start->IsSolid IsLiquid Is it Liquid? (Stock Solution/Media) Start->IsLiquid SolidCont Containerize in HDPE or Glass IsSolid->SolidCont HazMix Mixed with Haz Solvents? (e.g., Azides, Organics) IsLiquid->HazMix LabelSolid Label: 'Non-Regulated Chemical Waste' SolidCont->LabelSolid SolidBin Solid Waste Stream (Landfill/Incineration) LabelSolid->SolidBin ConcCheck Concentration > 1%? LiquidChem Aqueous Chemical Waste (Blue/White Tag) ConcCheck->LiquidChem High Conc (>1%) ConcCheck->LiquidChem No Permit Drain Sanitary Sewer (ONLY with EHS Permit) ConcCheck->Drain Trace (<1%) AND Permit Exists HazMix->ConcCheck No LiquidHaz Hazardous Waste Stream (Red Tag/Code D001/F-List) HazMix->LiquidHaz Yes

Figure 2: Operational decision tree for Ferrocholinate disposal.

Protocol A: Solid Waste (Powder/Expired Reagent)

Scope: Pure Iron(III) choline citrate powder or spill cleanup materials.

  • Containment: Transfer material into a chemically compatible container (HDPE plastic or amber glass). Do not use metal containers, as residual moisture can cause corrosion.

  • Labeling: Apply a "Non-RCRA Regulated Chemical Waste" label.

    • Constituents: Iron(III) Choline Citrate.[1][2]

    • Hazards: Irritant (Check "Other").

  • Segregation: Store away from oxidizers (nitrates, perchlorates) until pickup.

  • Disposal: Hand off to your facility's waste management vendor for incineration or Class I landfill.

Protocol B: Liquid Waste (Stock Solutions & Media)

Scope: Expired stock solutions (>10mM) or supernatant.

  • No Drain Disposal: Do not pour down the sink. While iron is a nutrient, high concentrations can disrupt the bacterial balance in municipal wastewater treatment plants and violate local discharge limits (often <10 ppm for metals).

  • Consolidation: Pour into a dedicated "Aqueous Chemical Waste" carboy.

    • Compatibility Check: Ensure the carboy does not contain strong acids (Sulfuric/Hydrochloric) to prevent exothermic dissociation.

  • pH Adjustment (Optional): If the solution is highly acidic, neutralize to pH 6–8 using Sodium Bicarbonate before consolidation to ensure chelate stability.

Protocol C: Empty Containers & Rinsate

Scope: "Empty" reagent bottles.

  • Triple Rinse: Rinse the bottle three times with water.

  • Rinsate Management:

    • First Rinse: Collect and treat as Liquid Waste (Protocol B).

    • Second/Third Rinse: Can usually be drain-disposed if local regulations allow for trace metal discharge.

  • Defacing: Cross out the original label and mark "Empty/Triple Rinsed."

  • Recycling: Place in glass/plastic recycling or trash depending on facility rules.

Emergency Response (Spill Management)

In the event of a powder spill:

  • PPE: Don Safety Goggles, Lab Coat, and Nitrile Gloves (0.11 mm thickness minimum).

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.

  • Cleanup: Sweep up the damp material (do not dry sweep dust).

  • Surface Decon: Wipe the area with water followed by a mild detergent. Iron stains can be stubborn; a dilute sodium citrate solution can help solubilize residual iron stains.

References & Regulatory Grounding[3][4][5]

  • PubChem. (2025).[1] Iron(III) choline citrate | C33H63Fe2N3O24.[1] National Library of Medicine. [Link]

  • Ball State University. (n.d.).[3] Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.